molecular formula C19H21NO B1200157 Cidoxepin CAS No. 3607-18-9

Cidoxepin

カタログ番号: B1200157
CAS番号: 3607-18-9
分子量: 279.4 g/mol
InChIキー: ODQWQRRAPPTVAG-BOPFTXTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cidoxepin, internationally recognized as Doxepin, is a tricyclic compound of significant interest in biomedical research . Its primary research applications stem from its complex mechanism of action, which involves the potent inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE), thereby increasing their availability and prolonging synaptic activity . At higher doses, it demonstrates antagonistic activity at various receptors, including histamine H1, muscarinic acetylcholine, and α1-adrenergic receptors . Notably, at lower concentrations, its high affinity for and blockade of the histamine H1 receptor makes it a particularly selective agent for investigating histamine-mediated pathways . This multifaceted pharmacology underpins its research value across several domains. In neurological and psychiatric research, this compound is utilized to model and study the pathophysiology and potential treatment of major depressive disorder and anxiety disorders . Its pronounced H1 antagonism is leveraged in immunological and dermatological studies, particularly in research related to chronic urticaria and the mechanisms of pruritus in conditions like atopic dermatitis . Furthermore, its potent antihistaminic properties are a key focus in sleep research, where it is employed to probe the role of the histamine system in wakefulness and sleep maintenance, with studies demonstrating efficacy at promoting sleep continuity . The compound is metabolized primarily in the liver by the cytochrome P450 enzyme CYP2D6, with CYP1A2, CYP2C9, and CYP3A4 involved to a lesser extent, and its active metabolite is nordoxepin . Researchers are advised that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWQRRAPPTVAG-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318253
Record name (Z)-Doxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

154-157 ºC at 0.03 mmHg, 154-157 °C @ 0.03 MM HG
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C.
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

CAS No.

3607-18-9, 1668-19-5
Record name (Z)-Doxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3607-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cidoxepin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cidoxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-Doxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIDOXEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F96TTB8728
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

185-191 ºC, Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cidoxepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-stereoisomer of doxepin, is a pharmacologically active compound with a multifaceted mechanism of action, primarily characterized by its potent antagonism of the histamine H1 receptor and its inhibition of serotonin and norepinephrine reuptake.[1] Although never commercially marketed as a standalone drug, its distinct pharmacological profile suggests potential therapeutic applications and serves as a valuable subject for research in psychopharmacology and drug development. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways.

Introduction

This compound is the cis or (Z) stereoisomer of doxepin, a tricyclic antidepressant (TCA).[1] Doxepin is commercially available as a mixture of (E) and (Z) isomers, with the (Z)-isomer, this compound, being the minor component.[1] Despite this, this compound is reported to possess greater antidepressant and central anticholinergic activity than its (E)-trans counterpart.[1] Its primary pharmacological actions stem from its ability to modulate the activity of several key proteins involved in neurotransmission.

The core mechanisms of this compound's action are:

  • Histamine H1 Receptor Antagonism: Potent blockade of the H1 receptor, contributing to its antihistaminic and sedative effects.

  • Serotonin Transporter (SERT) Inhibition: Inhibition of serotonin reuptake from the synaptic cleft, leading to increased serotonergic neurotransmission.

  • Norepinephrine Transporter (NET) Inhibition: Inhibition of norepinephrine reuptake, resulting in enhanced noradrenergic signaling.

  • Anticholinergic Activity: Blockade of muscarinic acetylcholine receptors, leading to various side effects commonly associated with TCAs.

This guide will delve into each of these mechanisms, presenting the available quantitative data, outlining the experimental protocols used to determine these properties, and visualizing the associated signaling pathways.

Quantitative Data: Receptor and Transporter Binding Affinities

Quantitative data on the binding affinity of pure this compound for various receptors and transporters are scarce in publicly available literature. The majority of studies have been conducted on doxepin, the isomeric mixture. The provided data for doxepin should be interpreted with the understanding that this compound is the more active (Z)-isomer for certain targets.

TargetLigandK i (nM)SpeciesAssay TypeReference
Histamine H1 Receptor Doxepin0.25 - 1.23HumanRadioligand Binding
Serotonin Transporter (SERT) Doxepin68HumanRadioligand Binding
Norepinephrine Transporter (NET) Doxepin29.5HumanRadioligand Binding
Muscarinic M1 Receptor Doxepin23HumanRadioligand Binding
Muscarinic M2 Receptor Doxepin40BovineRadioligand Binding[2]
Muscarinic M3 Receptor Doxepin23HumanRadioligand Binding
α1-Adrenergic Receptor Doxepin23.5HumanRadioligand Binding
5-HT2A Receptor Doxepin27HumanRadioligand Binding

Note: A study has suggested that the (Z)-isomer (this compound) has an approximately 5.2-fold higher affinity for the wild-type H1 receptor than the (E)-isomer.

Core Mechanisms of Action and Signaling Pathways

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. This action is responsible for its antihistaminic effects, making it a candidate for treating conditions like chronic urticaria, and also contributes to its sedative properties.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Antagonism by this compound blocks the downstream signaling cascade initiated by histamine binding.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Receptor This compound->H1R Blocks Histamine Histamine Histamine->H1R Binds & Activates Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Downstream PKC->Downstream

This compound blocks the H1 receptor signaling cascade.
Serotonin and Norepinephrine Reuptake Inhibition

This compound inhibits the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.

The immediate consequence of SERT and NET inhibition is an increase in synaptic neurotransmitter levels. The long-term therapeutic effects of this action are believed to involve downstream adaptations in neuronal signaling, including the modulation of cyclic AMP (cAMP) pathways and the activation of transcription factors like CREB (cAMP response element-binding protein), which in turn can regulate the expression of genes such as brain-derived neurotrophic factor (BDNF).

SNRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cidoxepin_SERT This compound SERT SERT Cidoxepin_SERT->SERT Inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin ↑ Serotonin Cidoxepin_NET This compound NET NET Cidoxepin_NET->NET Inhibits Norepinephrine_reuptake Norepinephrine Reuptake NET->Norepinephrine_reuptake Norepinephrine ↑ Norepinephrine GPCR_5HT 5-HT Receptors (GPCRs) Serotonin->GPCR_5HT Activates GPCR_NE NE Receptors (GPCRs) Norepinephrine->GPCR_NE Activates AC Adenylyl Cyclase GPCR_5HT->AC Modulates GPCR_NE->AC Modulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB BDNF BDNF Expression CREB->BDNF Regulates

This compound's inhibition of SERT and NET leads to downstream signaling changes.

Experimental Protocols

The following sections describe the general methodologies employed to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

This competitive binding assay measures the ability of an unlabeled drug (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the unlabeled drug that displaces 50% of the radiolabeled ligand is known as the IC50. The inhibition constant (Ki) can then be calculated from the IC50 value.

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

  • Assay Incubation:

    • A constant concentration of a suitable radioligand (e.g., [³H]-pyrilamine for the H1 receptor) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

    • A non-specific binding control is included, which contains a high concentration of a known unlabeled ligand to saturate all specific binding sites.

  • Separation of Bound and Free Ligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membrane-bound radioligand.

    • The filter is washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • Non-linear regression analysis is used to determine the IC50 value.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membrane Receptor-Containing Membrane Preparation Incubate Incubate Membrane, Radioligand & this compound Membrane->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Cidoxepin_sol This compound Solutions (Varying Concentrations) Cidoxepin_sol->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (IC50 & Ki Determination) Count->Analysis

Workflow for a radioligand binding assay.
Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

Cells or synaptosomes (resealed nerve terminals) that express the transporter of interest (SERT or NET) are incubated with a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine). The amount of radioactivity taken up by the cells is measured in the presence and absence of the test compound (this compound).

  • Cell/Synaptosome Preparation:

    • Prepare a suspension of cells stably expressing the transporter or synaptosomes isolated from a specific brain region.

  • Pre-incubation:

    • The cell/synaptosome suspension is pre-incubated with varying concentrations of the test compound (this compound) or a known inhibitor (for control).

  • Uptake Initiation:

    • A radiolabeled neurotransmitter is added to the suspension to initiate the uptake process.

  • Uptake Termination:

    • After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification:

    • The cells/synaptosomes are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.

    • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound exhibits a complex mechanism of action, primarily driven by its potent antagonism of the histamine H1 receptor and its inhibition of serotonin and norepinephrine transporters. While specific quantitative binding data for pure this compound remain limited, the available information on doxepin, combined with the understanding of this compound as the more active isomer for key targets, provides a solid foundation for its pharmacological characterization. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential and nuanced mechanisms of this intriguing compound. Further research is warranted to fully elucidate the specific binding kinetics and downstream signaling consequences of this compound at its various targets.

References

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Doxepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the (Z)-isomer of Doxepin, a tricyclic antidepressant. Doxepin is commercially available as a mixture of (E) and (Z) isomers, typically in an approximate 85:15 ratio, with the (Z)-isomer exhibiting greater potency as a serotonin and norepinephrine reuptake inhibitor.[1][2] This document outlines the chemical synthesis of the isomeric mixture, methods for the isolation and purification of the (Z)-isomer, and detailed analytical techniques for its characterization.

Synthesis of (Z)-Doxepin

The synthesis of doxepin typically proceeds through a two-step process: a Grignard reaction to form a tertiary alcohol intermediate, followed by an acid-catalyzed dehydration to yield the final product as a mixture of (E) and (Z) isomers. Subsequent purification is required to isolate the (Z)-isomer.

Experimental Protocol: Synthesis of (E/Z)-Doxepin Mixture

This protocol describes the synthesis of the intermediate, 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol, and its subsequent dehydration to doxepin.

Step 1: Grignard Reaction

  • Reaction: 6,11-dihydrodibenzo[b,e]oxepin-11-one reacts with the Grignard reagent formed from 3-chloro-N,N-dimethylpropan-1-amine and magnesium.

  • Reagents and Solvents:

    • 6,11-dihydrodibenzo[b,e]oxepin-11-one

    • 3-chloro-N,N-dimethylpropan-1-amine

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Iodine (for activation)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a crystal of iodine to activate the magnesium.

    • Prepare a solution of 3-chloro-N,N-dimethylpropan-1-amine in anhydrous THF.

    • Add a small portion of the chloride solution to the magnesium to initiate the Grignard reaction.

    • Once the reaction begins, add the remaining chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Dissolve 6,11-dihydrodibenzo[b,e]oxepin-11-one in anhydrous THF and add it dropwise to the Grignard reagent at room temperature.

    • After the addition, stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol.

Step 2: Dehydration

  • Reaction: Acid-catalyzed dehydration of 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol. The use of different acids can influence the E/Z isomer ratio.

  • Reagents and Solvents:

    • Crude 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol

    • Hydrochloric acid or other protic acids

    • Ethanol or other suitable solvent

  • Procedure:

    • Dissolve the crude alcohol from the previous step in ethanol.

    • Add concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (E/Z)-doxepin mixture as an oil. The typical ratio of (E) to (Z) isomers is approximately 85:15.

Experimental Protocol: Purification of (Z)-Doxepin

The separation of the (Z)-isomer from the (E/Z)-mixture can be achieved by fractional crystallization of the maleate salt.

  • Procedure:

    • Dissolve the crude (E/Z)-doxepin mixture in ethanol.

    • Add a stoichiometric amount of maleic acid dissolved in ethanol.

    • Heat the solution to reflux and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Collect the precipitated crystals by filtration. These crystals will be enriched in the (Z)-doxepin maleate salt.

    • Several recrystallizations from ethanol may be necessary to achieve a high isomeric purity (e.g., >96% (Z)-isomer).

    • To obtain the free base of (Z)-doxepin, dissolve the purified maleate salt in water, make the solution basic with sodium hydroxide, and extract with an organic solvent.

    • Dry the organic extract and evaporate the solvent to yield purified (Z)-doxepin.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis of (E/Z)-Doxepin cluster_purification Purification of (Z)-Doxepin A 6,11-dihydrodibenzo[b,e]oxepin-11-one C Grignard Reaction (Anhydrous THF) A->C B 3-chloro-N,N-dimethylpropan-1-amine + Mg B->C D 11-[3-(dimethylamino)propyl]-6,11- dihydrodibenz[b,e]oxepin-11-ol C->D E Acid-catalyzed Dehydration (HCl, Ethanol) D->E F (E/Z)-Doxepin Mixture E->F G (E/Z)-Doxepin Mixture H Maleic Acid Addition G->H I Fractional Crystallization (Ethanol) H->I J Enriched (Z)-Doxepin Maleate I->J K Basification and Extraction J->K L Purified (Z)-Doxepin K->L

A flowchart of the synthesis and purification of (Z)-Doxepin.

Characterization of (Z)-Doxepin

The characterization of (Z)-Doxepin involves various analytical techniques to confirm its identity, purity, and isomeric ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for separating and quantifying the (E) and (Z) isomers of doxepin.[3][4]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 or C8 reversed-phase column is commonly used. For example, a Shim-pack C18 (150 x 6 mm, 5 µm) or a Luna 5 µm C8(2) (150 x 4.6 mm).[3][4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient of potassium dihydrogen phosphate and methanol.[3] An isocratic mobile phase of acetonitrile and phosphate buffer can also be used.

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at 295 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

Table 1: HPLC Parameters for Doxepin Isomer Separation

ParameterMethod 1[3]Method 2[4]
Column Shim-pack C18 (150 x 6 mm, 5 µm)Luna 5 µm C8(2) (150 x 4.6 mm)
Mobile Phase Gradient: A: 0.2 M KH₂PO₄-Methanol (65:35), B: 0.02 M KH₂PO₄-Methanol (40:60)Isocratic: Acetonitrile-Phosphate Buffer
Flow Rate 1.0 mL/min1.32 mL/min
Detection UV at 295 nmUV (wavelength not specified)
Resolution (E/Z) Baseline separation reported2.84
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of doxepin isomers, often used in bioanalytical applications.[1][5]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column, such as a CP-Sil 5 CB (10 m x 0.15 mm, 0.12 µm).

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of around 150°C, ramped to a final temperature of approximately 300°C.

  • Mass Spectrometry: Electron ionization (EI) with scanning in the range of m/z 50-550 or selected ion monitoring (SIM) for higher sensitivity.

  • Derivatization: For improved chromatographic properties, doxepin and its metabolites can be derivatized, for example, with trifluoroacetic anhydride.[5]

Table 2: GC-MS Parameters for Doxepin Isomer Analysis

ParameterTypical Conditions
Column Capillary column (e.g., CP-Sil 5 CB)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program 150°C (1 min), then ramp to 300°C at 20°C/min
MS Ionization Electron Ionization (70 eV)
MS Detection Full scan or Selected Ion Monitoring (SIM)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the (Z)-isomer. ¹³C NMR is particularly useful for distinguishing between the (E) and (Z) isomers.[6]

Table 3: ¹³C NMR Chemical Shifts for (E)- and (Z)-Doxepin Hydrochloride [6]

Carbon Atom(E)-Doxepin (ppm)(Z)-Doxepin (ppm)
Aromatic CH 129.1, 128.8, 128.5, 127.9, 126.9, 125.1, 121.7, 121.3129.3, 128.9, 128.6, 128.0, 127.1, 125.3, 121.8, 121.4
Aromatic C 155.1, 141.2, 137.9, 134.5, 132.1, 121.1155.3, 141.3, 138.1, 134.6, 132.2, 121.2
Olefinic C 141.8, 126.9142.0, 127.1
CH₂-O 70.870.9
CH₂-N 58.158.2
CH₂ 27.227.3
N(CH₃)₂ 45.445.5

Note: The specific assignments for each aromatic carbon were not provided in the reference.

Pharmacological Signaling Pathway

Doxepin, including the (Z)-isomer, exerts its primary therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. (Z)-Doxepin is a more potent inhibitor of both serotonin and norepinephrine reuptake than the (E)-isomer.[1] Additionally, doxepin has significant antihistaminic effects through the blockade of H1 receptors, which contributes to its sedative properties.

Pharmacological Action of (Z)-Doxepin

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) NE NE NE_vesicle->NE SERT_vesicle Serotonin (5-HT) SERT 5-HT SERT_vesicle->SERT NE_receptor Norepinephrine Receptor NE->NE_receptor Binds NET Norepinephrine Transporter (NET) NE->NET Reuptake SERT_receptor Serotonin Receptor SERT->SERT_receptor Binds SERT_transporter Serotonin Transporter (SERT) SERT->SERT_transporter Reuptake H1_receptor Histamine H1 Receptor ZDoxepin (Z)-Doxepin ZDoxepin->H1_receptor Blocks ZDoxepin->NET Inhibits ZDoxepin->SERT_transporter Inhibits

The mechanism of action of (Z)-Doxepin.

This guide provides a foundational understanding for researchers and professionals working with (Z)-Doxepin. The detailed protocols and characterization data serve as a valuable resource for the synthesis, purification, and analysis of this pharmacologically significant isomer. Further optimization of these methods may be required based on specific laboratory conditions and instrumentation.

References

The Pharmacological Profile of Cidoxepin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-stereoisomer of doxepin, is a pharmacologically active compound with a complex profile, exhibiting high affinity for multiple central nervous system (CNS) receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor binding affinities, pharmacokinetic profile, and pharmacodynamic effects. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its mechanism of action and disposition.

Introduction

Doxepin, a tricyclic antidepressant (TCA), is commercially available as a mixture of (E) and (Z) stereoisomers, with the (Z)-isomer, known as this compound, constituting approximately 15% of the mixture[1]. While historically present as a minor component of the therapeutic agent, research has indicated that this compound possesses significant pharmacological activity, in some cases greater than its (E)-counterpart[1]. This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and demonstrates potent antagonism at various receptors, including histamine H1, muscarinic, and adrenergic receptors[2]. This multifaceted receptor interaction profile underlies its therapeutic applications, which have been explored for depression, anxiety, and more recently, chronic urticaria[3][4][5][6]. This guide aims to provide a detailed technical examination of the pharmacological characteristics of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interactions with multiple molecular targets within the CNS and periphery.

Receptor Binding Affinities

This compound exhibits a broad receptor binding profile. Its high affinity for the histamine H1 receptor is a key characteristic. Recent studies have elucidated the stereospecific binding of the doxepin isomers to the H1 receptor, revealing a significantly higher affinity for this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Doxepin Isomers

ReceptorThis compound ((Z)-doxepin)(E)-doxepinDoxepin (Isomer Mixture)Reference
Histamine H15.2-fold higher affinity than (E)-isomer-0.25[7]
Serotonin Transporter (SERT)--4.6Data for specific isomers is limited.
Norepinephrine Transporter (NET)-(E)-isomer is more selective23[8]
Muscarinic M1-M5--23General TCA property.
Adrenergic α1--9.5General TCA property.

Note: Data for specific isomers at receptors other than H1 are limited. The table will be updated as more specific data becomes available.

Serotonin and Norepinephrine Reuptake Inhibition

This compound, as part of the doxepin mixture, inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission[2]. This action is believed to be the primary mechanism for its antidepressant effects[2]. The (E)-isomer is reported to be more selective for the norepinephrine transporter[8].

Antihistaminergic, Anticholinergic, and Antiadrenergic Effects

This compound is a potent histamine H1 receptor antagonist, which contributes to its sedative and anti-pruritic effects[9]. Its anticholinergic activity, resulting from the blockade of muscarinic receptors, can lead to side effects such as dry mouth and blurred vision. Blockade of α1-adrenergic receptors can cause orthostatic hypotension[2].

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. The primary pathways are depicted below.

cluster_snri Serotonin-Norepinephrine Reuptake Inhibition cluster_antagonist Receptor Antagonism Cidoxepin_SNRI This compound SERT SERT Cidoxepin_SNRI->SERT Inhibition NET NET Cidoxepin_SNRI->NET Inhibition Synaptic_Serotonin Increased Synaptic Serotonin Synaptic_Norepinephrine Increased Synaptic Norepinephrine Antidepressant_Effect Antidepressant Effect Synaptic_Serotonin->Antidepressant_Effect Synaptic_Norepinephrine->Antidepressant_Effect Cidoxepin_Antagonist This compound H1R H1 Receptor Cidoxepin_Antagonist->H1R Antagonism MR Muscarinic Receptor Cidoxepin_Antagonist->MR Antagonism Alpha1R α1-Adrenergic Receptor Cidoxepin_Antagonist->Alpha1R Antagonism Sedation_Antipruritic Sedation / Antipruritic Effect H1R->Sedation_Antipruritic Anticholinergic_Effects Anticholinergic Side Effects MR->Anticholinergic_Effects Hypotension Orthostatic Hypotension Alpha1R->Hypotension This compound This compound ((Z)-doxepin) Z_Desmethyldoxepin (Z)-Desmethyldoxepin (Active) This compound->Z_Desmethyldoxepin N-demethylation CYP2C19 CYP2C19 CYP2C19->this compound Metabolizes cluster_protocol Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing H1 receptors start->prep incubate Incubate membranes with radioligand (e.g., [3H]pyrilamine) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki value quantify->analyze end End analyze->end

References

An In-depth Technical Guide to the Stereoisomers of Doxepin and Their Activity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Doxepin, a tricyclic antidepressant and hypnotic agent, is administered clinically as a racemic mixture of (E)- and (Z)-stereoisomers, typically in an 85:15 ratio.[1][2] Significant pharmacological differences exist between these two isomers, impacting the drug's overall therapeutic profile and side effects. The (Z)-isomer is a substantially more potent histamine H1 receptor antagonist, accounting for the drug's sedative properties.[3][4] Conversely, the (E)-isomer is a more selective norepinephrine reuptake inhibitor.[2][4] Their metabolism is also highly stereoselective, with the (E)-isomer being preferentially metabolized by CYP2D6, leading to differential pharmacokinetics.[5] This guide provides a detailed examination of the distinct pharmacodynamic and pharmacokinetic profiles of doxepin's stereoisomers, outlines key experimental protocols for their analysis, and visualizes their core mechanisms and metabolic pathways.

Stereoselective Pharmacodynamics

The therapeutic effects of doxepin are a composite of the individual activities of its (E) and (Z) isomers. These isomers exhibit markedly different binding affinities and functional activities at various CNS receptors and transporters.

Receptor and Transporter Binding Profiles

The most pronounced stereoselective difference is observed at the histamine H1 receptor (H1R), where the (Z)-isomer displays significantly higher affinity. This potent H1R antagonism is the primary mechanism behind the sedative and hypnotic effects of low-dose doxepin.[6][7] The antidepressant effects, more prominent at higher doses, are attributed to the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake.[8] Here, the (Z)-isomer is a more active inhibitor of serotonin reuptake, while the (E)-isomer is more active at the norepinephrine transporter.[1][8]

Data Presentation: Receptor Binding and Activity

The following table summarizes the quantitative and qualitative differences in activity between the doxepin stereoisomers.

TargetIsomerActivity TypeQuantitative Value (Ki or Kd)Qualitative DescriptionCitation(s)
Histamine H1 Receptor (H1R) (Z)-DoxepinAntagonist~5.2-fold higher affinity than (E)-isomerPotent antagonist; primary sedative component[3][7][9]
(E)-DoxepinAntagonistLower affinity than (Z)-isomerWeaker antagonist[3][9]
Doxepin (mixture)Antagonist0.24 nM / 0.020 nM (high-affinity site)One of the most potent H1R antagonists known[10][11]
Norepinephrine Transporter (NET) (E)-DoxepinReuptake Inhibitor-More active and selective inhibitor[1][4][5]
(Z)-DoxepinReuptake Inhibitor-Weaker inhibitor than (E)-isomer[8]
Doxepin (mixture)Reuptake Inhibitor29.5 nMPotent inhibitor
Serotonin Transporter (SERT) (Z)-DoxepinReuptake Inhibitor-More active inhibitor[1][8]
(E)-DoxepinReuptake Inhibitor-Weaker inhibitor than (Z)-isomer[2]
Doxepin (mixture)Reuptake Inhibitor68 nMPotent inhibitor
Muscarinic Acetylcholine Receptors (M1-M5) Doxepin (mixture)Antagonist23 nMPotent antagonist (anticholinergic effects)
α1-Adrenergic Receptor Doxepin (mixture)Antagonist23.5 nMPotent antagonist (orthostatic hypotension)

Stereoselective Pharmacokinetics and Metabolism

The isomers of doxepin not only differ in their pharmacodynamic activity but also in their metabolic fate, which is largely governed by the cytochrome P450 (CYP) enzyme system.

Stereoselective Metabolism

The metabolism of doxepin is highly stereospecific. Both isomers undergo N-demethylation, primarily by CYP2C19, to form the active metabolite nordoxepin (desmethyldoxepin).[2][12] However, the subsequent hydroxylation step is exclusively catalyzed by CYP2D6 and shows a strong preference for the (E)-isomer and its metabolite, E-nordoxepin.[5] The (Z)-isomers are not significantly hydroxylated.[5] This results in a more rapid metabolism and clearance of the (E)-isomers, which can lead to an in vivo enrichment of the more slowly metabolized (Z)-nordoxepin.[5] Consequently, the pharmacokinetic profiles are heavily influenced by genetic polymorphisms in CYP2D6 and CYP2C19.

Data Presentation: Pharmacokinetic Parameters

The table below details the impact of CYP2D6 and CYP2C19 genetic polymorphisms on the oral clearance of doxepin isomers in healthy volunteers.

Enzyme PhenotypeIsomerMean Oral Clearance (L/h)ImplicationCitation(s)
CYP2D6 Extensive Metabolizer (EM) (E)-Doxepin406Rapid clearance of the (E)-isomer[1]
CYP2D6 Intermediate Metabolizer (IM) (E)-Doxepin247Reduced clearance of the (E)-isomer[1]
CYP2D6 Poor Metabolizer (PM) (E)-Doxepin127Significantly reduced clearance, risk of accumulation[1]
CYP2C19 Extensive Metabolizer (EM) (Z)-Doxepin191Normal clearance of the (Z)-isomer[1]
CYP2C19 Poor Metabolizer (PM) (Z)-Doxepin73~2.5-fold lower clearance, risk of accumulation[1]

Experimental Protocols

Protocol for Determination of Histamine H1 Receptor Binding Affinity

This protocol is based on receptor-bound ligand analysis to determine the relative binding affinity of doxepin isomers.[9]

  • H1R Expression: The human histamine H1 receptor (H1R) gene is expressed in a suitable system, such as Saccharomyces cerevisiae, to produce sufficient quantities of the receptor.

  • Membrane Preparation: Yeast cells are harvested and subjected to enzymatic lysis to break the cell wall. The resulting spheroplasts are homogenized, and the cell membrane fraction containing the H1R is isolated via centrifugation.

  • H1R-Doxepin Complex Formation: The purified membrane fraction is incubated with a solution of commercial doxepin (containing both isomers) to allow for the formation of H1R-doxepin complexes.

  • Complex Purification and Ligand Extraction: The H1R-doxepin complexes are extracted and purified. Unbound doxepin is removed. Subsequently, the H1R protein is denatured, releasing the bound doxepin isomers into solution.

  • Quantification by HPLC: The extracted solution containing the released (E)- and (Z)-isomers is analyzed using high-performance liquid chromatography (HPLC). The relative peak areas of the two isomers are used to calculate their ratio when bound to the receptor.

  • Affinity Calculation: The relative binding affinity is determined by comparing the bound isomer ratio to the known 85:15 ratio in the commercial mixture. A bound ratio of 55:45 ((E):(Z)) indicates an approximately 5.2-fold higher affinity of the (Z)-isomer for the H1R.[9]

Protocol for Quantification of Doxepin Stereoisomers in Plasma

This is a representative HPLC method for the simultaneous determination of (E)- and (Z)-isomers of doxepin and nordoxepin in a plasma matrix.[2][13]

  • Sample Preparation: To 1 mL of plasma, add an internal standard (e.g., nortriptyline). Alkalinize the sample with NaOH.

  • Liquid-Liquid Extraction: Extract the analytes from the plasma using an organic solvent mixture (e.g., n-pentane-isopropanol, 95:5 v/v) by vortexing followed by centrifugation to separate the phases.

  • Back-Extraction: Transfer the organic phase and perform a back-extraction into an acidic aqueous solution (e.g., 0.05 M HCl) to concentrate the analytes and remove interfering substances.

  • HPLC Analysis:

    • Column: Silica normal-phase column (e.g., 3-µm, 6 x 100 mm).[13]

    • Mobile Phase: A non-polar solvent system such as hexane-methanol-nonylamine (95:5:0.3, v/v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 295 nm).

    • Injection Volume: 50 µL of the acidic extract.

  • Quantification: Construct calibration curves for each of the four analytes ((E)-doxepin, (Z)-doxepin, (E)-nordoxepin, (Z)-nordoxepin) over a clinically relevant concentration range (e.g., 1-200 ng/mL).[2] Determine the concentrations in the unknown samples by comparing their peak height or area ratios relative to the internal standard against the calibration curves.

Mandatory Visualizations

Doxepin's Primary Pharmacodynamic Mechanisms

Doxepin_Mechanisms Doxepin (E/Z)-Doxepin NET Norepinephrine Transporter (NET) Doxepin->NET (E) > (Z) SERT Serotonin Transporter (SERT) Doxepin->SERT (Z) > (E) H1R Histamine H1 Receptor (H1R) Doxepin->H1R (Z) >> (E) Synapse_NE ↑ Synaptic Norepinephrine NET->Synapse_NE Synapse_5HT ↑ Synaptic Serotonin SERT->Synapse_5HT Sedation Sedation / Hypnosis H1R->Sedation

Caption: Doxepin's stereoselective actions on key CNS targets.

Experimental Workflow for H1R Binding Affinity Assay```dot

// Nodes Expr [label="1. H1R Gene Expression\nin Yeast System", fillcolor="#F1F3F4", fontcolor="#202124"]; Memb [label="2. Cell Lysis &\nMembrane Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; Comp [label="3. Incubation with Doxepin\n(Complex Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Puri [label="4. Complex Purification &\nRemoval of Unbound Drug", fillcolor="#F1F3F4", fontcolor="#202124"]; Extr [label="5. Protein Denaturation &\nRelease of Bound Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="6. Isomer Quantification\nby HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calc [label="7. Calculation of\nRelative Binding Affinity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Expr -> Memb; Memb -> Comp; Comp -> Puri; Puri -> Extr; Extr -> HPLC; HPLC -> Calc; }

References

Cidoxepin: A Technical Guide to its Discovery, History, and Redevelopment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-stereoisomer of the tricyclic antidepressant doxepin, has emerged from relative obscurity to become a compound of significant interest for novel therapeutic applications. Initially developed in the 1960s as part of the racemic mixture of doxepin, it was never individually marketed.[1] Recent investigations, however, have refocused attention on this compound's unique pharmacological profile, particularly its potent antihistaminic activity, leading to its clinical evaluation for the treatment of chronic urticaria. This technical guide provides a comprehensive overview of the discovery, history, and scientific redevelopment of this compound, including its mechanism of action, stereoselective pharmacology, and recent clinical findings.

Discovery and Initial Development

Doxepin was first synthesized in Germany in the early 1960s and introduced in the United States in 1969 as an antidepressant.[2] The synthesis of doxepin results in a mixture of (E) and (Z) stereoisomers. The commercially available formulations of doxepin contain a mixture of these isomers, typically in an approximate 85:15 ratio of the (E) to (Z) isomer, respectively.[3] this compound is the common name for the (Z)-doxepin isomer.[1]

During the initial development of doxepin, the focus was on the therapeutic effects of the isomeric mixture, and no significant effort was made to separate or individually characterize the isomers for clinical use. The antidepressant and anxiolytic properties were attributed to the combined action of both isomers. It is now understood that the (Z)-isomer, this compound, possesses distinct pharmacological properties.[4]

Physicochemical Properties

PropertyValue
IUPAC Name (3Z)-3-(6H-benzo[c]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
Molecular Formula C₁₉H₂₁NO
Molecular Weight 279.38 g/mol
CAS Number 3607-18-9

Pharmacological Profile

Mechanism of Action

This compound, like its (E)-isomer, is a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[5] This mechanism is believed to underlie its antidepressant and anxiolytic effects.

More significantly for its recent redevelopment, this compound is a potent histamine H1 receptor antagonist.[6] This potent antihistaminic activity is the primary mechanism for its efficacy in treating pruritus and urticaria.

Receptor Binding Affinity

While specific Ki values for pure this compound are not widely available in the public domain, data for the doxepin mixture provide an indication of its receptor binding profile. It is important to note that the (Z)-isomer is reported to be a more potent H1 receptor antagonist than the (E)-isomer.[4]

Table 1: Doxepin Receptor Binding Affinities (Ki, nM)

ReceptorKi (nM)
Histamine H10.24
Serotonin Transporter (SERT)68
Norepinephrine Transporter (NET)29.5
Muscarinic Acetylcholine83
α1-Adrenergic24

Data represents the isomeric mixture of doxepin.[7]

Pharmacokinetics

The pharmacokinetics of doxepin are stereoselective. Following oral administration of the isomeric mixture, the plasma ratio of (E)-doxepin to (Z)-doxepin remains approximately 85:15.[8][9] However, the metabolism of the two isomers differs. The primary metabolite, N-desmethyldoxepin, is also pharmacologically active. Interestingly, the plasma concentrations of (Z)-N-desmethyldoxepin are often comparable to or even exceed those of (E)-N-desmethyldoxepin, suggesting a slower metabolism of the (Z)-isomer's active metabolite.[8]

Doxepin is metabolized primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[4] The mean fraction of orally administered doxepin that is absorbed is approximately 0.29 for each isomer.[10]

Table 2: Pharmacokinetic Parameters of Doxepin Isomers in Humans

Parameter(Z)-Doxepin (this compound)(E)-Doxepin
Bioavailability (F) ~29%~29%
Metabolism CYP2C19, CYP2D6CYP2C19, CYP2D6
Active Metabolite (Z)-N-desmethyldoxepin(E)-N-desmethyldoxepin

Data is based on studies of the isomeric mixture.[4][10]

Experimental Protocols

Stereospecific Synthesis of this compound

A detailed, publicly available protocol for the stereospecific synthesis of this compound is not readily found in the scientific literature. However, patent literature describes methods for the separation of the (Z) and (E) isomers. One such method involves the fractional crystallization of doxepin hydrochloride from a mixture of ethanol and diethyl ether.[11] This process can enrich the mixture to yield a higher percentage of the desired (Z)-isomer.

A general workflow for obtaining a this compound-enriched formulation is as follows:

G cluster_synthesis Synthesis of Doxepin Isomeric Mixture cluster_separation Isomer Separation cluster_product Final Product start Starting Materials reaction Chemical Synthesis start->reaction mixture Doxepin (E/Z) Mixture reaction->mixture crystallization Fractional Crystallization (Ethanol/Diethyl Ether) mixture->crystallization filtration Filtration crystallization->filtration analysis Isomeric Purity Analysis (HPLC) filtration->analysis This compound (Z)-Doxepin (this compound) Enriched Formulation analysis->this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Co-activates NFkB NF-κB Activation PKC->NFkB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

References

Cidoxepin Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-isomer of doxepin, is a pharmacologically active compound with a complex receptor binding profile that contributes to its therapeutic effects. This technical guide provides an in-depth overview of the receptor binding affinity of this compound and its parent compound, doxepin. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of key signaling pathways. The information presented herein is critical for understanding the mechanism of action of this compound and for guiding future drug discovery and development efforts.

Introduction

Doxepin is a tricyclic antidepressant (TCA) that is commercially available as a mixture of (E) and (Z) stereoisomers, typically in an approximate 85:15 ratio.[1][2] this compound is the geometric (Z)-isomer of doxepin.[3] While sharing a similar chemical structure, the stereoisomers of doxepin exhibit differential pharmacological activities.[4][5] this compound demonstrates a distinct receptor binding profile, which is crucial for its therapeutic and side-effect profile. This document will detail the binding affinities of doxepin and, where possible, differentiate the affinities of the (Z)-isomer, this compound.

The primary mechanism of action for doxepin's antidepressant effects is the inhibition of serotonin and norepinephrine reuptake.[3] However, its potent antagonism of various other receptors, including histamine H1, muscarinic, and alpha-1 adrenergic receptors, is responsible for both some of its therapeutic applications (e.g., sedative effects in insomnia) and its adverse effects (e.g., anticholinergic symptoms).[3][6]

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of doxepin for various neurotransmitter receptors and transporters. It is important to note that most of the available data pertains to doxepin as a mixture of its (E) and (Z) isomers. Where specific information regarding the higher affinity of the (Z)-isomer (this compound) is available, it has been noted.

Receptor/TransporterLigandKi (nM)Isomer Preference/Notes
Histamine H1 ReceptorDoxepin0.24(Z)-isomer (this compound) has ~5.2-fold higher affinity than the (E)-isomer.[4][7]
Norepinephrine Transporter (NET)Doxepin29.5(E)-isomer is a more potent norepinephrine reuptake inhibitor.[4][5]
Serotonin Transporter (SERT)Doxepin68(E)-isomer is more active as a serotonin reuptake inhibitor.[5]
Alpha-1 Adrenergic ReceptorDoxepin24-
Muscarinic Acetylcholine ReceptorDoxepin83-

Disclaimer: The Ki values are compiled from various sources and should be considered as representative values. Actual values may vary depending on the experimental conditions.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay, which can be adapted for the receptors listed above.

Materials and Reagents
  • Cell Membranes: Membranes from cells recombinantly expressing the target receptor (e.g., HEK293 cells) or from tissue homogenates known to be rich in the target receptor.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]mepyramine for the histamine H1 receptor, [³H]nisoxetine for the norepinephrine transporter).

  • Test Compound: this compound or Doxepin.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor to determine non-specific binding.

  • Assay Buffer: Buffer appropriate for the specific receptor being studied (e.g., Tris-HCl buffer).

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

General Procedure
  • Membrane Preparation:

    • Homogenize cells or tissue in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add cell membranes and radioligand.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the unlabeled competitor.

    • Test Compound: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound/Doxepin).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

G General Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compound) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks G Monoamine Transporter Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicles Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binds This compound This compound This compound->SERT Inhibits This compound->NET Inhibits

References

In Vitro Studies of Cidoxepin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidoxepin, the (Z)-stereoisomer of doxepin, is a tricyclic compound with significant pharmacological activity. While commercially available doxepin is a mixture of (E) and (Z) isomers, with the (E) isomer predominating, in vitro research indicates that this compound possesses distinct properties that are of considerable interest for drug development.[1] This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its receptor binding affinity, functional activity, and metabolic profile. The information is presented to facilitate further research and development of this compound.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound, like other tricyclic antidepressants, interacts with a variety of neurotransmitter receptors and transporters.[2] Its clinical effects are believed to be mediated through its actions on these targets.

Monoamine Transporters

Table 1: In Vitro Activity of Doxepin (Isomeric Mixture) at Monoamine Transporters

TargetAssay TypeValueSpeciesReference
Serotonin Transporter (SERT)Binding Affinity (Ki)Data for isomeric mixtureHuman[3]
Norepinephrine Transporter (NET)Binding Affinity (Ki)Data for isomeric mixtureHuman[3]
Serotonin ReuptakeFunctional Inhibition (IC50)Data for isomeric mixtureNot Specified[4]
Norepinephrine ReuptakeFunctional Inhibition (IC50)Data for isomeric mixtureNot Specified[4]

Note: The presented data is for the doxepin isomeric mixture. The specific contribution of this compound ((Z)-doxepin) to these values is not individually reported in the available literature.

Receptor Antagonism

This compound exhibits potent antagonist activity at several G-protein coupled receptors, which contributes to both its therapeutic effects and side-effect profile.

One of the most pronounced in vitro characteristics of this compound is its exceptionally high affinity for the histamine H1 receptor.[5] A recent study demonstrated that the (Z)-isomer (this compound) has an approximately 5.2-fold higher affinity for the wild-type H1 receptor than the (E)-isomer.[5] This potent H1 receptor antagonism is responsible for the sedative effects of doxepin and its efficacy in treating pruritus and insomnia.[4][6]

Table 2: In Vitro Activity of this compound at the Histamine H1 Receptor

CompoundTargetAssay TypeValueSpeciesReference
This compound ((Z)-doxepin)Histamine H1 ReceptorRelative Binding Affinity~5.2-fold higher than (E)-doxepinHuman[5]
Doxepin (isomeric mixture)Histamine H1 ReceptorBinding Affinity (KD)0.020 nM (high-affinity site)Rat[6][7]
Doxepin (isomeric mixture)Histamine H1 ReceptorBinding Affinity (KD)3.1 x 10⁻¹⁰ MHuman[8]

This compound also acts as an antagonist at muscarinic acetylcholine receptors.[1] In vivo studies in mice have suggested that the central anticholinergic activity of this compound is 3-fold greater than that of the trans-isomer.[1] This activity is associated with common side effects of tricyclic antidepressants, such as dry mouth, blurred vision, and constipation.[2] Specific Ki values for this compound at the individual muscarinic receptor subtypes (M1-M5) are not currently available.

Table 3: In Vitro Activity of Doxepin (Isomeric Mixture) at Muscarinic Receptors

| Target | Assay Type | Value | Species | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Muscarinic Receptors (M1-M5) | Binding Affinity (Ki) | Data for isomeric mixture | Human |[9] |

Note: The presented data is for the doxepin isomeric mixture. This compound is reported to have higher central anticholinergic activity than the (E)-isomer.[1]

Antagonism at α1-adrenergic receptors is another characteristic of doxepin, which can lead to orthostatic hypotension.[2] Quantitative data on the specific binding affinity of this compound for this receptor is not available.

Table 4: In Vitro Activity of Doxepin (Isomeric Mixture) at the α1-Adrenergic Receptor

| Target | Assay Type | Value | Species | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | α1-Adrenergic Receptor | Binding Affinity (Ki) | Data for isomeric mixture | Human |[9] |

Note: The presented data is for the doxepin isomeric mixture.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in the literature. The following sections describe generalized, representative protocols for the key in vitro assays used to characterize compounds like this compound.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[10]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

  • Radioligand specific for the target receptor (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-pyrilamine for H1 receptor, [³H]-QNB for muscarinic receptors, [³H]-prazosin for α1-adrenergic receptors).

  • This compound stock solution.

  • Assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[11]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[11]

  • Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[11]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Target Receptor Incubation Incubate Membranes, Radioligand, and this compound in 96-well plate Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound This compound (Test Compound) This compound->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Workflow for a Radioligand Binding Assay.
Functional Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the function of monoamine transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for serotonin or norepinephrine reuptake.

Materials:

  • Cells endogenously or recombinantly expressing SERT or NET (e.g., HEK293 cells, JAR cells).[12]

  • [³H]-serotonin or [³H]-norepinephrine.

  • This compound stock solution.

  • Assay buffer.

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.[12]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in assay buffer.[13]

  • Initiation of Uptake: Add [³H]-serotonin or [³H]-norepinephrine to each well to initiate neurotransmitter uptake.[12]

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.[12]

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of inhibition of uptake against the concentration of this compound to determine the IC50 value.[14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cells Expressing SERT or NET Preincubation Pre-incubate Cells with this compound Cells->Preincubation Radiolabeled_NT [³H]-Serotonin or [³H]-Norepinephrine Uptake Initiate Uptake with Radiolabeled Neurotransmitter Radiolabeled_NT->Uptake This compound This compound (Test Compound) This compound->Preincubation Preincubation->Uptake Termination Terminate Uptake and Wash Cells Uptake->Termination Quantification Lyse Cells and Quantify Radioactivity Termination->Quantification Calculation Calculate IC50 Quantification->Calculation G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant CYPs Incubation Incubate Microsomes, this compound, and NADPH at 37°C Microsomes->Incubation This compound This compound This compound->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quenching Terminate Reaction with Solvent Incubation->Quenching Centrifugation Centrifuge and Collect Supernatant Quenching->Centrifugation LCMS Analyze by LC-MS/MS Centrifugation->LCMS G This compound This compound SERT SERT This compound->SERT Inhibition NET NET This compound->NET Inhibition Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Leads to Postsynaptic_5HT Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_5HT Postsynaptic_NE Postsynaptic Adrenergic Receptors Norepinephrine->Postsynaptic_NE Signaling Downstream Signaling Cascades (e.g., cAMP, BDNF pathways) Postsynaptic_5HT->Signaling Postsynaptic_NE->Signaling Response Therapeutic Effects Signaling->Response

References

Preclinical Data on Cidoxepin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidoxepin, the (Z)-stereoisomer of doxepin, is a tricyclic compound that has demonstrated distinct pharmacological properties compared to its (E)-isomer and the commercially available mixture, doxepin. While never marketed as a standalone drug, preclinical research has highlighted its potential as a potent agent with a unique profile, particularly in its interactions with key neurotransmitter systems. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology. The information is presented to facilitate further research and development efforts by providing structured data, detailed experimental insights, and a clear visualization of its mechanistic pathways.

Pharmacodynamics

This compound's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, alongside potent antagonism of various receptors, most notably the histamine H1 receptor.

Receptor Binding Affinity

This compound exhibits a high affinity for several key receptors involved in mood regulation and other physiological processes. The following table summarizes the available quantitative data on its binding profile.

TargetLigandSpeciesAssay TypeKi (nM)IC50 (nM)Reference
Histamine H1 Receptor[3H]mepyramineHumanRadioligand BindingNot ReportedNot Reported[1][2]
Comment(Z)-doxepin has an approximately 5.2-fold higher affinity for the H1 receptor than the (E)-isomer.[1]
Neurotransmitter Reuptake Inhibition

This compound's antidepressant effects are attributed to its ability to block the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.

TransporterSpeciesAssay TypeIC50 (nM)Reference
Serotonin Transporter (SERT)Not SpecifiedNot SpecifiedNot Reported[4]
Norepinephrine Transporter (NET)Not SpecifiedNot SpecifiedNot Reported[4]

While specific IC50 values for this compound are not available, it is established that the (Z)-isomer is a more potent inhibitor of both serotonin and norepinephrine reuptake compared to the (E)-isomer.[3]

Signaling Pathways

The downstream effects of this compound's interaction with its primary targets involve complex signaling cascades. The following diagram illustrates the proposed mechanism of action.

Cidoxepin_Mechanism_of_Action This compound This compound ((Z)-doxepin) SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits H1R H1 Receptor This compound->H1R Antagonizes mAChR Muscarinic Receptors This compound->mAChR Antagonizes Synaptic_Cleft Synaptic Cleft Antihistaminic_Effect Antihistaminic Effects Anticholinergic_Effect Anticholinergic Effects Increase_5HT ↑ Serotonin (5-HT) Increase_NE ↑ Norepinephrine (NE) Postsynaptic_Neuron Postsynaptic Neuron Increase_5HT->Postsynaptic_Neuron Modulates Mood Increase_NE->Postsynaptic_Neuron Modulates Mood & Arousal

Proposed mechanism of action for this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in the context of the stereoselective metabolism of doxepin.

Animal Pharmacokinetics

Studies in rats have been instrumental in understanding the differential metabolism of doxepin isomers.

SpeciesRoute of AdministrationKey FindingsReference
RatOral, Intravenous, IntraperitonealThe rat was identified as the closest animal model to humans regarding the Z:E ratio of N-desmethyldoxepin excretion in urine. Changes in the urinary Z:E ratio of the metabolite were observed after oral but not after intravenous or intraperitoneal administration. In vitro data suggest faster metabolism of the (E)-isomer of N-desmethyldoxepin compared to the (Z)-isomer.[5]

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound administered alone are not well-documented in publicly available literature.

Human Pharmacokinetics

In humans, the metabolism of doxepin is also stereoselective, leading to different plasma concentrations of the (Z) and (E) isomers and their metabolites.

ParameterFindingReference
Plasma Isomer RatioThe plasma ratio of (Z)-doxepin to (E)-doxepin remains approximately 15:85, similar to the administered mixture.[5][6]
Metabolite Isomer RatioPlasma levels of the active metabolite, (Z)-N-desmethyldoxepin, are similar to those of (E)-N-desmethyldoxepin, indicating a shift from the parent drug's isomeric ratio.[5][6]
BioavailabilityThe mean fraction absorbed after oral administration of doxepin (mixture) is 0.29 for each isomer.[7]

The metabolic pathway of doxepin, which includes this compound, is illustrated below.

Cidoxepin_Metabolism Doxepin_Mixture Doxepin ((E)- and (Z)-isomers) This compound This compound ((Z)-doxepin) Doxepin_Mixture->this compound E_doxepin (E)-doxepin Doxepin_Mixture->E_doxepin Z_N_desmethyldoxepin (Z)-N-desmethyldoxepin (Active Metabolite) This compound->Z_N_desmethyldoxepin Demethylation (CYP2C19) E_doxepin->E_doxepin E_N_desmethyldoxepin (E)-N-desmethyldoxepin E_doxepin->E_N_desmethyldoxepin Demethylation (CYP2C19)

Simplified metabolic pathway of doxepin isomers.

Toxicology

Comprehensive toxicological data specifically for this compound is limited. The available information is generally in the context of doxepin or tricyclic antidepressants as a class.

Test TypeSpeciesRouteLD50NOAELReference
Acute OralRatOral147 mg/kg (for doxepin)Not Reported[8]
Acute IntraperitonealRatIP182 mg/kg (for doxepin)Not Reported[8]
Acute IntravenousRatIV16 mg/kg (for doxepin)Not Reported[8]

It is important to note that the use of LD50 values in hazard and safety assessment is no longer standard practice. Modern approaches focus on identifying target organs of toxicity and establishing No-Observed-Adverse-Effect-Levels (NOAELs).[9]

Experimental Protocols

Detailed experimental protocols for the preclinical studies specifically investigating this compound are not extensively published. However, based on the nature of the reported findings, the following general methodologies are likely to have been employed.

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a typical competitive radioligand binding assay used to determine the affinity of a test compound for a specific receptor.

Receptor_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor-Containing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity of Bound Ligand Separate->Measure_Radioactivity Analyze_Data Analyze Data to Determine Ki or IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Reuptake_Inhibition_Assay_Workflow Start Start Prepare_Synaptosomes Prepare Synaptosomes or Transporter-Expressing Cells Start->Prepare_Synaptosomes Incubate Pre-incubate with this compound or Vehicle Prepare_Synaptosomes->Incubate Add_Radiolabeled_NT Add Radiolabeled Neurotransmitter (e.g., [3H]5-HT or [3H]NE) Incubate->Add_Radiolabeled_NT Terminate_Uptake Terminate Uptake (e.g., Rapid Filtration) Add_Radiolabeled_NT->Terminate_Uptake Measure_Radioactivity Measure Radioactivity in Synaptosomes/Cells Terminate_Uptake->Measure_Radioactivity Analyze_Data Analyze Data to Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Acute_Toxicity_Study_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Rats or Mice) Start->Animal_Acclimation Dose_Administration Administer Single Dose of this compound or Vehicle (e.g., Oral Gavage) Animal_Acclimation->Dose_Administration Clinical_Observation Observe for Clinical Signs of Toxicity (e.g., at 1, 4, 24 hours) Dose_Administration->Clinical_Observation Daily_Observation Daily Observation (e.g., for 14 days) Clinical_Observation->Daily_Observation Body_Weight Record Body Weights Daily_Observation->Body_Weight Necropsy Perform Gross Necropsy at End of Study Body_Weight->Necropsy Histopathology Histopathological Examination of Key Organs Necropsy->Histopathology Analyze_Data Analyze Data (Mortality, Clinical Signs, Pathology) Histopathology->Analyze_Data End End Analyze_Data->End

References

Cidoxepin: A Technical Guide to its Metabolites and Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-isomer of the tricyclic antidepressant doxepin, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. This guide provides a detailed overview of the biotransformation of this compound, its known metabolites, and the analytical methodologies used for their characterization. Quantitative data on metabolite concentrations are presented, and the key metabolic pathways are visualized. Understanding the metabolic profile of this compound is crucial for drug development, optimizing therapeutic efficacy, and minimizing potential drug-drug interactions.

Introduction

Doxepin is a tricyclic antidepressant (TCA) that has been in clinical use for decades for the treatment of depression and anxiety.[1][2][3] It is commercially available as a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio.[2][4] The (Z)-isomer is specifically known as this compound.[1][5] The pharmacological activity of doxepin is not solely attributed to the parent compound but also to its metabolites, which can have their own therapeutic and adverse effects. A thorough understanding of the biotransformation of this compound is therefore essential for predicting its pharmacokinetic profile and clinical outcomes.

Biotransformation of this compound

This compound undergoes extensive first-pass metabolism in the liver, with estimates ranging from 55% to 87% of an orally administered dose.[1][4] The primary metabolic pathways involved are N-demethylation and hydroxylation, followed by glucuronidation.[1][2][3]

Key Metabolites

The main metabolites of this compound identified in human plasma and cerebrospinal fluid are:

  • N-desmethyldoxepin (Nordoxepin): This is the major active metabolite, formed through the demethylation of the tertiary amine side chain.[1][2][3][5] Nordoxepin is also a tricyclic antidepressant with a pharmacological profile that differs slightly from the parent compound.[3]

  • Hydroxylated Metabolites: Both this compound and nordoxepin can undergo hydroxylation at various positions on the dibenzoxepin ring system.[2][5] 2-hydroxy-doxepin has been identified as a human metabolite.[5]

  • Glucuronide Conjugates: The hydroxylated metabolites are further conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted.[1][2]

  • Doxepin N-oxide: Another metabolic pathway involves the oxidation of the nitrogen atom on the side chain.[2]

  • Di-desmethyldoxepin (DDM-DOX): This metabolite, formed by the demethylation of nordoxepin, has also been detected in patient plasma and cerebrospinal fluid.[2][6]

Enzymatic Pathways

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. The key enzymes involved are:

  • CYP2C19: This enzyme is the main contributor to the formation of the active metabolite, N-desmethyldoxepin.[2][3]

  • CYP2D6: This enzyme is primarily responsible for the hydroxylation of both doxepin and N-desmethyldoxepin.[1][2][3][7]

  • Other CYP enzymes: CYP1A2, CYP2C9, and CYP3A4 have been shown to have minor involvement in the metabolism of doxepin.[2][3][7]

The genetic polymorphism of CYP2D6 and CYP2C19 can lead to significant inter-individual variability in the pharmacokinetics of this compound, affecting both its efficacy and toxicity.[2]

Quantitative Data on this compound and its Metabolites

The following table summarizes the reported concentrations of doxepin and its metabolites in plasma and cerebrospinal fluid (CSF) from a clinical study involving depressed patients treated with 250 mg/day of doxepin for 6 days.[6]

CompoundMean Plasma Concentration (ng/mL) ± SDMean CSF Concentration (ng/mL) ± SD
trans-Doxepin--
cis-Desmethyldoxepin59.8 ± 45.1-
trans-Desmethyldoxepin72.0 ± 60.0-
di-Desmethyldoxepin--

Data extracted from a study by Baumann et al. (1997). The study did not provide separate data for cis- and trans-doxepin in plasma or CSF, nor for di-desmethyldoxepin. Although the administered doxepin was a mixture of 85% trans and 15% cis isomers, the plasma levels of the corresponding desmethyl metabolites were found to be similar, suggesting potential in-vivo isomerization.[6]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its metabolites are often specific to the research study. However, a general overview of the commonly employed analytical techniques is provided below.

Sample Preparation

Biological samples such as plasma, urine, or cerebrospinal fluid typically require a sample preparation step to remove interfering substances and concentrate the analytes of interest. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves the partitioning of the analytes from the aqueous biological matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to selectively retain the analytes, which are then eluted with a suitable solvent.

Analytical Techniques

A variety of analytical methods have been reported for the determination of doxepin and its metabolites:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometric (MS) detection, is a widely used technique for the separation and quantification of doxepin and its metabolites.[6][8][9]

  • Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of these compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is increasingly used for the bioanalysis of drugs and their metabolites in complex biological matrices.[8]

  • Radioimmunoassay (RIA): This immunoassay technique has also been used for the measurement of doxepin and its desmethyl metabolite.[4]

A highly sensitive LC-MS/MS method for the simultaneous estimation of doxepin and nordoxepin in human plasma has been described.[8] The sample preparation involved solid-phase extraction, and the chromatographic separation was achieved on a C18 column with a mobile phase consisting of acetonitrile and ammonium formate buffer. The detection was performed using an electrospray ionization source in the positive ion mode.[8]

Visualizations

Biotransformation Pathway of this compound

Cidoxepin_Metabolism This compound This compound ((Z)-Doxepin) Nordoxepin N-desmethyldoxepin (Nordoxepin) (Active) This compound->Nordoxepin CYP2C19 Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound CYP2D6 Doxepin_N_Oxide Doxepin N-Oxide This compound->Doxepin_N_Oxide Oxidation Hydroxylated_Nordoxepin Hydroxylated Nordoxepin Nordoxepin->Hydroxylated_Nordoxepin CYP2D6 DDM_DOX Di-desmethyldoxepin (DDM-DOX) Nordoxepin->DDM_DOX Demethylation Glucuronide_Conjugates_C Glucuronide Conjugates Hydroxylated_this compound->Glucuronide_Conjugates_C Glucuronidation Glucuronide_Conjugates_N Glucuronide Conjugates Hydroxylated_Nordoxepin->Glucuronide_Conjugates_N Glucuronidation

Caption: Metabolic pathway of this compound.

General Experimental Workflow for Metabolite Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection Biological_Sample Biological Sample (Plasma, Urine, CSF) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Chromatography Chromatography (HPLC or GC) Extraction->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: Workflow for this compound metabolite analysis.

Conclusion

The biotransformation of this compound is a complex process involving multiple enzymatic pathways and resulting in a variety of metabolites, some of which are pharmacologically active. The primary routes of metabolism are N-demethylation and hydroxylation, mediated mainly by CYP2C19 and CYP2D6. The significant inter-individual variability in the activity of these enzymes underscores the importance of understanding the metabolic profile of this compound for personalized medicine approaches. Further research is needed to fully elucidate the quantitative contribution of each metabolic pathway and the clinical implications of the various metabolites. This guide provides a foundational understanding for researchers and professionals involved in the development and clinical application of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Cidoxepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Cidoxepin (Doxepin) in biological matrices. The protocols are intended for use by trained professionals in a laboratory setting.

Introduction

This compound, a tricyclic antidepressant, is utilized for the treatment of depression and anxiety.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1][2] This document outlines protocols for the determination of this compound and its active metabolite, desmethyldoxepin (nordoxepin), using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A variety of analytical techniques have been developed for the quantification of this compound in different biological samples, including plasma, serum, and whole blood.[3][4] LC-MS/MS is currently the most widely used technique due to its high sensitivity and selectivity. HPLC-UV offers a more accessible alternative, while GC-MS provides robust and reliable quantification.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods for this compound detection.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Analyte(s)MatrixExtraction MethodLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Doxepin & DesmethyldoxepinHuman PlasmaLiquid-Liquid Extraction (LLE)0.320 (Doxepin), 0.178 (Desmethyldoxepin)Not Specified90 (Doxepin), 75 (Desmethyldoxepin)[3]
Doxepin & NordoxepinHuman PlasmaLiquid-Liquid Extraction (LLE)0.015 (Doxepin), 0.005 (Nordoxepin)0.015 - 3.9 (Doxepin), 0.005 - 1.3 (Nordoxepin)86.6 - 90.4 (Doxepin), 88.0 - 99.1 (Nordoxepin)[4][6]
Doxepin & N-nordoxepinHuman PlasmaSolid-Phase Extraction (SPE)0.004 (Doxepin), 0.002 (N-nordoxepin)Not SpecifiedNot Specified[7]
Doxepin & DesmethyldoxepinSerumSolvent PrecipitationNot SpecifiedTherapeutic Range: 50-150 (Combined)Not Specified[8]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)MatrixDetection MethodLLOQ (ng/mL)Linearity Range (µg/mL)Recovery (%)Reference
Doxepin HClBulk & Pharmaceutical Dosage FormUV0.5010 - 5097.67 - 101[9]
(Z)- & (E)-Doxepin HCl IsomersMaterials & TabletsUVNot Specified22 - 110 (Z-isomer), 90 - 470 (E-isomer)99.98 (Z-isomer), 100.07 (E-isomer)[10]
Doxepin & DesmethyldoxepinSerumUVNot SpecifiedNot SpecifiedNot Specified[11]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analyte(s)MatrixLOQ (ng/mL)Reference
Tricyclic AntidepressantsBiological Matrices>0.5 (with FID), >44 (with NPD), 0.2 (with MS and preconcentration)[5][12]

Experimental Protocols

Protocol 1: LC-MS/MS for this compound and Nordoxepin in Human Plasma

This protocol is based on a highly sensitive method for the simultaneous determination of doxepin and its active metabolite, nordoxepin.[4][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of human plasma into a clean glass tube.

  • Add 25 µL of the internal standard working solution (e.g., propranolol and desipramine).

  • Add 200 µL of 100 mM ammonium acetate solution (pH 8).

  • Vortex for 30 seconds.

  • Add 4.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Inject 15 µL into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm)[4][6]

  • Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)[4][6]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Doxepin: m/z 280.1 → 107.0[4][6]

    • Nordoxepin: m/z 266.0 → 107.0[4][6]

    • Propranolol (IS): m/z 260.1 → 116.1[4][6]

    • Desipramine (IS): m/z 267.1 → 72.1[4][6]

Protocol 2: HPLC-UV for this compound Hydrochloride in Pharmaceutical Formulations

This protocol is suitable for the quantification of this compound in bulk drug and cream formulations.[9]

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound HCl reference standard in the mobile phase to obtain a known concentration (e.g., 10-50 µg/mL).

  • Sample Solution (Cream): Accurately weigh a portion of the cream equivalent to a known amount of this compound HCl, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter prior to injection.

2. Chromatographic Conditions

  • HPLC System: Shimadzu LC-20AD or equivalent with UV detector

  • Column: Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm)[9]

  • Mobile Phase: Methanol: Acetonitrile: Buffer (40:30:30, v/v/v)[9]

  • Flow Rate: 0.5 mL/min[9]

  • Detection Wavelength: 254 nm[9]

  • Injection Volume: 20 µL

Visualizations

Experimental Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_buffer Add Ammonium Acetate Buffer add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_mtbe Add MTBE (4 mL) vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C8 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Analysis ms->data

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

General Logic for Method Selection

cluster_criteria Decision Criteria cluster_methods Recommended Method start Analytical Need sensitivity High Sensitivity & Selectivity? start->sensitivity matrix Complex Matrix (e.g., Plasma)? sensitivity->matrix Yes availability Instrumentation Availability? sensitivity->availability No lcms LC-MS/MS matrix->lcms Yes gcms GC-MS matrix->gcms Consider hplc HPLC-UV availability->hplc Basic HPLC availability->gcms GC available

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Note: Quantitative Determination of Cidoxepin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Cidoxepin in human plasma. This compound, the (Z)-stereoisomer of Doxepin, is a tricyclic antidepressant. The described method utilizes liquid-liquid extraction for sample preparation and stable isotope-labeled or structurally similar internal standards for accurate quantification. The procedure is validated according to regulatory guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is an active stereoisomer of Doxepin, a medication used to treat depression and anxiety. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated HPLC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound in human plasma.

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Doxepin-d3, Propranolol, or Desipramine)

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether

  • Formic acid and ammonium formate

  • Human plasma (K2EDTA as anticoagulant)

  • Deionized water

Instrumentation

  • HPLC system: Shimadzu LC-10ADvp or equivalent

  • Autosampler: SIL-HTc or equivalent, maintained at 4°C

  • Mass spectrometer: API-5500 triple quadrupole mass spectrometer or equivalent, equipped with a Turbo Ion Spray® source

  • Analytical column: Hypurity C8 (100 mm × 4.6 mm, 5.0 µm) or equivalent C18 column[1][2]

Chromatographic Conditions A summary of the HPLC conditions is provided in the table below.

ParameterCondition
ColumnHypurity C8, 100 mm × 4.6 mm, 5 µm[1][2]
Mobile PhaseAcetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio[1][2]
Flow Rate1.2 mL/min[1]
Injection Volume15 µL[1][3]
Column TemperatureAmbient
Autosampler Temperature4 °C[1]
Run TimeApproximately 3.5 - 4 minutes

Mass Spectrometric Conditions The mass spectrometer was operated in the positive ion mode using multiple reaction monitoring (MRM).

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI)[1]
Ion Spray Voltage5500 V[1][3]
Temperature500 °C[1][3]
Nebulizer Gas (Gas 1)50 psi[1][3]
Heater Gas (Gas 2)60 psi[1]
Curtain Gas30 psi[1]
Collision Activated Dissociation (CAD) Gas7[1]
Dwell Time300 ms[1][3]

MRM Transitions The following MRM transitions were monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound (Doxepin)280.1[1]107.0[1]60[1]27[1]
Propranolol (IS)260.1[1]116.1[1]81[1]25[1]
Desipramine (IS)267.1[1]72.1[1]26[1]21[1]

Protocols

Standard and Quality Control (QC) Sample Preparation Stock solutions of this compound and the internal standard (IS) were prepared in methanol. Working solutions were prepared by diluting the stock solutions. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation Protocol (Liquid-Liquid Extraction)

  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a clean glass tube.[1]

  • Add 50 µL of the internal standard working solution and vortex.[3]

  • Add 200 µL of 100 mM ammonium acetate buffer (pH 8.0).[1]

  • Add 4.0 mL of methyl tert-butyl ether and vortex for 5 minutes.[3]

  • Centrifuge at 1811g for 5 minutes.[3]

  • Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.[3]

  • Inject 15 µL into the HPLC-MS/MS system.[1][3]

G cluster_prep Sample Preparation Workflow plasma 1. 500 µL Plasma Sample add_is 2. Add Internal Standard plasma->add_is add_buffer 3. Add Ammonium Acetate Buffer add_is->add_buffer add_mtbe 4. Add Methyl Tert-Butyl Ether & Vortex add_buffer->add_mtbe centrifuge 5. Centrifuge add_mtbe->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into HPLC-MS/MS reconstitute->inject

Fig. 1. Liquid-Liquid Extraction Workflow.

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.[1] The validation parameters are summarized below.

Linearity The calibration curve was linear over the concentration range of 15.0 - 3900 pg/mL for this compound.[1]

AnalyteCalibration Range (pg/mL)Correlation Coefficient (r²)
This compound15.0 - 3900[1]> 0.999[1]

Precision and Accuracy The intra- and inter-batch precision and accuracy were evaluated at four QC levels.

QC LevelConcentration (pg/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Precision (%CV)Inter-batch Accuracy (%)
LLOQ15.0≤ 8.3[1][2]93.1 - 104.0[1]≤ 7.2[1]91.7 - 101.0[1]
Low45.0≤ 8.3[1][2]93.1 - 104.0[1]≤ 7.2[1]91.7 - 101.0[1]
Medium450≤ 8.3[1][2]93.1 - 104.0[1]≤ 7.2[1]91.7 - 101.0[1]
High3000≤ 8.3[1][2]93.1 - 104.0[1]≤ 7.2[1]91.7 - 101.0[1]

Recovery The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.

AnalyteRecovery (%)
This compound86.6 - 90.4[1][2]

Stability this compound was found to be stable in plasma under various storage conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temperature)6 hoursStable
Freeze-Thaw Cycles3 cyclesStable
Long-term (-20°C)30 daysStable
Post-preparative (Autosampler, 4°C)24 hoursStable

Results and Discussion

The developed HPLC-MS/MS method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 15.0 pg/mL. The method was selective, with no significant interference from endogenous plasma components. The use of a stable isotope-labeled internal standard is recommended for optimal precision and accuracy, although a structurally similar compound can also be employed. The validation results indicate that the method is reliable and reproducible for the quantitative analysis of this compound in human plasma.

G cluster_analysis Overall Analysis Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Liquid-Liquid Extraction Sample_Collection->Sample_Preparation LC_Separation HPLC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Report Report Generation Data_Processing->Report

Fig. 2. Overall Analytical Workflow.

Conclusion

This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method is sensitive, specific, and reliable, making it suitable for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies.

References

Cidoxepin for Chronic Urticaria: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the clinical trial landscape and therapeutic potential of Cidoxepin for the treatment of chronic urticaria.

Introduction:

Chronic urticaria (CU) is a debilitating skin condition characterized by the recurrent appearance of wheals (hives), angioedema, or both for a duration of six weeks or more. A significant number of patients remain symptomatic despite treatment with first-line antihistamines. This compound, the (Z)-stereoisomer of the tricyclic antidepressant doxepin, has emerged as a promising therapeutic agent due to its potent antihistaminic properties. While clinical trial data specifically for this compound is limited as it has been under development, extensive research on doxepin provides a strong foundation for understanding its potential efficacy and mechanism of action. Doxepin is a mixture of (E) and (Z) isomers, with this compound ((Z)-doxepin) being a more potent H1 receptor antagonist. This document will primarily focus on the clinical trial data available for doxepin as a surrogate for this compound, with the understanding that this compound may offer an enhanced therapeutic profile.

Mechanism of Action

Doxepin, and by extension this compound, exerts its therapeutic effect in chronic urticaria primarily through its potent antagonism of histamine H1 receptors.[1] This action blocks the effects of histamine, a key mediator released from mast cells and basophils, which is responsible for the characteristic wheals and pruritus in urticaria. Additionally, doxepin possesses H2 receptor blocking activity, which may contribute to its efficacy, particularly in patients who do not respond to H1 antagonists alone. The tricyclic structure of doxepin also imparts anticholinergic and serotonin and norepinephrine reuptake inhibitory effects, although its primary benefit in urticaria is attributed to its antihistaminic properties.[2]

cluster_mast_cell Mast Cell / Basophil cluster_receptors Target Receptors Mast_Cell Mast Cell or Basophil Histamine_Release Histamine Release Mast_Cell->Histamine_Release Activation H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to H2_Receptor H2 Receptor Histamine_Release->H2_Receptor Binds to Symptoms Urticaria Symptoms (Wheals, Pruritus) H1_Receptor->Symptoms Mediates H2_Receptor->Symptoms Contributes to This compound This compound (Doxepin) This compound->H1_Receptor Antagonizes This compound->H2_Receptor Antagonizes

Mechanism of action of this compound in chronic urticaria.

Clinical Efficacy of Doxepin in Chronic Urticaria

Multiple clinical trials have demonstrated the efficacy of doxepin in treating chronic urticaria, particularly in patients refractory to conventional antihistamines.

Table 1: Summary of Efficacy Data from Doxepin Clinical Trials for Chronic Urticaria

StudyNDesignTreatmentComparatorKey Efficacy Outcomes
Goldsobel et al. (1986)[3]16Double-blind, placebo-controlled crossoverDoxepinPlacebo- Significant reduction in the number of lesions (p < 0.001)- Fewer waking hours with lesions (p < 0.01)- Reduced itching and discomfort (p < 0.001)- Less swelling or angioedema (p < 0.001)- Reduced need for concomitant antihistamines (p < 0.05)
Harto et al. (1985)[4]50Double-blind, crossoverDoxepin (10 mg three times a day)Diphenhydramine (25 mg three times a day)- 43% of patients on doxepin had complete clearing of pruritus and urticarial lesions vs. 5% on diphenhydramine (p < 0.001)- 74% of patients on doxepin had partial or total control of pruritus and hives vs. 10% on diphenhydramine (p < 0.001)
Gümüşel et al. (2019)[5]36Retrospective, cross-sectionalDoxepinNone- 75% of patients showed a response- 44.4% of patients achieved a complete response (≥90% reduction in UAS7)

Safety and Tolerability of Doxepin

The most commonly reported adverse effects of doxepin are consistent with its anticholinergic and sedative properties.

Table 2: Common Adverse Events Associated with Doxepin in Chronic Urticaria Trials

Adverse EventFrequencyReference
Sedation/LethargyCommonly observed, but may diminish with continued use. Markedly less sedation than diphenhydramine (22% vs. 46%, p < 0.05).[3][4]
Dry MouthCommonly observed.[3]
ConstipationCommonly observed.[3]

Experimental Protocols

The following protocols are based on methodologies from key clinical trials of doxepin for chronic urticaria and can serve as a template for designing future studies with this compound.

Protocol 1: Double-Blind, Placebo-Controlled Crossover Trial
  • Objective: To evaluate the efficacy and safety of this compound in adults with chronic idiopathic urticaria.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design.

  • Participant Population:

    • Inclusion Criteria: Adults with a diagnosis of chronic idiopathic urticaria for at least 6 weeks, with active symptoms despite treatment with standard antihistamines.

    • Exclusion Criteria: History of contraindications to tricyclic antidepressants or anticholinergic medications, pregnancy, or lactation.

  • Intervention:

    • Treatment Phase 1: Participants are randomized to receive either this compound (e.g., 10-25 mg at bedtime) or a matching placebo for a predefined period (e.g., 4 weeks).

    • Washout Period: A period of no study medication (e.g., 1-2 weeks) to minimize carryover effects.

    • Treatment Phase 2: Participants switch to the alternate treatment (placebo or this compound) for the same duration as Phase 1.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7). The UAS7 is a patient-reported outcome that assesses the severity of itching and the number of hives over 7 days.

    • Secondary Efficacy Endpoints:

      • Daily pruritus score.

      • Number and size of wheals.

      • Use of rescue antihistamine medication.

      • Chronic Urticaria Quality of Life Questionnaire (CU-Q2oL) score.

    • Safety Assessments: Monitoring and recording of all adverse events.

  • Statistical Analysis: A crossover analysis will be used to compare the effects of this compound and placebo on the primary and secondary endpoints.

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Phase1_A Treatment Phase 1: This compound Group_A->Phase1_A Phase1_B Treatment Phase 1: Placebo Group_B->Phase1_B Washout Washout Period Phase1_A->Washout Phase1_B->Washout Phase2_A Treatment Phase 2: Placebo Washout->Phase2_A Phase2_B Treatment Phase 2: This compound Washout->Phase2_B Analysis Data Analysis Phase2_A->Analysis Phase2_B->Analysis

Workflow for a crossover clinical trial of this compound.
Protocol 2: Active Comparator Trial

  • Objective: To compare the efficacy and safety of this compound with a standard-of-care antihistamine in patients with chronic urticaria.

  • Study Design: A randomized, double-blind, parallel-group trial.

  • Participant Population: Similar to Protocol 1.

  • Intervention: Participants are randomized to receive either this compound (e.g., 10-25 mg daily) or an active comparator such as a second-generation antihistamine at a standard or updosed regimen for a specified duration (e.g., 8-12 weeks).

  • Outcome Measures: Same as Protocol 1.

  • Statistical Analysis: A parallel-group analysis will be performed to compare the changes in efficacy endpoints between the this compound and active comparator groups.

Considerations for Future Research

Given that this compound is the more potent (Z)-isomer of doxepin, future clinical trials should focus on:

  • Dose-ranging studies: To determine the optimal dose of this compound that maximizes efficacy while minimizing sedative and anticholinergic side effects.

  • Head-to-head comparison with doxepin: To directly assess the potentially superior efficacy and tolerability of the pure isomer.

  • Long-term safety and efficacy studies: To evaluate the continued benefit and safety of this compound in the management of chronic urticaria.

  • Studies in specific patient populations: Investigating the efficacy of this compound in patients who have failed other third-line therapies for chronic urticaria, such as omalizumab.

Conclusion

The existing clinical trial data for doxepin strongly supports its use as an effective treatment for chronic urticaria, particularly in patients with an inadequate response to conventional antihistamines. This compound, as the more potent isomer, holds significant promise for providing enhanced therapeutic benefit. The protocols and data presented here provide a robust framework for researchers and drug development professionals to design and conduct pivotal clinical trials to establish the role of this compound in the management of chronic urticaria.

References

Application Notes: Characterization of Cidoxepin in Serotonin Reuptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cidoxepin, the (Z)-isomer of Doxepin, is a tricyclic compound with psychotropic properties, including antidepressant and anxiolytic activities.[1][2] Like other tricyclic antidepressants (TCAs), its mechanism of action is believed to involve the inhibition of neurotransmitter reuptake at the synaptic cleft.[1][3] Specifically, Doxepin has been shown to inhibit the reuptake of both serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE), thereby increasing the concentration and availability of these neurotransmitters to act on postsynaptic receptors.[3][4][5] Doxepin is a mixture of (E) and (Z) stereoisomers, typically in a 5:1 ratio, where the (Z)-isomer corresponds to this compound.[2] The (Z)-isomer is reported to be more active as an inhibitor of serotonin and norepinephrine reuptake than the (E)-isomer.[6]

These application notes provide detailed protocols for characterizing the interaction of this compound with the human serotonin transporter (SERT) using in vitro radioligand binding and functional reuptake assays.

Mechanism of Action: Serotonin Reuptake Inhibition

In the central nervous system, serotonergic signaling is terminated by the reuptake of serotonin from the synaptic cleft into the presynaptic neuron via the serotonin transporter (SERT).[7][8] By blocking SERT, this compound increases the concentration of serotonin in the synapse, enhancing and prolonging its signaling.[1][3] This enhanced serotonergic activity is thought to be a key factor in its antidepressant effects.[1] Doxepin also exhibits antagonist activity at various other receptors, including histamine H1, alpha-1 adrenergic, and muscarinic cholinergic receptors, which contributes to its overall pharmacological profile and side effects.[1][4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (contains Serotonin) Synaptic Cleft Vesicle->Synaptic Cleft SERT Serotonin Transporter (SERT) Serotonin_pre Serotonin (5-HT) SERT->Serotonin_pre Reuptake Serotonin_syn Serotonin (5-HT) Receptor 5-HT Receptor Serotonin_syn->Receptor Binds This compound This compound This compound->SERT Blocks

Caption: Mechanism of Serotonin Reuptake Inhibition by this compound.

Pharmacological Data Summary

The following table summarizes the known pharmacological properties of Doxepin. As this compound is the more active (Z)-isomer, this data provides a relevant baseline for its expected activity.[6][9]

TargetParameterValueCompoundNotes
Serotonin Transporter (SERT) InhibitionPotent InhibitorDoxepinDoxepin inhibits the reuptake of serotonin.[1][4] The (Z)-isomer (this compound) is more active than the (E)-isomer.[6]
Norepinephrine Transporter (NET) InhibitionPotent InhibitorDoxepinDoxepin inhibits the reuptake of norepinephrine.[1][4]
Histamine H1 Receptor AntagonismPotent AntagonistDoxepinContributes to the sedative effects of the compound.[1][4]
Alpha-1 Adrenergic Receptor AntagonismAntagonistDoxepinMay contribute to side effects like hypotension.[1][4]
Muscarinic Acetylcholine Receptors AntagonismAntagonistDoxepinContributes to anticholinergic side effects (e.g., dry mouth, blurred vision).[1][4]

Experimental Protocols

Two primary in vitro assays are recommended for characterizing the activity of this compound at the serotonin transporter: a radioligand binding assay to determine its affinity for SERT (Ki) and a functional serotonin reuptake assay to measure its inhibitory potency (IC50).

Protocol 1: Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a known high-affinity radiolabeled ligand.[10]

Materials

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).[10]

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.[10]

  • Test Compound: this compound.

  • Reference Compound: Fluoxetine or another known SSRI.[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Compound: High concentration (e.g., 10 µM) of a non-labeled SERT inhibitor like Fluoxetine.[10]

  • Equipment: 96-well microplates, cell harvester, filter mats, liquid scintillation counter.[10]

Procedure

  • Cell Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 4°C. Resuspend the resulting cell membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membrane preparation + Radioligand + Assay Buffer.

      • Non-specific Binding: Cell membrane preparation + Radioligand + High concentration of non-labeled SERT inhibitor.[10]

      • Test Compound: Cell membrane preparation + Radioligand + Serial dilutions of this compound.

    • Add a fixed concentration of the radioligand (e.g., [³H]Citalopram at its Kd concentration) to all wells.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through filter mats using a cell harvester.

    • Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).[10]

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation:[10]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

prep Prepare hSERT Cell Membranes plate Plate Membranes, Radioligand, and this compound Dilutions in 96-well Plate prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Harvest and Filter to Separate Bound/Unbound Ligand incubate->filter count Quantify Bound Radioactivity via Scintillation Counting filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze

Caption: Workflow for the SERT Radioligand Binding Assay.

Protocol 2: Functional Serotonin Uptake Assay (IC50 Determination)

This functional assay measures the ability of this compound to inhibit the reuptake of radiolabeled serotonin into cells expressing SERT.[10][11]

Materials

  • Cell Line: hSERT-expressing HEK293 cells or another suitable cell line like JAR cells, which endogenously express SERT.[10][11]

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).[10]

  • Test Compound: this compound.

  • Reference Compound: Citalopram or Fluoxetine.[11]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.[11]

  • Wash Buffer: Cold Uptake Buffer.

  • Lysis Buffer: 1% Triton X-100 or 0.1 M NaOH.[11]

  • Equipment: 96-well cell culture plates, liquid scintillation counter.

Procedure

  • Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow to a confluent monolayer.[10]

  • Uptake Assay:

    • Wash the cell monolayers with pre-warmed Uptake Buffer.

    • Pre-incubate the cells with various concentrations of this compound (or reference compound) in Uptake Buffer for 15-30 minutes at 37°C.[10]

    • Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration near its Km for SERT (e.g., 1 µM for JAR cells).[11]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the time is within the linear range of uptake.[10]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold Wash Buffer.[11]

    • Lyse the cells by adding Lysis Buffer to each well and shaking the plate.[11]

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and measure the amount of [³H]Serotonin taken up by the cells using a liquid scintillation counter.

Data Analysis

  • Define 100% uptake as the signal in wells with no inhibitor and 0% uptake (non-specific) as the signal in the presence of a high concentration of a known SERT inhibitor (e.g., citalopram).[11]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of serotonin uptake.

cluster_0 Inputs cluster_1 Calculation cluster_2 Output IC50 IC50 Value (from binding assay) Equation Ki = IC50 / (1 + [L]/Kd) IC50->Equation L [L] Radioligand Concentration L->Equation Kd Kd Radioligand Dissociation Constant Kd->Equation Ki Ki Value (Inhibitor Affinity Constant) Equation->Ki

Caption: Logical relationship for calculating Ki via the Cheng-Prusoff equation.

References

Cidoxepin: A Versatile Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidoxepin, the (Z)-isomer of Doxepin, is a potent and versatile tool compound for neuroscience research. Its complex pharmacological profile, characterized by high affinity for histamine H1 receptors and inhibition of serotonin and norepinephrine reuptake, allows for the investigation of various signaling pathways and neuronal circuits. These application notes provide a comprehensive overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its use in both in vitro and in vivo neuroscience research.

Introduction

This compound is a tricyclic compound that acts as a potent antagonist at several G-protein coupled receptors and as an inhibitor of monoamine transporters.[1] As the more active sedative isomer of Doxepin, this compound's primary utility in neuroscience research lies in its ability to modulate histaminergic, serotonergic, and noradrenergic systems.[2] This makes it an invaluable tool for studying a wide range of neurological processes and disorders, including sleep, anxiety, and depression.[3][4]

Mechanism of Action

This compound's mechanism of action is multifaceted, primarily involving:

  • Histamine H1 Receptor Antagonism: this compound is a potent antagonist of the histamine H1 receptor, which is responsible for its sedative and hypnotic effects.[2][5] The (Z)-isomer (this compound) exhibits a 5.2-fold higher affinity for the H1 receptor compared to the (E)-isomer.[5][6]

  • Serotonin and Norepinephrine Reuptake Inhibition: this compound blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.[1][7] This leads to increased concentrations of these neurotransmitters in the synapse, contributing to its antidepressant-like effects. The (E)-isomer of doxepin is a more potent inhibitor of serotonin reuptake.[2]

  • Antagonism at other Receptors: this compound also displays antagonist activity at α1-adrenergic and muscarinic acetylcholine receptors.[1][3]

Signaling Pathways

The signaling pathways modulated by this compound are central to many neuronal functions. Its antagonist action at H1, α1-adrenergic, and muscarinic receptors affects downstream signaling cascades typically involving Gq/11 or Gi/o proteins. Its inhibition of SERT and NET directly impacts the availability of serotonin and norepinephrine to their respective postsynaptic receptors.

This compound Signaling Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake NET NET Norepinephrine Norepinephrine NET->Norepinephrine Reuptake H1R H1 Receptor Alpha1R α1-Adrenergic Receptor MR Muscarinic Receptor SerotoninR 5-HT Receptor NorepinephrineR NE Receptor This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->H1R Antagonizes This compound->Alpha1R Antagonizes This compound->MR Antagonizes Serotonin->SerotoninR Activates Norepinephrine->NorepinephrineR Activates

Figure 1: Overview of this compound's primary molecular targets and their role in neurotransmission.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of Doxepin

Receptor/TransporterKi (nM)Reference
Histamine H1 Receptor0.24[9]
Serotonin Transporter (SERT)68[9]
Norepinephrine Transporter (NET)29.5[9]
α1-Adrenergic Receptor24[9]
Muscarinic Acetylcholine Receptor83[9]

Table 2: Isomer-Specific Activity of Doxepin

IsomerTargetActivityReference
(Z)-Doxepin (this compound)Histamine H1 Receptor5.2-fold higher affinity than (E)-isomer[5][6]
(E)-DoxepinSerotonin Transporter (SERT)More potent reuptake inhibitor than (Z)-isomer[2]
(Z)-Doxepin (this compound)-Greater sedative activity[2]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive binding assay with a radiolabeled ligand.

Radioligand Binding Assay Workflow cluster_workflow Workflow A Prepare cell membranes expressing H1 receptors B Incubate membranes with [3H]-pyrilamine (radioligand) and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for the radioligand binding assay.

Materials:

  • Cell membranes expressing human histamine H1 receptors

  • This compound hydrochloride

  • [³H]-pyrilamine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration of 50-100 µ g/well . Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of a known H1 antagonist (for non-specific binding). Add 50 µL of the this compound dilutions to the respective wells. Add 50 µL of [³H]-pyrilamine to all wells at a concentration near its Kd. Finally, add 100 µL of the diluted membrane preparation to each well.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Neurotransmitter Reuptake Assay

This protocol measures the functional inhibition of serotonin and norepinephrine transporters by this compound in cells expressing these transporters.

Materials:

  • Cells stably expressing human SERT or NET (e.g., HEK293 cells)

  • This compound hydrochloride

  • [³H]-serotonin or [³H]-norepinephrine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Wash buffer (ice-cold uptake buffer)

  • Scintillation cocktail

  • 24-well or 96-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate the SERT- or NET-expressing cells in appropriate culture plates and grow to confluence.

  • Pre-incubation: Wash the cells once with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle in uptake buffer for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]-serotonin or [³H]-norepinephrine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold wash buffer.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET). Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

In Vivo Assays

1. Forced Swim Test (FST) in Rats for Antidepressant-Like Activity

The FST is a widely used behavioral test to screen for antidepressant-like activity.[10][11][12][13][14]

Forced_Swim_Test_Workflow cluster_workflow Workflow A Acclimatize rats to the - testing room B Administer this compound or vehicle (e.g., intraperitoneally) A->B C Pre-test session: Place rats in a cylinder of water for 15 minutes B->C D 24 hours later, test session: Place rats back in the water for 5 minutes C->D E Record and score behavior (immobility, swimming, climbing) D->E

Figure 3: Workflow for the Forced Swim Test.

Materials:

  • Adult male Wistar or Sprague-Dawley rats

  • This compound hydrochloride

  • Vehicle (e.g., saline)

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

Procedure:

  • Acclimation: House the rats in the testing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test.

  • Drug Administration: Administer this compound (e.g., 5-20 mg/kg) or vehicle intraperitoneally (i.p.) at specific time points before the test session (e.g., 23.5, 5, and 1 hour before the test).

  • Pre-test Session (Day 1): Place each rat individually into the water cylinder for a 15-minute session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the water cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

2. Elevated Plus Maze (EPM) in Mice for Anxiolytic-Like Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[15][16][17][18][19]

Materials:

  • Adult male mice (e.g., C57BL/6)

  • This compound hydrochloride

  • Vehicle (e.g., saline)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking system

Procedure:

  • Acclimation: Acclimatize the mice to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Test Procedure: Place each mouse in the center of the maze, facing one of the closed arms. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Use a video tracking system to automatically record the time spent in the open arms and closed arms, as well as the number of entries into each arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of histaminergic, serotonergic, and noradrenergic systems in the central nervous system. Its distinct profile as a potent H1 antagonist and a monoamine reuptake inhibitor makes it suitable for a variety of research applications, from basic receptor pharmacology to preclinical models of neuropsychiatric disorders. The protocols provided here offer a starting point for researchers to effectively utilize this compound in their investigations. Further characterization of the specific binding affinities and functional potencies of the pure (Z)-isomer will continue to enhance its utility as a precise tool in neuroscience research.

References

Application Notes and Protocols for Dosing and Administration of Doxepin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Doxepin in various animal models, compiled from preclinical research. The following sections detail quantitative data on dosages, administration routes, and experimental protocols to guide researchers in their study design.

Data Presentation: Doxepin Dosage in Animal Models

The following tables summarize the quantitative data on Doxepin administration across different animal species and research applications.

Table 1: Doxepin Administration in Rodent Models (Rats & Mice)

Animal ModelRoute of AdministrationDosage RangeStudy FocusReference
MiceIntraperitoneal (IP)6.25 - 12.5 mg/kgStimulation of locomotor activity[1]
MiceIntraperitoneal (IP)20 - 100 mg/kgCNS depression, ataxia, reduced motor activity[1]
MiceIntraperitoneal (IP)5 - 40 mg/kgReversal of reserpine-induced catalepsy and ptosis[1]
RatsIntraperitoneal (IP)1, 5, and 10 mg/kgPassive avoidance learning and memory[2][3][4]
RatsIntraperitoneal (IP)1 and 5 mg/kgNeuroprotective effects against stress[5]
RatsIntraperitoneal (IP)15, 30, and 60 mg/kgAnti-inflammatory effects[6]
RatsOral (PO)10 mg/kgPharmacokinetic studies[1]
RatsOral (PO)Doses above 50 mg/kg/dayChronic toxicity (growth rate depression)[7]
RatsOral (PO)100 mg/kg/dayChronic toxicity (fatty metamorphosis of the liver)[7]
RatsIntracerebroventricular (i.c.v.)50 and 100 µ g/rat Central anti-inflammatory effects[6]
RatsTopical50, 75, and 100 mMLocal anesthetic/antinociceptive effects[8]
RatsIntrathecal10, 20, and 50 mMSpinal anesthesia and neurotoxicity[8]

Table 2: Doxepin Administration in Other Animal Models

Animal ModelRoute of AdministrationDosage RangeStudy FocusReference
DogsOral (PO)Up to 50 mg/kgSedative effects, parasympathetic stimulation[1]
DogsOral (PO)25 and 50 mg/kg/daySubacute and chronic toxicity[7]
DogsOral (PO)0.5 - 1 mg/kg every 12 hours or 3 - 5 mg/kg every 8-12 hoursPsychogenic dermatoses[9]

Experimental Protocols

Detailed methodologies for key experiments involving Doxepin administration are provided below.

Protocol 1: Intraperitoneal (IP) Administration in Rodents for Behavioral Studies

Objective: To assess the effects of Doxepin on learning and memory in rats using the passive avoidance test.[2][3][4]

Materials:

  • Doxepin hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

  • Male Wistar rats

  • Passive avoidance apparatus

Procedure:

  • Drug Preparation: Dissolve Doxepin hydrochloride in sterile saline to achieve the desired concentrations (e.g., 1 mg/mL, 5 mg/mL, and 10 mg/mL). Ensure complete dissolution.

  • Animal Handling: Acclimatize rats to the housing conditions for at least one week before the experiment. Handle the animals gently to minimize stress.

  • Dosing:

    • Administer Doxepin or vehicle (saline) via intraperitoneal injection.

    • The volume of injection should be calculated based on the animal's body weight (e.g., 1 mL/kg).

    • For a chronic study, injections are administered once daily for a specified period (e.g., 21 days).[2][3][4]

  • Passive Avoidance Test:

    • Acquisition Trial: On a designated day of the study (e.g., day 15), place the rat in the light compartment of the passive avoidance apparatus. When the rat enters the dark compartment, deliver a mild foot shock.

    • Retention Trial: At a specified time after the acquisition trial (e.g., 24 hours or one week), place the rat back into the light compartment and measure the latency to enter the dark compartment (step-through latency).[2][3] A longer latency is indicative of improved memory.

Protocol 2: Oral Gavage (PO) Administration in Rats for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of Doxepin in rats following oral administration.[1]

Materials:

  • Doxepin hydrochloride

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Syringes

  • Male Sprague-Dawley rats

  • Blood collection supplies (e.g., tubes with anticoagulant)

Procedure:

  • Drug Preparation: Prepare a homogenous suspension or solution of Doxepin in the chosen vehicle at the desired concentration (e.g., 10 mg/mL).[1]

  • Animal Handling and Fasting: Fast the rats overnight (approximately 12 hours) before dosing to ensure gastric emptying, but allow free access to water.

  • Dosing:

    • Accurately weigh each rat to determine the correct volume of the Doxepin formulation to administer.

    • Gently restrain the rat and insert the gavage needle over the tongue into the esophagus and down to the stomach.

    • Administer the formulation slowly to prevent regurgitation.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma or serum.

    • Analyze the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Doxepin and its metabolites over time.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to Doxepin's mechanism of action and experimental design.

Doxepin_Mechanism_of_Action cluster_synapse Synaptic Cleft Doxepin Doxepin NET Norepinephrine Transporter (NET) Doxepin->NET Inhibits SERT Serotonin Transporter (SERT) Doxepin->SERT Inhibits H1R Histamine H1 Receptor Doxepin->H1R Antagonizes Alpha1 α1-Adrenergic Receptor Doxepin->Alpha1 Antagonizes M1R Muscarinic M1 Receptor Doxepin->M1R Antagonizes NE Norepinephrine NET->NE Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Experimental_Workflow_Passive_Avoidance start Start acclimatization Animal Acclimatization (1 week) start->acclimatization dosing Daily Doxepin/Vehicle IP Injection (21 days) acclimatization->dosing acquisition Acquisition Trial (Day 15) Foot Shock in Dark Compartment dosing->acquisition retention Retention Trial (e.g., Day 22) Measure Step-Through Latency acquisition->retention analysis Data Analysis retention->analysis end End analysis->end

References

Application Notes and Protocols for Cell-based Assays to Determine Cidoxepin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cidoxepin is a psychotropic agent with potential antidepressant and antianxiety activities. Its mechanism of action is thought to be similar to Doxepin, a tricyclic antidepressant.[1] Doxepin functions by inhibiting the reuptake of serotonin and norepinephrine and also acts as an antagonist at several other receptors, including histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, and muscarinic cholinergic receptors.[1][2][3][4] These activities, particularly the antagonism of H1 and 5-HT2A receptors, are central to its therapeutic effects and side-effect profile.[1][2]

These application notes provide detailed protocols for two key cell-based functional assays to characterize the antagonist activity of this compound at the histamine H1 and serotonin 5-HT2A receptors. These assays are crucial for determining the potency and selectivity of this compound, providing valuable data for drug development professionals. The protocols described are for a Calcium Mobilization Assay, suitable for Gq-coupled receptors like H1 and 5-HT2A, and a cAMP assay for Gs or Gi-coupled receptors.

Data Presentation

The following tables summarize hypothetical binding affinity and functional potency data for this compound compared to the known reference compound, Doxepin. This data is intended to be illustrative for researchers performing these assays.

Table 1: Binding Affinity of this compound and Reference Compound

CompoundReceptorRadioligandKᵢ (nM)
This compoundHistamine H1[³H]mepyramineUser-determined
DoxepinHistamine H1[³H]mepyramine0.25
This compoundSerotonin 5-HT2A[³H]ketanserinUser-determined
DoxepinSerotonin 5-HT2A[³H]ketanserin1.9

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism (IC₅₀) of this compound and Reference Compound

CompoundReceptorAssay TypeIC₅₀ (nM)
This compoundHistamine H1Calcium MobilizationUser-determined
DoxepinHistamine H1Calcium Mobilization1.2
This compoundSerotonin 5-HT2ACalcium MobilizationUser-determined
DoxepinSerotonin 5-HT2ACalcium Mobilization8.7

IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for H1 and 5-HT2A Receptor Antagonism

This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium triggered by an agonist at either the histamine H1 or serotonin 5-HT2A receptor. Both of these are Gq-coupled receptors, which upon activation, stimulate the release of intracellular calcium stores.[5][6]

Materials and Reagents:

  • HEK293 cells stably expressing the human histamine H1 receptor or serotonin 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or a no-wash calcium assay kit).[7][8]

  • Probenecid (if required for the chosen dye kit to prevent dye leakage).[7][8]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonists: Histamine for H1 receptor-expressing cells, Serotonin (5-HT) for 5-HT2A receptor-expressing cells.

  • Test Compound: this compound.

  • Reference Antagonist: Doxepin.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FlexStation® 3 or similar).[7][8]

Procedure:

  • Cell Plating:

    • The day before the assay, seed the receptor-expressing cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells per well for a 96-well plate).[9]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid.[7][8]

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8][9]

  • Compound Preparation:

    • Prepare serial dilutions of this compound, the reference antagonist (Doxepin), and a vehicle control in the assay buffer. A typical concentration range would span from 1 nM to 10 µM.

  • Antagonist Incubation:

    • Add the prepared compound dilutions to the appropriate wells of the dye-loaded cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) at 1-second intervals for approximately 2-3 minutes.

    • Using the instrument's injector, add a pre-determined EC₈₀ concentration of the appropriate agonist (Histamine or Serotonin) to all wells.

    • Continue reading the fluorescence for the remainder of the time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after the addition of the agonist.

    • Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of the reference antagonist representing 100% inhibition.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: cAMP Assay for Characterizing Gs or Gi-coupled Receptor Activity

While H1 and 5-HT2A receptors are primarily Gq-coupled, this compound may have off-target effects on Gs or Gi-coupled receptors. This protocol describes a method to measure changes in cyclic AMP (cAMP) levels, which are modulated by these receptor types.

Materials and Reagents:

  • CHO-K1 or HEK293 cells stably expressing the Gs or Gi-coupled receptor of interest.

  • Cell culture medium.

  • Stimulation Buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescent-based kits like cAMP-Glo™).[10][11][12]

  • Agonist for the receptor of interest.

  • Forskolin (for Gi-coupled receptor assays).

  • Test Compound: this compound.

  • Reference compound.

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay technology (e.g., luminometer or HTRF-compatible reader).

Procedure for a Gi-coupled Receptor:

  • Cell Plating:

    • Seed the cells into 384-well white plates at an optimized density and incubate overnight.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of this compound.

    • In the assay plate, add the this compound dilutions, followed by the addition of a fixed concentration of agonist and a sub-maximal concentration of forskolin (to stimulate cAMP production).

    • Incubate for the time recommended by the assay kit manufacturer (typically 30 minutes at room temperature).

  • Lysis and Detection:

    • Add the cell lysis buffer and detection reagents as per the kit's instructions.[10]

    • Incubate for the recommended time (e.g., 60 minutes).

  • Measurement:

    • Read the plate on a compatible plate reader. For HTRF assays, this involves measuring fluorescence at two wavelengths. For luminescent assays, measure the light output.[11]

  • Data Analysis:

    • The signal will be inversely proportional to the cAMP level in competitive immunoassays.

    • Calculate the response for each concentration of this compound.

    • Plot the response against the log concentration of this compound and fit the curve to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR H1 / 5-HT2A Receptor (GPCR) This compound->GPCR Blocks Agonist Agonist (Histamine/5-HT) Agonist->GPCR Activates Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Calcium) ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: Gq protein-coupled receptor signaling pathway and antagonist action.

Calcium_Assay_Workflow Start Start PlateCells Seed cells in microplate Start->PlateCells Incubate1 Incubate overnight (37°C, 5% CO₂) PlateCells->Incubate1 LoadDye Load cells with calcium-sensitive dye Incubate1->LoadDye Incubate2 Incubate (e.g., 60 min at 37°C) LoadDye->Incubate2 AddAntagonist Add this compound (serial dilutions) Incubate2->AddAntagonist Incubate3 Incubate (e.g., 20 min at RT) AddAntagonist->Incubate3 ReadPlate Place plate in reader and start kinetic read Incubate3->ReadPlate AddAgonist Inject agonist (e.g., Histamine) ReadPlate->AddAgonist Automated Analyze Analyze fluorescence data (Calculate IC₅₀) AddAgonist->Analyze End End Analyze->End cAMP_Assay_Logic cluster_Gi Gi-Coupled Receptor cluster_Gs Gs-Coupled Receptor Gi_Agonist Agonist Gi_Receptor Gi-GPCR Gi_Agonist->Gi_Receptor Gi_AC Adenylate Cyclase Gi_Receptor->Gi_AC Inhibits Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP Gs_Agonist Agonist Gs_Receptor Gs-GPCR Gs_Agonist->Gs_Receptor Gs_AC Adenylate Cyclase Gs_Receptor->Gs_AC Activates Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP

References

Application Notes and Protocols for the Formulation Development of Topical Cidoxepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation development of Cidoxepin for topical delivery. The protocols and data presented are based on established methodologies for developing topical and transdermal drug delivery systems.

Introduction to Topical this compound

This compound, the (Z)-isomer of doxepin, is a potent H1 receptor antagonist and a tricyclic antidepressant.[1][2] Its antihistaminic properties make it a promising candidate for the topical treatment of pruritus (itching) associated with inflammatory skin conditions such as atopic dermatitis and lichen simplex chronicus.[3][4] The development of a topical formulation aims to deliver the drug directly to the site of action, thereby maximizing its therapeutic effects while minimizing systemic side effects often associated with oral administration, such as drowsiness and dry mouth.[5][6]

The primary goals for a topical this compound formulation are:

  • To enhance skin permeation and retention of the drug.

  • To ensure the stability of the active pharmaceutical ingredient (API).

  • To provide a formulation with desirable physicochemical properties and good patient compliance.

This document outlines the key stages in the development of a topical this compound formulation, from pre-formulation studies to the characterization of the final product.

Pre-formulation Studies

Pre-formulation studies are crucial for understanding the physicochemical properties of this compound, which will guide the selection of appropriate excipients and a suitable drug delivery system.

Solubility Studies

Objective: To determine the solubility of this compound in various solvents, oils, surfactants, and co-surfactants to select suitable components for the formulation.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected vehicle (oils, surfactants, co-surfactants) in screw-capped vials.

  • Equilibration: Place the vials in an isothermal shaker at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.

  • Centrifugation: Centrifuge the equilibrated samples at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Quantification: Collect the supernatant, dilute it with a suitable solvent (e.g., methanol), and determine the concentration of dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Drug-Excipient Compatibility Studies

Objective: To evaluate the compatibility of this compound with the selected excipients to ensure the stability of the drug in the formulation.

Protocol:

  • Sample Preparation: Prepare physical mixtures of this compound and each excipient in a 1:1 ratio.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points using techniques like Differential Scanning Calorimetry (DSC) to check for any changes in the thermal behavior of the drug, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify any interactions between the drug and excipients. Chromatographic analysis (HPLC) should also be performed to detect any degradation of this compound.

Formulation Design and Optimization

Based on the pre-formulation data, suitable topical formulations can be designed. Advanced drug delivery systems like microemulsions and liposomes have shown promise for enhancing the topical delivery of doxepin.[5]

Microemulsion-Based Formulations

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, surfactant, and a co-surfactant. They can enhance the solubility and skin permeation of drugs.[6]

Protocol for Preparation of this compound Microemulsion:

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the microemulsion existence area. This is done by titrating a mixture of oil and a surfactant/co-surfactant (S/CoS) blend with water.[6]

  • Preparation of Microemulsion:

    • Dissolve this compound (e.g., 5% w/w) in the selected oil phase.

    • Add the required amount of the S/CoS mixture to the oil phase and mix.

    • Slowly add water to the mixture with continuous stirring until a transparent and homogenous microemulsion is formed.[6]

Table 1: Example Compositions of Doxepin Microemulsion Formulations [6]

Formulation CodeOleic Acid (% w/w)Tween 80/Labrasol (% w/w)Propylene Glycol (% w/w)Water (% w/w)
ME-DX-2104522.522.5
ME-DX-815402025
Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can improve drug deposition in the skin and reduce systemic absorption.

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve phospholipids (e.g., phosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution of this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the liposomal dispersion can be sonicated or subjected to high-pressure homogenization.

Characterization of Topical this compound Formulations

The prepared formulations must be thoroughly characterized to ensure their quality, stability, and performance.

Table 2: Physicochemical Characterization of Topical Formulations

ParameterMicroemulsionLiposomal CreamMethod
Appearance Transparent, homogenousCreamy, homogenousVisual Inspection
pH 5.2 - 6.2[6]-pH meter
Viscosity (cps) 114 - 239[6]-Rheometer
Droplet/Vesicle Size (nm) 9.8 - 61.6[6]208.7 ± 5.6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) -NarrowDLS
Zeta Potential (mV) --DLS
Entrapment Efficiency (%) -79 ± 1.3Centrifugation/Spectrophotometry
In Vitro Drug Release Testing (IVRT)

Objective: To determine the rate and extent of this compound release from the formulation.

Protocol:

  • Apparatus: Use a Franz diffusion cell apparatus.

  • Membrane: Place a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain it at 32°C.

  • Sample Application: Apply a known amount of the formulation to the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analysis: Analyze the samples for this compound concentration using a validated analytical method.

Ex Vivo Skin Permeation Testing (IVPT)

Objective: To evaluate the permeation of this compound through the skin.

Protocol:

  • Skin Preparation: Use excised animal (e.g., rat) or human skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Procedure: Follow the same procedure as for IVRT.

  • Analysis: In addition to analyzing the receptor medium, at the end of the study, the skin can be processed to determine the amount of drug retained in the different skin layers (epidermis and dermis).

Table 3: Ex Vivo Skin Permeation Data for Doxepin Formulations

FormulationCumulative Amount Permeated (µg/cm²)Skin Deposition (µg/cm²)
Liposomal Cream 11.20 ± 0.6Higher than conventional cream
Conventional Cream 47.06 ± 2.5Lower than liposomal cream

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Topical this compound for Pruritus

The primary mechanism for the antipruritic effect of this compound is believed to be its potent antagonism of H1 and H2 histamine receptors in the skin.[3] Histamine is a key mediator of itching, released from mast cells during an inflammatory response. By blocking histamine receptors, this compound can reduce the sensation of itch.

Cidoxepin_MoA Allergen Allergen/ Inflammatory Stimulus MastCell Mast Cell Allergen->MastCell Activates Histamine Histamine MastCell->Histamine Releases H1R H1 Receptor on Sensory Nerve Histamine->H1R Binds to ItchSignal Itch Signal Transmission H1R->ItchSignal Initiates Brain Brain (Perception of Itch) ItchSignal->Brain This compound This compound This compound->H1R Blocks

Caption: Mechanism of action of topical this compound in alleviating itch.

Experimental Workflow for Topical Formulation Development

The development of a topical formulation follows a logical progression from initial studies to final characterization.

Topical_Formulation_Workflow Preformulation Pre-formulation Studies (Solubility, Compatibility) FormulationDesign Formulation Design & Excipient Selection Preformulation->FormulationDesign PrototypeDev Prototype Formulation (Microemulsion, Liposome, etc.) FormulationDesign->PrototypeDev PhysicoChemChar Physicochemical Characterization (Size, pH, Viscosity) PrototypeDev->PhysicoChemChar InVitroTesting In Vitro Performance Testing PhysicoChemChar->InVitroTesting Stability Stability Studies PhysicoChemChar->Stability IVRT In Vitro Release (IVRT) InVitroTesting->IVRT IVPT Ex Vivo Permeation (IVPT) InVitroTesting->IVPT FinalFormulation Optimized Topical This compound Formulation IVRT->FinalFormulation IVPT->FinalFormulation Stability->FinalFormulation

Caption: Workflow for the development of topical this compound formulations.

Conclusion

The development of a topical this compound formulation is a promising strategy for the management of pruritus. By systematically conducting pre-formulation studies, designing and optimizing a suitable drug delivery system such as a microemulsion or liposomal cream, and thoroughly characterizing the final product, a safe, effective, and stable topical formulation can be achieved. The protocols and data presented in these application notes provide a framework for researchers and scientists to advance the development of topical this compound.

References

Application Notes and Protocols for In Vivo Imaging of Cidoxepin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo imaging studies specifically targeting Cidoxepin are not extensively available in published literature. However, this compound is the (Z)-stereoisomer of Doxepin and shares a similar pharmacological profile, including potent histamine H1 receptor antagonism and inhibition of serotonin and norepinephrine reuptake.[1][2][3] Therefore, the following application notes and protocols are based on established in vivo imaging techniques for Doxepin and its molecular targets. These methodologies can be adapted for the preclinical and clinical investigation of this compound.

Introduction

This compound, the (Z)-isomer of Doxepin, is a tricyclic compound with antidepressant and antihistaminic properties.[2] Its mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the synaptic cleft and potent antagonism of the histamine H1 receptor (H1R).[1][4] In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools to non-invasively study the pharmacokinetics and pharmacodynamics of drugs like this compound in living subjects. These techniques can provide crucial information on drug-target engagement, dose-response relationships, and downstream effects on neural circuits.

The primary targets for in vivo imaging of this compound's actions are:

  • Histamine H1 Receptor (H1R): To quantify the extent and duration of H1R blockade, which is relevant to its sedative and anti-pruritic effects.

  • Serotonin Transporter (SERT): To measure the occupancy of this transporter, which is central to its antidepressant effects.

  • Norepinephrine Transporter (NET): To assess the engagement of this second key transporter involved in its antidepressant mechanism.

Application Notes

Application 1: Quantifying Histamine H1 Receptor Occupancy with PET

Positron Emission Tomography (PET) can be employed to measure the degree to which this compound binds to and blocks H1 receptors in the brain. This is achieved by using a radiolabeled ligand that specifically binds to H1R. [¹¹C]-Doxepin has been successfully used as a PET radiotracer for this purpose.[5][6][7] The study involves a baseline PET scan with the radiotracer to measure the baseline H1R availability. Following the administration of this compound, a second PET scan is performed. The reduction in the radiotracer's binding to H1R in the presence of this compound allows for the calculation of receptor occupancy. This information is invaluable for determining the relationship between this compound dosage, plasma concentration, and target engagement, which can help in optimizing dosing regimens to maximize therapeutic effects while minimizing side effects like sedation.[6]

Application 2: Measuring Serotonin Transporter Occupancy with PET or SPECT

The antidepressant efficacy of this compound is partly attributed to its inhibition of the serotonin transporter (SERT).[1] The level of SERT occupancy required for a therapeutic effect of antidepressants is estimated to be around 70-80%.[8] Both PET and SPECT imaging can quantify SERT occupancy. For PET, radioligands such as [¹¹C]DASB are commonly used due to their high selectivity for SERT.[9] For SPECT, [¹²³I]ADAM is a viable radiotracer.[10] An imaging study would involve establishing a baseline of SERT availability, followed by the administration of this compound and a subsequent scan to measure the displacement of the radiotracer. This allows for the determination of the SERT occupancy at different doses of this compound, providing insights into its therapeutic potential as an antidepressant.

Application 3: Assessing Norepinephrine Transporter Occupancy with PET or SPECT

As a serotonin-norepinephrine reuptake inhibitor, the interaction of this compound with the norepinephrine transporter (NET) is also of significant interest.[1] PET radioligands like [¹⁸F]FMeNER-D2 have been used to quantify NET availability and occupancy in the brain.[11] For SPECT, radiotracers such as [¹²³I]INER have been developed.[12] An experimental design similar to that for H1R and SERT occupancy studies would be employed. Quantifying NET occupancy can help to fully characterize the pharmacological profile of this compound and understand the contribution of norepinephrine reuptake inhibition to its overall clinical effects.

Data Presentation

The following tables summarize quantitative data from representative in vivo imaging studies on targets relevant to this compound.

Table 1: Histamine H1 Receptor Occupancy by Various Antihistamines Measured by [¹¹C]-Doxepin PET in Humans

CompoundDoseMean Cortical H1R Occupancy (%)Reference
(+)-Chlorpheniramine2 mg (oral)76.8 ± 4.2[5]
(+)-Chlorpheniramine5 mg (IV)98.2 ± 1.2[5]
Terfenadine60 mg (oral)17.2 ± 14.2[6]
Ebastine10 mg (oral)~10[13]
Olopatadine5 mg (oral)~15[7]
Ketotifen1 mg (oral)~72[7]

Table 2: Serotonin Transporter (SERT) Occupancy for Selected Antidepressants

CompoundImaging ModalityRadiotracerMean SERT Occupancy (%)Reference
Tricyclic AntidepressantsPET[¹¹C]DASBHigh occupancy at therapeutic doses[8][14]
SSRIs (various)PET[¹¹C]DASB>80% at typical clinical doses[8][14]
VenlafaxinePET[¹¹C]DASBDose-dependent[14]

Table 3: Norepinephrine Transporter (NET) Occupancy for Selected Antidepressants

CompoundImaging ModalityRadiotracerMean NET Occupancy (%)Reference
Venlafaxine (150-300 mg/day)PET[¹⁸F]FMeNER-D2Significant blockade[11]
ReboxetineSPECT[¹²³I]INERHigh occupancy in NET-rich regions[12]

Experimental Protocols

Protocol 1: Determination of Histamine H1 Receptor Occupancy using [¹¹C]-Doxepin PET

1. Objective: To quantify the H1 receptor occupancy of this compound in the human brain.

2. Materials:

  • PET scanner

  • [¹¹C]-Doxepin radiotracer

  • This compound (or placebo) for administration

  • Automated blood sampling system (optional, for arterial input function)

  • Centrifuge and gamma counter for plasma analysis

3. Methodology:

  • Subject Preparation:

    • Subjects should be healthy volunteers or patients who have provided informed consent.

    • A physical examination, ECG, and routine blood tests should be conducted.

    • Subjects should abstain from medications known to interact with H1 receptors for a specified period before the scan.

    • An intravenous line is placed for radiotracer injection and an arterial line (optional) for blood sampling.

  • PET Scan Acquisition:

    • A baseline PET scan is performed following a bolus injection of [¹¹C]-Doxepin.

    • Dynamic 3D scanning for 90 minutes is initiated simultaneously with the injection.

    • Arterial blood samples are collected to measure the concentration of the radiotracer in plasma over time.

  • Drug Administration:

    • This compound is administered orally at the desired dose.

    • A second PET scan is performed at the time of expected peak plasma concentration of this compound.

  • Data Analysis:

    • PET images are reconstructed and corrected for attenuation and scatter.

    • Regions of Interest (ROIs) are drawn on brain areas with high H1R density (e.g., frontal cortex, cingulate gyrus, thalamus) and a reference region with negligible H1R density (e.g., cerebellum).

    • The binding potential (BP_ND) is calculated for each ROI.

    • H1R occupancy is calculated using the following formula:

      • Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100

Protocol 2: Determination of Serotonin Transporter Occupancy using [¹¹C]DASB PET

1. Objective: To measure the SERT occupancy of this compound.

2. Materials:

  • PET scanner

  • [¹¹C]DASB radiotracer

  • This compound (or placebo)

  • MRI scan for anatomical reference

3. Methodology:

  • Subject Preparation: Similar to Protocol 1, with a focus on washout of serotonergic medications.

  • PET Scan Acquisition:

    • A baseline PET scan is conducted after injection of [¹¹C]DASB.

    • Dynamic scanning for 90-120 minutes.

    • Anatomical MRI is co-registered with the PET data for accurate ROI delineation.

  • Drug Administration: this compound is administered, and the second PET scan is performed after an appropriate interval.

  • Data Analysis:

    • ROIs are defined on SERT-rich regions (e.g., thalamus, striatum, midbrain). The cerebellum is used as a reference region.

    • SERT occupancy is calculated using the same formula as for H1R occupancy, based on the change in BP_ND.

Visualizations

Signaling Pathway

Cidoxepin_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits H1R H1 Receptor This compound->H1R Antagonizes Serotonin_vesicle Serotonin (5-HT) Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft Release Norepinephrine_vesicle Norepinephrine (NE) Norepinephrine_cleft NE Norepinephrine_vesicle->Norepinephrine_cleft Release Serotonin_receptor 5-HT Receptor NE_receptor NE Receptor Serotonin_cleft->SERT Reuptake Serotonin_cleft->Serotonin_receptor Binds Norepinephrine_cleft->NET Reuptake Norepinephrine_cleft->NE_receptor Binds

Caption: Mechanism of action of this compound at the synapse.

Experimental Workflow

PET_Occupancy_Workflow cluster_pre Pre-Study cluster_scan1 Baseline Scan cluster_drug Intervention cluster_scan2 Post-Drug Scan cluster_analysis Data Analysis Screening Subject Screening & Informed Consent Baseline_PET Baseline PET Scan (Radiotracer Injection) Screening->Baseline_PET Drug_Admin Administer this compound or Placebo Baseline_PET->Drug_Admin PostDrug_PET Post-Drug PET Scan (Radiotracer Injection) Drug_Admin->PostDrug_PET Image_Recon Image Reconstruction & Co-registration PostDrug_PET->Image_Recon ROI_Analysis ROI Analysis Image_Recon->ROI_Analysis Calc_Occupancy Calculate Receptor Occupancy ROI_Analysis->Calc_Occupancy Logical_Relationships Radioligand Radioligand (e.g., [11C]-Doxepin) Target Target Receptor (e.g., H1R) Radioligand->Target Binds to PET_Signal PET Signal (Binding Potential) Target->PET_Signal Determines baseline Drug Competing Drug (this compound) Drug->Target Competes for binding Drug->PET_Signal Reduces Occupancy Receptor Occupancy (%) PET_Signal->Occupancy Used to calculate

References

Troubleshooting & Optimization

Technical Support Center: Cidoxepin Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cidoxepin and its degradation pathways. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability relate to Doxepin?

A1: this compound is the (Z)-stereoisomer of Doxepin, a tricyclic antidepressant. Doxepin is commercially available as a mixture of (E) and (Z) isomers, typically in a 5:1 ratio.[1] Due to the structural similarity, much of the stability and degradation data available for Doxepin is relevant to this compound. However, it is important to consider that the stereochemistry of this compound may influence its degradation kinetics and pathways.

Q2: What are the primary degradation pathways for this compound?

A2: Based on forced degradation studies of Doxepin, the primary degradation pathways for this compound are expected to be hydrolysis (under acidic and basic conditions), oxidation, and photodegradation.[2][3]

  • Hydrolysis: this compound is susceptible to degradation in both acidic and basic environments.

  • Oxidation: Oxidative stress, particularly from agents like hydrogen peroxide, can lead to significant degradation. The tertiary amine functional group in this compound is a likely site for oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation, leading to the formation of specific photoproducts.

Q3: What are the known degradation products of this compound?

A3: Studies on Doxepin have identified several degradation products that are likely relevant to this compound:

  • Photodegradation Products: Upon exposure to UV light, Doxepin has been shown to form HO-doxepine and doxepine-N-oxide .[4]

  • Oxidative Degradation Products: One known oxidative degradation product is N-Nitroso desmethyl (E)-Doxepin , which can form in the presence of nitrite impurities.[5] The primary metabolite, doxepin N-oxide , can also be formed through oxidation.

  • Hydrolytic Degradation Products: While specific structures of hydrolytic degradants are less commonly reported in the literature, degradation is known to occur under both acidic and basic stress conditions.

Troubleshooting Guides

Stability Study Experimental Design

Problem: I am designing a forced degradation study for this compound. What conditions should I test?

Solution: A comprehensive forced degradation study for this compound should include the following conditions, based on ICH guidelines and known stability characteristics of Doxepin:

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature, with heating to 50-70°C if no degradation is observed.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature, with heating to 50-70°C if no degradation is observed.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Degradation Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C).
Photostability Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.

Note: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

HPLC Analysis Issues

Problem: I am observing poor peak shape (tailing or fronting) for this compound during HPLC analysis.

Solution: Poor peak shape for tricyclic antidepressants like this compound is a common issue in reversed-phase HPLC. Here are some potential causes and solutions:

  • Secondary Interactions: The basic nature of the amine group in this compound can lead to interactions with residual silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the amine is protonated. Adding a competitive base, like triethylamine, to the mobile phase can also help. Consider using a column with end-capping or a base-deactivated stationary phase.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the concentration of the sample being injected.[7]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[8]

Problem: My HPLC baseline is noisy or drifting.

Solution: Baseline instability can arise from several sources:

  • Mobile Phase Issues: Dissolved gas, improper mixing of mobile phase components, or contaminated solvents can all contribute to baseline noise.

    • Solution: Degas the mobile phase thoroughly. Ensure proper mixing and use high-purity solvents.[8]

  • Pump Problems: Leaks or faulty check valves in the pump can cause pressure fluctuations and a noisy baseline.

    • Solution: Check for leaks at all fittings and ensure the pump is properly maintained.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline drift.

    • Solution: Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.

Quantitative Stability Data

The following table summarizes available quantitative data from forced degradation studies on Doxepin hydrochloride, which can serve as an estimate for this compound's stability.

Stress ConditionReagent/ParameterTemperatureDuration% DegradationReference
Acid Hydrolysis0.1 M HClRoom Temp-15.73%ResearchGate
Oxidative30% H₂O₂60°C2 hours36.08%ResearchGate
Oxidative5% v/v H₂O₂60°C30 minNot specifiedResearchGate
Oxidative0.03% w/v H₂O₂-120 minNot specifiedTechnical Disclosure Commons

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Keep the solution at room temperature and monitor for degradation at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • If no significant degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).

    • Before analysis, neutralize the sample with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH.

    • Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate volume of 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven at 80°C.

    • At various time points, dissolve a portion of the solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a photostable container) and a solid sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is based on a validated method for Doxepin and is suitable for separating this compound from its potential degradation products.[1]

  • Chromatographic Conditions:

    • Column: Zorbax SB Phenyl (150mm × 4.6mm, 5µm) or equivalent.

    • Mobile Phase: Phosphate buffer and Methanol (60:40 v/v). The buffer can be prepared by dissolving sodium dihydrogen phosphate in water and adjusting the pH to 2.5 with phosphoric acid.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 50°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard Solution:

    • Accurately weigh about 56.5 mg of Doxepin hydrochloride reference standard (equivalent to 50.0 mg of Doxepin) into a 100 mL volumetric flask.

    • Add about 70 mL of diluent (e.g., a mixture of buffer and methanol in a 65:35 v/v ratio) and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL of Doxepin.

  • Sample Preparation:

    • Prepare sample solutions from the forced degradation studies at a similar concentration to the standard solution, ensuring proper neutralization or dilution as needed.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) This compound This compound Acid_Degradants Acidic Degradation Products This compound->Acid_Degradants Acid (e.g., HCl) Base_Degradants Basic Degradation Products This compound->Base_Degradants Base (e.g., NaOH) Doxepin_N_Oxide Doxepin N-Oxide This compound->Doxepin_N_Oxide Oxidizing Agent (e.g., H₂O₂) N_Nitroso_Desmethyl_Doxepin N-Nitroso Desmethyl (E)-Doxepin This compound->N_Nitroso_Desmethyl_Doxepin Nitrite Impurities HO_Doxepine HO-Doxepine This compound->HO_Doxepine UV Light Doxepin_N_Oxide_Photo Doxepin N-Oxide This compound->Doxepin_N_Oxide_Photo UV Light

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralization/Dilution (if applicable) stress->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Analysis: - % Degradation - Impurity Profile hplc->data end End: Stability Assessment data->end

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Overcoming Poor Solubility of Cidoxepin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Cidoxepin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my this compound precipitating in my cell culture medium?

A2: Precipitation of this compound in cell culture medium is a common issue arising from its low aqueous solubility. This can be exacerbated by the presence of salts and other components in the medium that can decrease the solubility of hydrophobic compounds. The final concentration of any organic solvent used to dissolve this compound should also be kept to a minimum, as high concentrations can be toxic to cells and can also lead to precipitation upon dilution into the aqueous medium.

Q3: What are the primary mechanisms of action for this compound?

A3: this compound, similar to Doxepin, is a tricyclic antidepressant. Its primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake at the synaptic cleft.[1] Additionally, it functions as an antagonist at several other receptors, including histamine H1, serotonin 5-HT2A and 5-HT2C, α1-adrenergic, and muscarinic acetylcholine receptors.[2][3]

Troubleshooting Guide

Issue: this compound Precipitation Observed Upon Dilution into Aqueous Buffer or Media

Possible Cause 1: Exceeding the Aqueous Solubility Limit

  • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in your aqueous buffer or media with vigorous mixing. It is crucial to ensure the final concentration does not exceed the aqueous solubility limit of this compound.

Possible Cause 2: Inappropriate Solvent or High Solvent Concentration

  • Solution: Dimethyl sulfoxide (DMSO) is a commonly used solvent. Ensure the final concentration of DMSO in your in vitro assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. If solubility issues persist, consider alternative solvents or solubility enhancement techniques.

Quantitative Solubility Data for Doxepin (as a proxy for this compound)

Compound FormSolvent/MediumTemperatureSolubilityReference
Doxepin (free base)Water (zero ionic strength)25°C1.13 x 10⁻⁴ M[4][5]
Doxepin hydrochloridePBS (pH 7.2)Not Specified~10 mg/mL (~31.6 mM)[6]
Doxepin hydrochlorideWaterNot Specified1 g/mL[7]
Doxepin hydrochlorideEthanolNot Specified30 mg/mL[6]
Doxepin hydrochlorideDMSONot Specified25 mg/mL[6]
Doxepin hydrochlorideDimethyl formamideNot Specified20 mg/mL[6]

Experimental Protocols for Solubility Enhancement

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
  • Objective: To prepare a concentrated stock solution of this compound for dilution in aqueous buffers.

  • Materials:

    • This compound hydrochloride

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Store the stock solution at -20°C, protected from light.

    • When preparing working solutions, dilute the stock solution into the final aqueous buffer or cell culture medium with vigorous mixing. Ensure the final DMSO concentration is non-toxic to the cells being used.

Protocol 2: Enhancing this compound Solubility using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]

  • Objective: To increase the aqueous solubility of this compound for in vitro assays.

  • Materials:

    • This compound

    • Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of the chosen cyclodextrin in the aqueous buffer. The concentration of the cyclodextrin may need to be optimized (a starting point could be 1-10 mM).

    • Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

    • Allow the mixture to stir at room temperature for several hours, or overnight, to facilitate the formation of the inclusion complex.

    • The resulting solution, containing the this compound-cyclodextrin complex, should have enhanced solubility. This can be filtered to remove any undissolved compound before use in experiments.

Visualizations

experimental_workflow Experimental Workflow for Preparing Solubilized this compound cluster_prep Stock Solution Preparation cluster_solubilization Solubility Enhancement (Optional) cluster_assay In Vitro Assay Preparation start Start: Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex stock High-Concentration Stock Solution vortex->stock dilute Dilute Stock into Aqueous Buffer/Media stock->dilute precip_check Precipitation upon dilution? add_cd Use Cyclodextrins (e.g., HP-β-CD) precip_check->add_cd Yes final_solution Final Working Solution for Assay precip_check->final_solution No complexation Allow for Complex Formation add_cd->complexation soluble_complex Solubilized this compound-CD Complex complexation->soluble_complex end End: Perform In Vitro Assay soluble_complex->end dilute->precip_check dilute->final_solution final_solution->end

Caption: Workflow for preparing this compound solutions for in vitro use.

signaling_pathway Postulated Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_synapse Synaptic Cleft cluster_downstream Potential Downstream Effects This compound This compound sert Serotonin Transporter (SERT) This compound->sert net Norepinephrine Transporter (NET) This compound->net h1r Histamine H1 Receptor This compound->h1r serotonin_r 5-HT2A/2C Receptors This compound->serotonin_r alpha1_ar α1-Adrenergic Receptor This compound->alpha1_ar machr Muscarinic Acetylcholine Receptors This compound->machr serotonin Increased Synaptic Serotonin sert->serotonin norepinephrine Increased Synaptic Norepinephrine net->norepinephrine downstream_signaling Modulation of Downstream Signaling Cascades serotonin->downstream_signaling norepinephrine->downstream_signaling akt1 AKT1 Signaling downstream_signaling->akt1 mapk14 MAPK14 (p38α) Signaling downstream_signaling->mapk14 bdnf BDNF Expression downstream_signaling->bdnf cellular_response Cellular Response (e.g., Neuroprotection, Anti-inflammatory effects) akt1->cellular_response mapk14->cellular_response bdnf->cellular_response

Caption: Postulated signaling pathway of this compound.

References

Optimizing Cidoxepin Dosage for In Vivo Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cidoxepin in in vivo experimental settings. The following information is designed to address specific issues that may be encountered during the course of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Doxepin?

A1: this compound is the (Z)-stereoisomer of Doxepin. Commercially available Doxepin is a mixture of (E) and (Z) isomers, with the (Z)-isomer (this compound) being the more pharmacologically active component.[1][2] this compound, like Doxepin, is a tricyclic antidepressant (TCA) that functions primarily as a serotonin-norepinephrine reuptake inhibitor.[3] It also has significant antihistaminic, antiserotonergic, and anticholinergic properties.[3]

Q2: What is the primary mechanism of action for this compound?

A2: The primary mechanism of action for this compound, similar to other TCAs, is the inhibition of serotonin and norepinephrine reuptake at the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters in the brain. Additionally, it acts as an antagonist at histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-1 adrenergic receptors.[1][4]

Q3: What are the recommended starting dosages for this compound in preclinical animal models?

A3: Specific in vivo dosage data for pure this compound is limited in publicly available literature. Most studies have been conducted with the isomeric mixture of Doxepin. The (Z)-isomer, this compound, is noted to be more active than the (E)-isomer.[2] Therefore, dosages for Doxepin can serve as a starting point, with the expectation that lower doses of pure this compound may be required to achieve similar efficacy. The following tables summarize Doxepin dosages used in various animal models.

Data Presentation: Doxepin Dosage in In Vivo Studies

Table 1: Doxepin Dosage in Rodent Models

Animal ModelIndicationRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectsReference
MouseAnticonvulsantIntraperitoneal (i.p.)6.6 (ED50)Protection against maximal electroshock-induced seizures.[5]
MouseNeuropathic PainIntraperitoneal (i.p.)10Decreased allodynia and hyperalgesia.[4]
MouseDepressionOral (p.o.)15Increased activity in the open field test and reduced immobility in the forced swim test.[4]
MouseObesity-related metabolic issuesOral (p.o.)5Exacerbated hyperglycemia and insulin resistance in obese mice.[6]
RatMemory ImpairmentIntraperitoneal (i.p.)1 - 5Improved passive avoidance learning.[7]
RatNeuropathic PainIntrathecal10-20 mMLocal anesthetic effect. Higher concentrations showed neurotoxicity.[8]

Table 2: Doxepin Dosage in Other Animal Models

Animal ModelIndicationRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectsReference
DogGeneral PharmacologyOral (p.o.)up to 50Sedation, parasympathetic stimulation, mydriasis.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Solubility of this compound This compound hydrochloride is readily soluble in water and lower alcohols.[9] However, the free base has low aqueous solubility.For in vivo administration, use this compound hydrochloride. It is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[4] Stock solutions can be prepared in organic solvents like ethanol, DMSO, or dimethylformamide, but ensure the final concentration of the organic solvent is low in the administered dose to avoid physiological effects.[4] For aqueous solutions, it is recommended not to store them for more than one day.[4]
Unexpected Behavioral Side Effects (e.g., sedation, ataxia) High doses of Doxepin can cause central nervous system depression.[2] this compound may have a stronger effect due to its higher activity.Start with a low dose and perform a dose-response study to determine the optimal therapeutic window with minimal side effects. Monitor animals closely for signs of sedation, ataxia, or other behavioral changes.
Variable Drug Exposure Between Animals Differences in metabolism, absorption, or administration technique.Ensure consistent administration technique (e.g., gavage, injection site). Consider the route of administration; oral administration can lead to more variability in absorption compared to intraperitoneal or intravenous routes.[1]
Lack of Efficacy Dose may be too low, or the animal model may not be appropriate. This compound is the more active isomer, but the optimal dose may still need to be determined empirically.Gradually increase the dose while monitoring for efficacy and side effects. Verify the suitability of the animal model for the specific hypothesis being tested.
Cardiovascular Side Effects Tricyclic antidepressants, including Doxepin, can have cardiovascular effects such as changes in heart rate and blood pressure.[10]In studies where cardiovascular parameters are critical, consider including ECG and blood pressure monitoring. Use the lowest effective dose.

Experimental Protocols

Protocol: Induction of Chronic Urticaria and Treatment with this compound in a Mouse Model

This protocol is a representative model based on general principles of inducing allergic skin reactions.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Sensitization Phase (Day 0 and Day 7):

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

    • Shave a small area on the back of each mouse.

    • Apply 100 µL of 0.5% 2,4-Dinitrofluorobenzene (DNFB) solution in a 4:1 acetone:olive oil vehicle to the shaved back skin on day 0.

    • Repeat the sensitization on day 7.

  • Challenge Phase (Day 14):

    • Apply 20 µL of 0.2% DNFB solution to both sides of the right ear.

  • Treatment:

    • Prepare this compound hydrochloride in sterile saline.

    • Administer this compound via intraperitoneal injection 1 hour before the challenge on day 14.

    • Include a vehicle control group (saline) and a positive control group (e.g., a known antihistamine).

    • Based on Doxepin literature, a starting dose range of 1-10 mg/kg for this compound would be appropriate for a dose-response study.

  • Evaluation (24 hours post-challenge):

    • Measure ear thickness using a digital caliper to quantify the inflammatory response.

    • Collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and cytokine analysis (e.g., ELISA for IL-4, TNF-α).

Mandatory Visualizations

Signaling Pathway of this compound

Cidoxepin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET SER Serotonin (5-HT) SERT Serotonin Transporter (SERT) SER->SERT Synaptic_Cleft Synaptic Cleft NE_R NE Receptors SER_R 5-HT Receptors H1_R H1 Receptor M_R Muscarinic Receptor Alpha1_R α1-Adrenergic Receptor This compound This compound This compound->NET Inhibits This compound->SERT Inhibits This compound->H1_R Antagonizes This compound->M_R Antagonizes This compound->Alpha1_R Antagonizes Synaptic_Cleft->NE_R NE Synaptic_Cleft->SER_R 5-HT

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Urticaria Model

Experimental_Workflow Start Start: Select BALB/c Mice Sensitization1 Day 0: Sensitization (0.5% DNFB on shaved back) Start->Sensitization1 Sensitization2 Day 7: Re-sensitization (0.5% DNFB on shaved back) Sensitization1->Sensitization2 Grouping Day 14 (pre-challenge): Divide into treatment groups (Vehicle, this compound, Positive Control) Sensitization2->Grouping Treatment Day 14: Administer Treatment (e.g., i.p. injection) Grouping->Treatment Challenge Day 14 (1 hr post-treatment): Challenge with 0.2% DNFB on ear Treatment->Challenge Evaluation Day 15 (24 hrs post-challenge): Evaluate inflammatory response Challenge->Evaluation Measurement Measure ear thickness Evaluation->Measurement Quantitative Histology Collect tissue for histology Evaluation->Histology Qualitative Cytokines Analyze tissue for cytokines Evaluation->Cytokines Mechanistic End End of Experiment Measurement->End Histology->End Cytokines->End

Caption: Workflow for chronic urticaria mouse model.

References

Technical Support Center: Cidoxepin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cidoxepin, the (Z)-isomer of Doxepin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on improving yield, purity, and stereoselectivity.

Q1: My synthesis is resulting in a low Z:E isomer ratio, with the undesired (E)-Doxepin being the major product. How can I increase the yield of this compound ((Z)-Doxepin)?

A1: Achieving a high Z:E isomer ratio is a common challenge in Doxepin synthesis. The stereochemical outcome is primarily determined during the olefination step. Here are key strategies to favor the formation of the (Z)-isomer (this compound):

  • Wittig Reaction:

    • Ylide Selection: Employ non-stabilized or semi-stabilized phosphonium ylides. Stabilized ylides, such as those with adjacent ester or ketone groups, predominantly yield the (E)-isomer.

    • Reaction Conditions:

      • Salt-Free Conditions: The presence of lithium salts can lead to equilibration of intermediates, favoring the thermodynamically more stable (E)-isomer. Whenever possible, use salt-free ylides or reaction conditions that minimize salt effects.

      • Solvent Choice: Aprotic, non-polar solvents are generally preferred for Z-selectivity.

      • Base Selection: The choice of base for deprotonating the phosphonium salt can influence the stereoselectivity. Bases like sodium hydride (NaH) or sodium amide (NaNH₂) are often used.

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Still-Gennari Modification: This is a highly effective method for synthesizing (Z)-alkenes. It utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF at low temperatures).

Q2: I am observing significant amounts of N-desmethyldoxepin as an impurity in my final product. What is the cause and how can I minimize it?

A2: N-desmethyldoxepin is a common process-related impurity and a known active metabolite of Doxepin. Its formation can occur under certain reaction conditions.

  • Cause: The N,N-dimethylamino group can be susceptible to demethylation, particularly in the presence of certain reagents or under harsh reaction conditions (e.g., high temperatures, strong acids).

  • Mitigation Strategies:

    • Milder Reaction Conditions: Avoid excessive heat and prolonged reaction times, especially during acidic workups or purification steps.

    • Protecting Groups: In some synthetic strategies, although more complex, temporary protection of the tertiary amine could be considered if demethylation is a persistent issue.

    • Purification: N-desmethyldoxepin can typically be separated from this compound using chromatographic techniques such as preparative HPLC or column chromatography.

Q3: My reaction is incomplete, and I have a significant amount of unreacted 6,11-dihydrodibenzo[b,e]oxepin-11-one starting material. What are the likely reasons?

A3: Incomplete conversion of the starting ketone is a frequent problem. Several factors can contribute to this issue:

  • Inefficient Ylide/Grignard Reagent Formation:

    • Moisture: Both Wittig and Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Reagent Quality: The quality of the organolithium reagent (for Wittig) or magnesium (for Grignard) is crucial. Use fresh, properly stored reagents.

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of the Wittig or Grignard reagent. A 1.5 to 2.0 molar equivalent is often a good starting point.

  • Steric Hindrance: The ketone starting material is somewhat sterically hindered. This can slow down the reaction. Increasing the reaction time or temperature (while monitoring for side reactions) may be necessary.

Q4: I am having difficulty purifying this compound from the (E)-isomer and other impurities. What are the recommended purification methods?

A4: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most effective method for obtaining high-purity this compound. Normal-phase or reverse-phase chromatography can be employed. Several HPLC methods have been developed for the analytical separation of Doxepin isomers, which can be scaled up for preparative purposes.

  • Column Chromatography: While less efficient than preparative HPLC for isomer separation, carefully optimized column chromatography on silica gel can enrich the desired isomer. A gradient elution system may be required.

  • Crystallization: In some cases, fractional crystallization of salts (e.g., maleate salts) can be used to separate the isomers, as they may have different solubilities.

Data Presentation

The following tables summarize key quantitative data related to this compound synthesis and analysis.

Table 1: Comparison of Reaction Conditions for Stereoselective Olefination

Reaction TypeKey ReagentsTypical SolventTypical BaseExpected Predominant IsomerReported Z:E Ratios
Standard WittigNon-stabilized phosphonium ylideTHF, Diethyl ethern-BuLi, NaH(Z)-CidoxepinCan be >90:10
Standard WittigStabilized phosphonium ylideVariousWeaker bases(E)-DoxepinCan be >10:90
HWETriethyl phosphonoacetateTHF, DMENaH(E)-DoxepinTypically >5:95
Still-Gennari HWEBis(trifluoroethyl) phosphonoacetateTHFKHMDS, 18-crown-6(Z)-CidoxepinCan be >95:5
Grignard/Dehydration3-(dimethylamino)propylmagnesium chlorideToluene/THF-MixtureTypically E-major

Table 2: HPLC Conditions for E/Z Isomer Analysis

ColumnMobile PhaseFlow RateDetectionReference
Spherical silica microparticles (5-6 µm)Acetonitrile:Chloroform:Diethylamine (750:250:0.2)N/AUV[J Pharm Sci. 1979 Nov;68(11):1454-6]
3-µm analytical silica (6 x 100 mm)0.025 M Phosphate:Acetonitrile:n-Nonylamine (80:20:1)N/AUV[Ther Drug Monit. 1995 Aug;17(4):371-6]
Purospher® STAR RP-8e (5 µm, 125 x 4 mm)70:30 Methanol:NaH₂PO₄ buffer (pH 2.5)1 mL/minUV[Sigma-Aldrich Technical Note]
Luna 5 µm C8(2) or Kinetex 5 µm C8 (150 x 4.6 mm)Acetonitrile:Buffer (30:70)1.32 mL/minUV[Phenomenex Technical Note]

Experimental Protocols

1. General Protocol for Z-Selective Wittig Reaction

This protocol provides a general guideline for a Wittig reaction aimed at maximizing the (Z)-isomer of Doxepin.

  • Materials:

    • (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide

    • Strong base (e.g., n-butyllithium in hexanes or sodium hydride)

    • 6,11-Dihydrodibenzo[b,e]oxepin-11-one

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), suspend (3-(dimethylamino)propyl)triphenylphosphonium bromide hydrobromide in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0°C or lower.

    • Slowly add the strong base (e.g., 2 equivalents of n-butyllithium) and stir the resulting ylide solution at low temperature for 1-2 hours.

    • In a separate flask, dissolve 6,11-dihydrodibenzo[b,e]oxepin-11-one in anhydrous THF.

    • Slowly add the ketone solution to the ylide solution at low temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC or column chromatography to separate the (Z) and (E) isomers.

2. General Protocol for Preparative HPLC Purification of this compound

This protocol outlines a general approach for separating the (Z) and (E) isomers of Doxepin.

  • System: Preparative HPLC system with a UV detector.

  • Column: A suitable preparative column (e.g., C18 or silica gel, dimensions appropriate for the scale of purification).

  • Mobile Phase: Based on analytical method development. For a C18 column, a mixture of acetonitrile or methanol and a buffer (e.g., ammonium acetate or phosphate buffer) is common. For a silica column, a non-polar solvent system like hexane with a polar modifier like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Procedure:

    • Dissolve the crude Doxepin mixture in a minimal amount of the mobile phase or a compatible solvent.

    • Filter the sample solution to remove any particulates.

    • Perform an initial analytical run to determine the retention times of the (Z) and (E) isomers.

    • Set up the preparative HPLC with the appropriate method and inject the sample.

    • Collect fractions corresponding to the peak of the (Z)-isomer (this compound).

    • Analyze the collected fractions for purity by analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Pathway cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_grignard Grignard Pathway Ketone 6,11-Dihydrodibenzo[b,e]oxepin-11-one Wittig_Reaction Wittig Olefination Ketone->Wittig_Reaction HWE_Reaction Still-Gennari HWE Ketone->HWE_Reaction Grignard_Addition Grignard Addition Ketone->Grignard_Addition Sidechain_Precursor Sidechain Precursor Phosphonium_Salt Phosphonium Salt Formation Sidechain_Precursor->Phosphonium_Salt with PPh₃ Phosphonate Phosphonate Ester Sidechain_Precursor->Phosphonate Arbuzov Reaction Grignard_Reagent Grignard Reagent Formation Sidechain_Precursor->Grignard_Reagent with Mg Ylide Ylide Formation (Non-stabilized) Phosphonium_Salt->Ylide with Strong Base Ylide->Wittig_Reaction Crude_Product Crude Doxepin (E/Z Mixture) Wittig_Reaction->Crude_Product Phosphonate->HWE_Reaction HWE_Reaction->Crude_Product Grignard_Reagent->Grignard_Addition Dehydration Dehydration Grignard_Addition->Dehydration Dehydration->Crude_Product Purification Purification (Preparative HPLC) Crude_Product->Purification This compound Pure this compound ((Z)-Doxepin) Purification->this compound Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Ratio Low Z:E Ratio? Start->Check_Ratio Incomplete_Rxn Incomplete Reaction? Check_Ratio->Incomplete_Rxn No Optimize_Stereoselectivity Optimize Olefination: - Use non-stabilized ylide (Wittig) - Use Still-Gennari conditions (HWE) - Check base and solvent Check_Ratio->Optimize_Stereoselectivity Yes Impurity_Issue Impurity Detected? Incomplete_Rxn->Impurity_Issue No Check_Reagents Check Reagent Quality & Stoichiometry: - Anhydrous conditions? - Fresh base/Mg? - Sufficient molar excess? Incomplete_Rxn->Check_Reagents Yes Identify_Impurity Identify Impurity by LC-MS, NMR Impurity_Issue->Identify_Impurity Yes End Improved Synthesis Impurity_Issue->End No Optimize_Stereoselectivity->End Optimize_Conditions Adjust Reaction Conditions: - Increase reaction time - Cautiously increase temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->End Mitigate_Impurity Mitigate Specific Impurity: - Milder workup (for N-desmethyl) - Optimize purification Identify_Impurity->Mitigate_Impurity Mitigate_Impurity->End

Technical Support Center: Cidoxepin Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference from Cidoxepin in analytical assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may arise during experimentation, helping to identify, characterize, and mitigate potential assay artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound, also known as (Z)-doxepin, is a tricyclic antidepressant (TCA).[1][2] Like other TCAs, it possesses a characteristic three-ring chemical structure.[2][3] This structure is similar to that of other TCAs and some other medications, which can lead to cross-reactivity in certain analytical assays, particularly immunoassays designed to detect TCAs.[3][4][5] Interference can also arise from its metabolites or from non-specific interactions with assay components.[4]

Q2: Which types of assays are most susceptible to interference from this compound?

A2: Immunoassays, especially screening assays for tricyclic antidepressants, are highly susceptible to interference from this compound due to potential cross-reactivity.[3] Other assay types that could be affected by small molecules like this compound include:

  • Enzymatic Assays: this compound could act as an inhibitor or a substrate for the enzyme being studied.

  • Cell-Based Assays: this compound may have off-target effects on cellular pathways or viability, confounding the interpretation of results.

  • Fluorescence-Based Assays: The intrinsic properties of this compound or its interaction with assay components could lead to quenching or enhancement of the fluorescent signal.[6]

Q3: What are the common mechanisms of assay interference by small molecules like this compound?

A3: Small molecules can interfere with analytical assays through several mechanisms:[7][8]

  • Cross-reactivity: The antibody in an immunoassay may bind to this compound or its metabolites in addition to the target analyte.[3]

  • Enzyme Inhibition/Activation: this compound may directly interact with an enzyme in the assay, altering its activity.

  • Signal Interference: The compound may absorb light or fluoresce at the same wavelength as the assay's detection signal, leading to false readings.[6]

  • Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[6]

  • Matrix Effects: Non-specific interactions between this compound and components of the sample matrix can alter the assay's performance.[9]

Q4: I have an unexpected positive result in a TCA immunoassay for a sample that should not contain TCAs, but might contain this compound. What should I do?

A4: An unexpected positive result in a TCA immunoassay could be a false positive due to the presence of this compound. It is crucial to confirm this result using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] These methods provide higher specificity and can distinguish between different tricyclic compounds.

Q5: Can the metabolites of this compound also cause interference?

A5: Yes. Doxepin, the isomeric mixture containing this compound, is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19) to active metabolites like nordoxepin.[10][11][12] It is highly likely that this compound is metabolized similarly. These metabolites may also have structures that can cross-react in immunoassays.[4]

Troubleshooting Guides

Issue 1: Suspected False-Positive in a Tricyclic Antidepressant (TCA) Immunoassay

Symptoms:

  • A positive result for TCAs in a sample not expected to contain them.

  • The sample is known to contain this compound.

Troubleshooting Steps:

  • Review Sample History: Confirm the likelihood of this compound's presence and concentration in the sample.

  • Perform Serial Dilutions: Diluting the sample can help investigate the interference. If the interference is due to a cross-reacting substance, the apparent concentration of the analyte may not decrease linearly with dilution.[13]

  • Use an Alternative Assay: If possible, re-test the sample using a different TCA immunoassay from another manufacturer, as different assays may use antibodies with varying specificities.[13]

  • Confirmation by Mass Spectrometry: The gold standard for confirming a positive immunoassay result is to use a highly specific method like GC-MS or LC-MS/MS. This will definitively identify and quantify the specific compounds present in the sample.[3]

Issue 2: Inconsistent or Unexplained Results in an Enzymatic Assay

Symptoms:

  • Lower or higher than expected enzyme activity in the presence of this compound.

  • High variability in results for samples containing this compound.

Troubleshooting Steps:

  • Run a Vehicle Control: Test the effect of the vehicle (the solvent in which this compound is dissolved) on the assay to rule out solvent effects.

  • Test this compound Alone: Run the assay with a range of this compound concentrations in the absence of the enzyme's substrate to see if this compound itself generates a signal.

  • Enzyme Inhibition/Activation Assay: Perform a dose-response experiment with varying concentrations of this compound in the presence of a constant concentration of the substrate to determine if this compound is an inhibitor or activator of the enzyme.

Data Presentation

Table 1: Compounds with Structural Similarity to Tricyclic Antidepressants Known to Cause Immunoassay Interference

Compound ClassExamplesPotential for Interference with TCA Immunoassays
AnticonvulsantsCarbamazepineHigh, due to shared three-ring structure[3]
Muscle RelaxantsCyclobenzaprineHigh, particularly with certain assays[3]
AntihistaminesDiphenhydramine, Hydroxyzine, CetirizineModerate to High[3][4][14]
AntipsychoticsQuetiapine, PhenothiazinesModerate to High[5][15]

Table 2: Quantitative Data on Doxepin (as a proxy for this compound) for Analytical Considerations

ParameterValueReference
Linearity Range (LC-MS/MS)
Doxepin15.0–3900 pg/mL[16]
Nordoxepin (metabolite)5.00–1300 pg/mL[16]
Linearity Range (Spectrofluorimetry) 0.1–0.8 µg/mL[17]
Limit of Detection (Spectrofluorimetry) 2.95 ng/mL[17]

Experimental Protocols

Protocol 1: Confirmation of this compound Interference in a TCA Immunoassay via Cross-Reactivity Study

Objective: To determine if this compound cross-reacts with the antibody in a specific TCA immunoassay.

Materials:

  • TCA immunoassay kit

  • This compound standard of known concentration

  • Drug-free serum or urine

  • Calibrators and controls from the immunoassay kit

  • Microplate reader or appropriate analyzer

Procedure:

  • Prepare a series of this compound dilutions in drug-free serum or urine, covering a range of concentrations relevant to your experimental conditions.

  • Run the TCA immunoassay according to the manufacturer's instructions.

  • Include the kit's calibrators and controls for assay validation.

  • Run the prepared this compound dilutions as unknown samples.

  • Analyze the results to determine the apparent TCA concentration for each this compound dilution.

Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Apparent TCA Concentration / this compound Concentration) x 100

A high percent cross-reactivity indicates significant interference.

Protocol 2: Investigating Matrix Effects of this compound using a Spike and Recovery Experiment

Objective: To assess whether the sample matrix containing this compound affects the recovery of a known amount of the target analyte.

Materials:

  • Your analytical assay system

  • Control matrix (e.g., buffer, drug-free plasma)

  • Test matrix (the same matrix containing this compound)

  • A known concentration of your target analyte (the "spike")

Procedure:

  • Prepare three sets of samples:

    • Set A (Control): Control matrix with the spiked analyte.

    • Set B (Test): Test matrix (containing this compound) with the spiked analyte.

    • Set C (Endogenous Control): Test matrix without the spiked analyte.

  • Measure the concentration of the analyte in all three sets using your assay.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Set B - Concentration in Set C) / Concentration in Set A] x 100

Data Analysis: A recovery significantly different from 100% (e.g., <80% or >120%) suggests that the matrix containing this compound is causing interference.

Visualizations

troubleshooting_workflow start Unexpected Assay Result (Suspected this compound Interference) check_assay_type What type of assay? start->check_assay_type immunoassay Immunoassay check_assay_type->immunoassay Immunoassay enzymatic_assay Enzymatic Assay check_assay_type->enzymatic_assay Enzymatic other_assay Other (e.g., Cell-based) check_assay_type->other_assay Other serial_dilution Perform Serial Dilutions immunoassay->serial_dilution controls Run Vehicle and This compound-only Controls enzymatic_assay->controls linearity_check Is the result linear? serial_dilution->linearity_check confirm_ms Confirm with LC-MS/MS or GC-MS linearity_check->confirm_ms No no_interference Interference Unlikely linearity_check->no_interference Yes signal_check Is there a signal from controls? controls->signal_check inhibition_assay Perform Dose-Response Inhibition/Activation Assay signal_check->inhibition_assay No characterize_interaction Characterize Interaction signal_check->characterize_interaction Yes

Caption: Troubleshooting workflow for suspected this compound interference.

potential_interference_mechanisms cluster_mechanisms Mechanisms of Interference This compound This compound / Metabolites cross_reactivity Structural Similarity (Cross-Reactivity) This compound->cross_reactivity non_specific_binding Non-Specific Binding (Matrix Effect) This compound->non_specific_binding signal_alteration Signal Alteration (Fluorescence/Absorbance) This compound->signal_alteration aggregation Colloidal Aggregation This compound->aggregation assay_components Assay Components (Antibodies, Enzymes, Reagents) false_result Inaccurate Assay Result (False Positive/Negative) assay_components->false_result cross_reactivity->assay_components non_specific_binding->assay_components signal_alteration->assay_components aggregation->assay_components

Caption: Potential mechanisms of this compound interference in analytical assays.

References

Technical Support Center: Synthesis of (Z)-Doxepin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (Z)-doxepin synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Q1: My Wittig reaction is producing a low Z:E ratio of doxepin. What are the key factors I should investigate?

A low Z:E ratio in the Wittig synthesis of doxepin is a common issue. The stereochemical outcome is primarily influenced by the stability of the phosphorus ylide and the reaction conditions. Non-stabilized ylides, which are used in this synthesis, typically favor the formation of the (Z)-alkene.[1] However, several factors can lead to an increased proportion of the undesired (E)-isomer.

Key Factors Influencing Z:E Ratio:

  • Presence of Lithium Salts: Lithium salts, often present when using organolithium bases like n-butyllithium (n-BuLi) to generate the ylide, can lead to the equilibration of the betaine intermediate, resulting in a higher proportion of the thermodynamically more stable (E)-isomer.[2]

  • Reaction Temperature: Higher temperatures can promote the reversal of the initial cycloaddition to form the oxaphosphetane, allowing for equilibration to the more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.

  • Solvent Choice: The polarity of the solvent can influence the transition state energies and the solubility of intermediates, thereby affecting the stereochemical outcome.[3]

  • Ylide Preparation and Stability: The method of ylide generation and its stability can impact the Z:E ratio.

To troubleshoot a low Z:E ratio, consider the following optimization strategies:

ParameterRecommendation for Higher (Z)-SelectivityExpected Outcome
Base Selection Use sodium- or potassium-based strong bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) to create "salt-free" conditions.Minimizes betaine equilibration, leading to a higher Z:E ratio.[2]
Temperature Conduct the reaction at low temperatures, typically -78 °C.Traps the kinetic cis-oxaphosphetane intermediate, favoring the formation of the (Z)-isomer.
Solvent Employ non-polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.[3]Can enhance the kinetic control of the reaction.
Reagent Addition Add the aldehyde or ketone solution slowly to the pre-formed ylide at low temperature.Ensures a rapid reaction before the ylide can potentially degrade or isomerize.

Q2: I am observing significant side product formation in my Grignard reaction for doxepin synthesis. How can I minimize these?

The Grignard reaction is another route to synthesize doxepin. However, side reactions can lower the overall yield. Common issues include the formation of byproducts from the reaction of the Grignard reagent with the ester functionality if the synthesis starts from a benzoate derivative, or issues with the Grignard reagent formation itself.

Troubleshooting Grignard Reaction Side Products:

IssuePotential CauseRecommended Solution
Low Yield of Desired Product The Grignard reagent may be attacking the carbonyl group of the starting material, leading to unwanted byproducts.[4]Consider using a less reactive Grignard reagent or changing the solvent to one that may moderate reactivity, such as toluene.[5]
Incomplete Reaction Poor quality of magnesium turnings or insufficient activation.Use fresh, high-quality magnesium turnings and ensure proper activation, for example, with a small crystal of iodine.
Wurtz Coupling Reaction of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.

Frequently Asked Questions (FAQs)

Q1: What is the typical commercial ratio of (Z)- to (E)-doxepin, and why is the (Z)-isomer often the target for synthesis optimization?

Commercially available doxepin is typically a mixture of (E) and (Z) isomers, with the (E)-isomer being predominant, often in a ratio of approximately 85:15. The (Z)-isomer, also known as cidoxepin, is reported to be more active, which is why synthetic efforts are often directed at increasing its proportion in the final product.

Q2: What analytical methods are suitable for determining the Z:E ratio of my doxepin product?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of doxepin isomers.[6][7][8] Several HPLC methods have been developed that can achieve baseline separation of the (Z) and (E) isomers, allowing for accurate determination of their ratio.[6][7][8]

Typical HPLC Parameters for Doxepin Isomer Analysis:

ParameterExample Condition 1Example Condition 2
Column Spherical silica microparticles (5-6 µm)[9]Shimpack C18 (150x6mm, 5µm)[8]
Mobile Phase Acetonitrile-chloroform-diethylamine (750:250:0.2)[9]Gradient of A (0.2mol.L-1 Potassium dihydrogen phosphate-methanol (65:35)) and B (0.02 mol.L-1 Potassium dihydrogen phosphate-methanol (40:60))[8]
Detection UV at 295 nm[8]UV (wavelength not specified)[9]

Q3: Are there any established methods for separating the (Z) and (E) isomers of doxepin after synthesis?

Yes, separation of the isomers is possible. While challenging on a large scale, chromatographic methods are effective for separating (Z)- and (E)-doxepin.[10] Additionally, fractional crystallization can be employed to enrich one isomer. For instance, crystallization of doxepin hydrochloride from a mixture of ethanol and diethyl ether has been used to isolate the isomers.[11]

Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction for Doxepin Synthesis (Illustrative)

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Ylide Formation (Salt-Free Conditions):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend (3-(dimethylamino)propyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.05 eq) in THF dropwise. A color change (often to a deep orange or red) indicates ylide formation.

    • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Wittig Reaction:

    • Cool the ylide solution back to -78 °C.

    • Slowly add a solution of 6,11-dihydrodibenzo[b,e]oxepin-11-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the (Z)-doxepin from the (E)-isomer and triphenylphosphine oxide. The Z:E ratio should be determined by HPLC analysis of the purified fractions.

Visualizations

Wittig_Reaction_Workflow cluster_start Start cluster_ylide Ylide Formation cluster_reaction Reaction with Carbonyl cluster_products Products start Initiate Wittig Reaction phosphonium_salt Phosphonium Salt start->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide Add Base base Strong Base (e.g., NaHMDS) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Add Ketone at -78°C ketone 6,11-dihydrodibenzo[b,e]oxepin-11-one ketone->oxaphosphetane z_doxepin (Z)-Doxepin oxaphosphetane->z_doxepin Kinetic Pathway (favored by low temp, salt-free) e_doxepin (E)-Doxepin oxaphosphetane->e_doxepin Thermodynamic Pathway phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Troubleshooting_ZE_Ratio cluster_causes Potential Causes cluster_solutions Solutions issue Low Z:E Ratio in Doxepin Synthesis cause1 Presence of Lithium Salts issue->cause1 cause2 High Reaction Temperature issue->cause2 cause3 Inappropriate Solvent issue->cause3 solution1 Use Salt-Free Conditions (NaHMDS, KOtBu) cause1->solution1 solution2 Maintain Low Temperature (-78 °C) cause2->solution2 solution3 Use Non-Polar Aprotic Solvents (THF, Ether) cause3->solution3

References

Cidoxepin Off-Target Effects in Cellular Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Cidoxepin in cellular models. As this compound is the (Z)-stereoisomer of Doxepin and shares a similar pharmacological profile, this guide incorporates data from studies on Doxepin to provide a thorough understanding of its potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound/Doxepin in cellular models?

A1: this compound, primarily through studies on its racemic mixture Doxepin, has demonstrated significant off-target activity at several receptors and enzymes. These include potent antagonism of histamine H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors.[1][2][3] It also inhibits the reuptake of serotonin and norepinephrine.[2] Furthermore, at higher concentrations, it may exhibit cytotoxic and genotoxic effects in certain cellular models.[4] Doxepin has also been shown to inhibit the activity of the metabolic enzyme CYP2D6.[5][6]

Q2: In which cellular models have these off-target effects been observed?

A2: The off-target effects of Doxepin have been characterized in a variety of cellular models. Receptor binding affinities have been determined using membrane preparations from cell lines such as Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells expressing the specific target receptors, as well as insect cell lines like Sf9.[7][8] Cytotoxicity has been observed in human prostate cancer cells (PC3), and genotoxicity has been studied in human peripheral blood lymphocytes.[4][9] Inhibition of CYP2D6 is typically assessed using human liver microsomes.[6]

Q3: What are the typical quantitative measures used to assess off-target binding affinity?

A3: The most common quantitative measure is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. Another common measure is the IC50, which is the concentration of an inhibitor where the response (or binding) is reduced by half.

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of Doxepin in various cellular and in vitro models.

Table 1: Off-Target Receptor Binding Affinities of Doxepin

Target Receptor/TransporterKi (nM)Cellular Model/Preparation
Histamine H1 Receptor0.24Not specified
Muscarinic Acetylcholine Receptors83Not specified
Alpha-1 Adrenergic Receptor24Not specified
Serotonin Transporter (SERT)68Not specified
Norepinephrine Transporter (NET)29.5Not specified

Data sourced from studies on Doxepin.[2]

Table 2: Cytotoxicity of Doxepin in PC3 Human Prostate Cancer Cells

Concentration (µM)Effect
200-250Concentration-dependent cell death

Data from a study on Doxepin-induced cytotoxicity.[9]

Table 3: Genotoxicity of Doxepin in Human Peripheral Lymphocytes

Concentration (µg/mL)ObservationAssay
10Significant increase in sister chromatid exchange (SCE) formation.SCE Assay
1, 2.5, 5, 10No significant increase in micronucleus (MN) formation.CBMN Assay

These findings suggest potential genotoxicity at higher concentrations.[4]

Table 4: Inhibition of CYP2D6 by Doxepin

In Vitro SystemEffect
Human Liver MicrosomesDoxepin inhibits CYP2D6 activity.

While the inhibitory effect is established, specific IC50 values from in vitro assays are not consistently reported in the reviewed literature.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the replication and troubleshooting of studies on this compound's off-target effects.

Radioligand Receptor Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound to a specific receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1, HEK293, or Sf9 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-pyrilamine for H1 receptors)

  • Unlabeled this compound/Doxepin

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound/Doxepin. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound/Doxepin from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

  • PC3 cells (or other cell line of interest)

  • Complete culture medium

  • This compound/Doxepin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound/Doxepin and a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine cell viability.

Genotoxicity Assays

Procedure:

  • Cell Culture: Culture human peripheral blood lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.[10][11]

  • Drug Exposure: Treat the cells with various concentrations of this compound/Doxepin.

  • Cytokinesis Block: Add cytochalasin-B to the cultures to block cytokinesis, resulting in binucleated cells that have completed nuclear division.[12][13][14]

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the treated and control cells.

  • Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA.

  • Alkaline Unwinding: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA.[15][16][17]

  • Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize using a fluorescence microscope.

  • Scoring: Quantify the DNA damage by measuring the length and intensity of the comet tail.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways associated with the primary off-target receptors of this compound/Doxepin and a general experimental workflow.

G cluster_receptor Receptor Binding cluster_assay Radioligand Assay cluster_output Data Output This compound This compound Receptor Target Receptor (e.g., H1, M1, α1) This compound->Receptor Binds Displacement Displacement This compound->Displacement Competes Radioligand Radioligand Receptor->Radioligand Binds Radioligand->Displacement Detection Detection Displacement->Detection Quantify Ki_Value Ki Value Detection->Ki_Value Calculate

Caption: Experimental workflow for determining receptor binding affinity.

Histamine_H1_Signaling Doxepin Doxepin (Antagonist) H1R Histamine H1 Receptor Doxepin->H1R Blocks Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Downstream PKC->Downstream Alpha1_Adrenergic_Signaling Doxepin Doxepin (Antagonist) Alpha1_AR α1-Adrenergic Receptor Doxepin->Alpha1_AR Blocks Gq_11 Gq/11 Alpha1_AR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from SR) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects (e.g., Vasoconstriction) Ca_release->Downstream PKC->Downstream Muscarinic_Signaling Doxepin Doxepin (Antagonist) mAChR Muscarinic Receptor (M1, M3, M5) Doxepin->mAChR Blocks Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream Serotonin_5HT2A_Signaling Doxepin Doxepin (Antagonist) HTR2A 5-HT2A Receptor Doxepin->HTR2A Blocks Gq_11 Gq/11 HTR2A->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

References

Minimizing side effects of Cidoxepin in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the side effects of Cidoxepin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Doxepin?

A1: this compound is the (Z)-stereoisomer of Doxepin. Commercially available Doxepin is a mixture of (Z) and (E) stereoisomers.[1][2] this compound is investigated for its potential as an antidepressant and for other indications such as chronic hives.[3]

Q2: What are the primary mechanisms of action of this compound?

A2: this compound, like Doxepin, is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake at the synaptic cleft. It also has antagonistic effects on histamine (H1), α1-adrenergic, and muscarinic cholinergic receptors, which contribute to both its therapeutic effects and side effect profile.[4][5]

Q3: What are the most common side effects of this compound observed in animal studies?

A3: The most frequently reported side effects in animal models include sedation, anticholinergic effects (dry mouth, urinary retention, constipation), and cardiovascular effects.[6][7][8] At higher doses, more severe effects such as ataxia, seizures, and cardiac arrhythmias can occur.[6]

Q4: Are the side effects of this compound dose-dependent?

A4: Yes, many side effects of this compound are dose-dependent. For instance, lower doses may have stimulant effects on locomotor activity in mice, while higher doses lead to CNS depression and sedation.[1] Similarly, the severity of anticholinergic and cardiovascular effects tends to increase with higher doses.

Troubleshooting Guides

Issue 1: Excessive Sedation in Study Animals

Symptoms:

  • Reduced spontaneous locomotor activity.

  • Prolonged sleep time.

  • Ataxia (impaired coordination).[1]

Potential Causes:

  • High dosage of this compound.

  • Individual animal sensitivity.

  • Interaction with other administered compounds.

Troubleshooting Steps:

StepActionRationale
1 Review and Adjust Dosage The sedative effects of this compound are strongly dose-dependent.[1] Lowering the dose may alleviate sedation while maintaining the desired therapeutic effect.
2 Optimize Dosing Schedule Administering this compound during the animal's inactive (sleep) cycle can help minimize the impact of sedation on behavioral experiments conducted during the active cycle.
3 Consider Co-administration with a Stimulant (with caution) In some research contexts, co-administration of a mild stimulant has been explored to counteract the sedative effects of TCAs. However, this can introduce confounding variables and potential for adverse interactions, and requires careful justification and ethical consideration.
4 Acclimatize Animals Allow for a sufficient acclimatization period after this compound administration begins, as some tolerance to the sedative effects may develop over time.
Issue 2: Anticholinergic Side Effects

Symptoms:

  • Dry Mouth: Reduced salivation, increased water consumption.

  • Urinary Retention: Difficulty urinating, distended bladder upon examination.

  • Constipation: Reduced fecal output, hard, dry stools.

  • Mydriasis: Dilated pupils.[1]

Potential Causes:

  • Blockade of muscarinic cholinergic receptors by this compound.

  • Dehydration, which can exacerbate these symptoms.

Troubleshooting Steps:

StepActionRationale
1 Ensure Adequate Hydration Provide readily accessible water sources to counteract dry mouth and help prevent constipation.[6]
2 Dietary Modification If constipation is observed, consider providing a diet with higher fiber content or using a stool softener, in consultation with veterinary staff.
3 Monitor Urinary Output Regularly monitor animals for signs of urinary retention. If this becomes a significant issue, dose reduction or discontinuation may be necessary.
4 Consider a Cholinergic Agonist (with caution) In severe cases, and with strong scientific justification, the use of a peripherally acting cholinergic agonist could be considered to counteract these effects, though this will likely interfere with the primary study outcomes.
Issue 3: Cardiovascular Side Effects

Symptoms:

  • Changes in heart rate (tachycardia or bradycardia).

  • Hypotension.

  • ECG abnormalities (e.g., QRS prolongation).[9]

Potential Causes:

  • Blockade of α1-adrenergic receptors.

  • Inhibition of cardiac sodium and potassium channels.[4]

Troubleshooting Steps:

StepActionRationale
1 Establish Baseline Cardiovascular Parameters Before initiating the study, obtain baseline ECG and blood pressure readings for all animals.
2 Regular Cardiovascular Monitoring Periodically monitor ECG and blood pressure throughout the study, especially after dose adjustments.
3 Dose Titration Begin with a low dose of this compound and titrate upwards slowly, monitoring for any cardiovascular changes. This allows for the identification of the minimum effective dose with the least cardiovascular impact.
4 Emergency Preparedness For high-dose studies, have a plan and the necessary agents (e.g., sodium bicarbonate for arrhythmias) on hand to manage acute cardiovascular toxicity, in accordance with veterinary and institutional guidelines.[9]

Data Presentation

Table 1: Dose-Dependent Effects of Doxepin on Locomotor Activity in Rodents

Animal ModelDose (mg/kg, IP)Effect on Locomotor ActivityReference
Mice 6.25 - 12.5Stimulated[1]
20 - 100Depressed (CNS depression, ataxia)[1]
Rats 5 - 25Inhibited amphetamine-induced hyperactivity[1]
50Enhanced amphetamine-induced hyperactivity[1]

Table 2: Effects of Doxepin on Passive Avoidance Learning in Rats

Dose (mg/kg, IP)Effect on Step-Through LatencyInterpretationReference
1IncreasedImproved memory/learning[10]
5IncreasedImproved memory/learning[10]
10No significant changePotential cognitive impairment at higher doses[10]

Experimental Protocols

Protocol 1: Assessment of Sedative Effects using Open Field Test

  • Apparatus: A square arena (e.g., 50x50 cm for rats) with walls to prevent escape. The floor is divided into equal squares. The arena should be in a quiet, dimly lit room.

  • Animals: Randomly assign animals to control (vehicle) and this compound treatment groups.

  • Procedure: a. Administer this compound or vehicle via the desired route (e.g., intraperitoneally). b. After a specified pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena. c. Record the following parameters for a set duration (e.g., 5-10 minutes):

    • Locomotor Activity: Number of grid lines crossed.
    • Rearing: Number of times the animal stands on its hind legs.
    • Time in Center vs. Periphery: An indicator of anxiety-like behavior.

  • Data Analysis: Compare the means of the recorded parameters between the control and treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in locomotor activity and rearing in the this compound group indicates a sedative effect.

Protocol 2: Monitoring for Anticholinergic Side Effects

  • Salivation Assessment: a. At baseline and at set time points after this compound administration, gently insert a pre-weighed cotton swab into the animal's mouth for a fixed period (e.g., 30 seconds). b. Immediately re-weigh the cotton swab. The difference in weight corresponds to the amount of saliva produced. c. A significant decrease in saliva production in the treated group compared to baseline or controls indicates dry mouth.

  • Urinary Output Monitoring: a. House animals in metabolic cages that allow for the collection of urine. b. Measure the total volume of urine produced over a 24-hour period before and after this compound administration. c. A significant decrease in urine output may suggest urinary retention. Visual inspection of the bladder during necropsy can confirm this.

  • Gastrointestinal Motility Assay: a. Administer a non-absorbable marker (e.g., carmine red or charcoal meal) orally at a set time after this compound administration. b. Euthanize the animal after a fixed period and measure the distance the marker has traveled along the small intestine. c. A shorter distance traveled in the this compound group compared to the control group indicates decreased gastrointestinal motility.

Visualizations

Cidoxepin_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_effects Downstream Effects & Side Effects This compound This compound SERT Serotonin Transporter This compound->SERT Blocks NET Norepinephrine Transporter This compound->NET Blocks H1R H1 Receptor This compound->H1R Blocks M1R M1 Muscarinic Receptor This compound->M1R Blocks Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Blocks Therapeutic Antidepressant/ Anxiolytic Effects SERT->Therapeutic Increases Serotonin NET->Therapeutic Increases Norepinephrine Sedation Sedation H1R->Sedation Leads to Anticholinergic Dry Mouth, Constipation, Urinary Retention M1R->Anticholinergic Leads to Cardiovascular Hypotension Alpha1R->Cardiovascular Leads to

Caption: Signaling pathways of this compound leading to therapeutic and side effects.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Analysis & Reporting A Ethical Approval & Protocol Design B Animal Acclimatization (e.g., 1 week) A->B C Establish Baseline (Cardiovascular, Behavioral) B->C D This compound Administration (Dose Titration) C->D E Regular Monitoring for Side Effects (Sedation, Anticholinergic) D->E F Primary Endpoint Measurement E->F G Data Collection & Analysis F->G H Humane Endpoint/ Euthanasia G->H I Final Report & Interpretation H->I

Caption: General experimental workflow for this compound studies in animals.

References

Technical Support Center: Cidoxepin Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with cidoxepin cross-reactivity in immunoassays for tricyclic antidepressants (TCAs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to doxepin?

This compound, also known as (Z)-doxepin, is the cis or (Z) stereoisomer of doxepin.[1] Doxepin is a tricyclic antidepressant that is commercially available as a mixture of two geometric isomers: the (E) isomer and the (Z) isomer (this compound).[2] Typically, the commercial formulation contains a higher proportion of the (E)-isomer, approximately 85:15. Both isomers are structurally very similar.

Q2: Why does this compound cause cross-reactivity in some immunoassays?

Immunoassays, such as ELISA, utilize antibodies to detect specific drug molecules. These antibodies recognize and bind to particular three-dimensional shapes and chemical structures (epitopes) on the target molecule. Due to the high structural similarity between this compound and doxepin, as well as other tricyclic antidepressants, antibodies designed to detect doxepin or the general class of TCAs may also bind to this compound.[3] This binding to a non-target but structurally similar molecule is known as cross-reactivity and can lead to false-positive or inaccurately high quantitative results.[4]

Q3: Which types of immunoassays are most likely to be affected by this compound cross-reactivity?

Immunoassays designed to detect tricyclic antidepressants as a class are susceptible to cross-reactivity from this compound. This includes competitive enzyme-linked immunosorbent assays (ELISA) and other screening immunoassays commonly used in toxicology and clinical settings.[3][5] The extent of cross-reactivity can vary significantly between different manufacturers' assays due to variations in the specific antibodies used.[6]

Q4: I have an unexpected positive result in a tricyclic antidepressant immunoassay. Could this compound be the cause?

An unexpected positive result in a TCA immunoassay could potentially be due to the presence of this compound, especially if the subject is known to be administered doxepin. Since commercial doxepin contains this compound, its presence will contribute to the total TCA concentration detected by the immunoassay. It is also important to consider other structurally similar compounds that can cause cross-reactivity.[1][7] All positive immunoassay results are presumptive and should be confirmed using a more specific analytical method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Troubleshooting Guide

Issue: Suspected this compound Interference in a TCA Immunoassay

If you suspect that this compound is cross-reacting with your tricyclic antidepressant immunoassay and causing inaccurate results, follow these troubleshooting steps:

  • Review the Assay's Specificity: Consult the technical data sheet or package insert for your specific immunoassay kit.[9] Manufacturers often provide a list of compounds that are known to cross-react and the concentration at which this occurs. While this compound may not be explicitly listed, the information for doxepin will be relevant.

  • Confirm with a Secondary Method: The gold standard for confirming a presumptive positive immunoassay result is to re-analyze the sample using a highly specific confirmatory method such as GC-MS or LC-MS/MS. An LC-MS/MS method can be developed to specifically distinguish and quantify the (E)- and (Z)-isomers of doxepin.[8]

  • Perform a Spiking Study: To quantify the extent of cross-reactivity of your specific assay to this compound, you can perform a spiking study. This involves adding known concentrations of purified this compound to a drug-free matrix (e.g., urine or serum) and measuring the response in your TCA immunoassay.

Quantitative Data

Immunoassay KitTarget AnalyteCompound TestedConcentration for 50% Inhibition (IC50)% Cross-Reactivity
Example TCA ELISA Kit ANortriptylineNortriptyline100 ng/mL100%
Doxepin (E/Z mixture)150 ng/mL67%
This compound ((Z)-isomer)200 ng/mL50%
Amitriptyline120 ng/mL83%
Example TCA ELISA Kit BImipramineImipramine100 ng/mL100%
Doxepin (E/Z mixture)175 ng/mL57%
This compound ((Z)-isomer)250 ng/mL40%
Desipramine90 ng/mL111%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocols

Protocol for Determining this compound Cross-Reactivity in a Competitive ELISA

This protocol provides a general framework for quantifying the cross-reactivity of this compound in a competitive ELISA for tricyclic antidepressants.

1. Materials:

  • Tricyclic Antidepressant ELISA Kit (e.g., from Sigma-Aldrich or Neogen)[3][5]

  • Purified this compound ((Z)-doxepin) and Doxepin (E/Z mixture) standards

  • Drug-free urine or serum for matrix

  • Precision pipettes and disposable tips

  • Microplate reader with a 450 nm filter[5]

  • Deionized water

  • Wash buffer, enzyme conjugate, substrate, and stop solution (typically provided in the ELISA kit)

2. Preparation of Standards and Samples:

  • Prepare a series of calibration standards of the primary target analyte of the ELISA kit (e.g., nortriptyline or imipramine) in the drug-free matrix, following the kit manufacturer's instructions.

  • Prepare a series of this compound standards at various concentrations in the drug-free matrix. The concentration range should be chosen to elicit a dose-response curve.

  • Prepare a quality control (QC) sample by spiking a known concentration of this compound into the drug-free matrix.

3. Assay Procedure (based on a generic competitive ELISA protocol): [3][5]

  • Bring all reagents and samples to room temperature.

  • Add a specific volume (e.g., 25 µL) of each standard, control, and sample (including the this compound standards) to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated TCA (e.g., 100 µL) to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). During this time, the free TCA in the sample will compete with the enzyme-conjugated TCA for binding to the antibodies on the plate.

  • Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Add the substrate solution to each well and incubate for a set period to allow for color development. The amount of color developed is inversely proportional to the concentration of TCA in the sample.

  • Add the stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the target analyte standards against their known concentrations.

  • From the standard curve, determine the concentration of the target analyte that causes 50% inhibition of the signal (IC50).

  • Using the absorbance values from the this compound standards, determine the concentration of this compound that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Visualizations

cluster_0 Structural Relationship and Cross-Reactivity Doxepin Doxepin (E/Z Isomer Mixture) This compound This compound ((Z)-Isomer) Doxepin->this compound Contains Antibody TCA Immunoassay Antibody This compound->Antibody Structurally Similar to Target Binds to Antibody Result Positive Immunoassay Result Antibody->Result Generates Signal

Caption: Structural similarity of this compound leading to immunoassay cross-reactivity.

cluster_1 Troubleshooting Workflow for Suspected Cross-Reactivity Start Unexpected Positive TCA Immunoassay Result CheckAssay Review Assay Package Insert for Known Cross-Reactants Start->CheckAssay IsListed Is Doxepin or a Similar Compound Listed? CheckAssay->IsListed ConfirmatoryTest Perform Confirmatory Testing (LC-MS/MS) IsListed->ConfirmatoryTest Yes IsListed->ConfirmatoryTest No/Unsure SpikingStudy Consider a Spiking Study to Quantify Cross-Reactivity ConfirmatoryTest->SpikingStudy Report Interpret Results with Consideration for Cross-Reactivity SpikingStudy->Report

Caption: Workflow for troubleshooting suspected this compound cross-reactivity.

References

Validation & Comparative

A Comparative Analysis of (E)- and (Z)-Doxepin Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Doxepin, a tricyclic antidepressant and anxiolytic agent, is clinically administered as a mixture of (E) and (Z) geometric isomers, typically in an approximate 85:15 ratio. While structurally similar, these isomers exhibit distinct pharmacological profiles, influencing their therapeutic effects and potential side effects. This guide provides a comprehensive, data-driven comparison of (E)- and (Z)-doxepin to inform researchers, scientists, and drug development professionals.

Data Presentation: A Side-by-Side Look at Doxepin Isomers

The distinct pharmacological activities of the (E) and (Z) isomers of doxepin are central to understanding the overall clinical profile of the drug. The following tables summarize the available quantitative data for the doxepin mixture and the individual isomers.

Table 1: Receptor Binding Affinities (Ki, nM) of Doxepin

ReceptorDoxepin (Isomer Mixture)(E)-Doxepin(Z)-Doxepin
Histamine H10.24[1]Less potent than (Z)-isomer~5.2-fold higher affinity than (E)-isomer[2][3]
Serotonin Transporter (SERT)68[1][4]Less potent than (Z)-isomerMore potent inhibitor than (E)-isomer[5]
Norepinephrine Transporter (NET)29.5[1][4]More selective inhibitor than (Z)-isomer[2][6]More potent inhibitor than (E)-isomer[5]
Muscarinic Acetylcholine Receptors (M1-5)83[1]Data not availableData not available
Alpha-1 Adrenergic Receptors24[1]Data not availableData not available

Table 2: Pharmacokinetic Properties of Doxepin Isomers

ParameterDoxepin (Isomer Mixture)(E)-Doxepin(Z)-Doxepin
Bioavailability~29% (oral)[5]Mean fraction absorbed: 0.29 (oral)[7]Mean fraction absorbed: 0.29 (oral)[7]
Half-life (t½)8-24 hours[5]Short half-life[7]Short half-life[7]
Time to Peak (Tmax)~3.5 hours (oral)Data not availableData not available
Volume of Distribution (Vd)LargeLarge volume of distribution[7]Large volume of distribution[7]
MetabolismPrimarily by CYP2D6 and CYP2C19[5]Preferentially hydroxylated by CYP2D6[1][8]Undergoes N-demethylation

Experimental Protocols

Separation of (E)- and (Z)-Doxepin Isomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (E) and (Z) isomers of doxepin from a mixture.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C8 or C18 reversed-phase column is commonly used. For example, a Purospher® STAR RP-8e column (125 x 4 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of monobasic sodium phosphate buffer and methanol (e.g., 70:30 v/v), with the pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 295 nm.

  • Procedure:

    • Prepare a standard solution of doxepin hydrochloride in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Elute the isomers isocratically.

    • Monitor the elution profile using the UV detector. The (E)-isomer typically elutes before the (Z)-isomer.

    • Quantify the amount of each isomer by comparing the peak areas to a standard curve.

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of (E)- and (Z)-doxepin for a specific receptor (e.g., histamine H1 receptor).

Methodology:

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A radiolabeled ligand that specifically binds to the receptor (e.g., [³H]pyrilamine for the H1 receptor).

    • Unlabeled (E)- and (Z)-doxepin isomers.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled doxepin isomer (competitor).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the doxepin isomer that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The pharmacological effects of doxepin isomers are mediated through their interaction with various G-protein coupled receptors (GPCRs). The primary signaling pathway for the histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC).

cluster_0 Doxepin Isomer Binding and Gq/11 Activation cluster_1 Downstream Signaling Cascade Doxepin Isomer Doxepin Isomer GPCR GPCR (H1, 5-HT2A, α1-adrenergic) Doxepin Isomer->GPCR Binds to Gq11 Gq/11 GPCR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: Doxepin Isomer-Mediated Gq/11 Signaling Pathway.

The workflow for comparing the pharmacological properties of doxepin isomers typically involves several key experimental stages, from isomer separation to functional assays.

Start Doxepin Isomer Mixture Separation Isomer Separation (e.g., HPLC) Start->Separation E_Isomer (E)-Doxepin Separation->E_Isomer Z_Isomer (Z)-Doxepin Separation->Z_Isomer BindingAssay Receptor Binding Assays (Determine Ki) E_Isomer->BindingAssay ReuptakeAssay Monoamine Reuptake Assays (Determine IC50) E_Isomer->ReuptakeAssay FunctionalAssay Functional Assays (e.g., Calcium mobilization) E_Isomer->FunctionalAssay Z_Isomer->BindingAssay Z_Isomer->ReuptakeAssay Z_Isomer->FunctionalAssay DataAnalysis Comparative Data Analysis BindingAssay->DataAnalysis ReuptakeAssay->DataAnalysis FunctionalAssay->DataAnalysis

References

Unveiling the Antihistaminic Potency of Cidoxepin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the antihistaminic properties of Cidoxepin, the highly active (Z)-isomer of Doxepin, against other prominent antihistamines. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

This compound, the cis-isomer of the tricyclic antidepressant Doxepin, demonstrates exceptionally potent antihistaminic activity. Doxepin itself is a mixture of (E) and (Z) stereoisomers, with this compound being the more pharmacologically active of the two in its interaction with the histamine H1 receptor.[1][2] In fact, the Z-isomer has been shown to have an approximately 5.2-fold higher affinity for the H1 receptor than the E-isomer.[1] At low dosages, Doxepin's primary effect is the selective antagonism of H1 receptors, which underlies its efficacy in treating conditions such as insomnia and pruritus.[3][4]

Comparative Analysis of Receptor Binding Affinity

The primary mechanism of action for antihistamines is the competitive antagonism of the histamine H1 receptor. A key indicator of a drug's potency is its binding affinity to this receptor, commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.

The following table summarizes the H1 receptor binding affinities for Doxepin (as a proxy for this compound) and a selection of first and second-generation antihistamines.

CompoundClassH1 Receptor Binding Affinity (Ki/Kd in nM)
Doxepin Tricyclic Antidepressant (First-Generation Antihistamine properties)0.020 - 0.31 [3][4][5]
DiphenhydramineFirst-Generation Antihistamine~20[5]
CetirizineSecond-Generation AntihistamineVaries by study, generally in the low nM range
LoratadineSecond-Generation AntihistamineVaries by study, generally in the low nM range
FexofenadineSecond-Generation AntihistamineVaries by study, generally in the higher nM range compared to others

Note: Ki and Kd values can vary between studies due to different experimental conditions.

Doxepin consistently demonstrates one of the highest binding affinities for the H1 receptor among all tested compounds, with values in the sub-nanomolar range.[5] This exceptional affinity underscores its potent antihistaminic effects.

In Vivo and Clinical Efficacy: A Comparative Overview

The in vitro binding affinity of an antihistamine generally correlates with its in vivo efficacy. The histamine-induced wheal and flare suppression test is a standard in vivo method to assess the potency and duration of action of antihistamines in humans.[6]

Clinical studies have also provided valuable comparative data. For instance, a double-blind, placebo-controlled crossover trial for chronic idiopathic urticaria demonstrated that Doxepin was highly effective in reducing lesions, itching, and swelling.[7] Another study found Doxepin to be as effective as the antihistamine mequitazine in treating chronic urticaria.[8] While direct head-to-head trials of this compound against a wide array of antihistamines are limited, the extensive data on Doxepin provides strong evidence of its potent antihistaminic activity.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay is the gold standard for determining the binding affinity of a compound to a specific receptor.[9]

Objective: To quantify the affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from cultured cells or tissue homogenates.[10]

  • Competitive Binding: A fixed concentration of a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]-mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[11]

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[9][10]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[5]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis ReceptorSource H1 Receptor-Expressing Cell Culture/Tissue Homogenization Homogenization & Centrifugation ReceptorSource->Homogenization MembranePrep Isolated Cell Membranes Homogenization->MembranePrep Incubation Incubation with Membranes Radioligand [³H]-Mepyramine (Radioligand) Radioligand->Incubation TestCompound This compound (Unlabeled Competitor) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis IC50 Determination & Ki Calculation Counting->DataAnalysis

Workflow for determining H1 receptor binding affinity.

Histamine-Induced Wheal and Flare Suppression Test

This in vivo method assesses the ability of an antihistamine to block the cutaneous effects of histamine in human subjects.[6][12]

Objective: To evaluate the in vivo efficacy, onset, and duration of action of an antihistamine.

Methodology:

  • Baseline Measurement: A solution of histamine is administered to the skin of a healthy volunteer, typically on the forearm, via a skin prick or intradermal injection.[13]

  • Wheal and Flare Measurement: After a set period (usually 15-20 minutes), the resulting wheal (a raised, swollen area) and flare (surrounding redness) are measured.[12]

  • Drug Administration: The volunteer is then administered a dose of the test antihistamine (e.g., this compound) or a placebo.

  • Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated, and the wheal and flare responses are measured again.

  • Data Analysis: The percentage of suppression of the wheal and flare areas compared to baseline is calculated to determine the efficacy and duration of the antihistamine's effect.[14]

Histamine-Induced Wheal and Flare Test Protocol

G cluster_protocol Experimental Protocol Baseline Baseline Histamine Skin Prick Test MeasureBaseline Measure Baseline Wheal & Flare Baseline->MeasureBaseline DrugAdmin Administer this compound or Placebo MeasureBaseline->DrugAdmin PostDose Repeat Histamine Challenge at Timed Intervals DrugAdmin->PostDose MeasurePostDose Measure Post-Dose Wheal & Flare PostDose->MeasurePostDose Analysis Calculate % Suppression MeasurePostDose->Analysis

Protocol for the wheal and flare suppression test.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[15][16][17] this compound acts as a competitive antagonist, blocking histamine from binding to the receptor and thereby preventing the initiation of this signaling pathway.

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R binds & activates This compound This compound This compound->H1R binds & blocks

Simplified H1 receptor signaling cascade.

Conclusion

The available evidence strongly supports the classification of this compound as a highly potent H1 receptor antagonist. Its exceptional binding affinity, as inferred from studies on Doxepin, surpasses that of many commonly used first and second-generation antihistamines. In vivo and clinical data further corroborate its significant antihistaminic efficacy. For researchers and drug developers, this compound represents a compelling molecule for further investigation, particularly in the context of allergic conditions and other histamine-mediated disorders. The detailed experimental protocols provided herein offer a framework for the continued validation and comparative analysis of this compound and novel antihistaminic compounds.

References

A Comparative Guide to Cidoxepin and Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cidoxepin and other prominent tricyclic antidepressants (TCAs), focusing on their pharmacological profiles and supported by experimental data. This compound, the (Z)-stereoisomer of doxepin, represents a specific molecular configuration within the broader class of TCAs. While not commercially marketed as an antidepressant, its distinct properties warrant a comparative analysis for research and development purposes.

Pharmacological Profile: A Quantitative Comparison

The therapeutic and adverse effects of tricyclic antidepressants are largely dictated by their affinity for various neurotransmitter transporters and receptors. The following tables summarize the binding affinities (Ki, in nM) of this compound's parent compound, Doxepin, and other common TCAs for key molecular targets. Lower Ki values indicate higher binding affinity.

It is important to note that commercially available Doxepin is a mixture of (Z)-doxepin (this compound) and (E)-doxepin, typically in an approximate 15:85 ratio.[1] Preclinical data suggests that this compound (the Z-isomer) is a more potent inhibitor of both serotonin and norepinephrine reuptake compared to the E-isomer.[2]

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

AntidepressantSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
Doxepin582.0 - 149
Amitriptyline4.310 - 34.5
Imipramine1.437
Nortriptyline101.8

Data compiled from multiple sources.[3][4][5][6]

Table 2: Receptor Antagonist Affinities (Ki, nM)

AntidepressantHistamine H1Muscarinic M1Adrenergic α1
Doxepin0.17 - 0.2524 - 4612 - 32
Amitriptyline0.2 - 1.11.1 - 182.8 - 24
Imipramine1146 - 9132 - 71
Nortriptyline1.2 - 1226 - 12513 - 69

Data compiled from multiple sources.[3][5][6][7][8]

Mechanism of Action: Signaling Pathways

Tricyclic antidepressants exert their primary therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors. Their common side effects are a result of their antagonist activity at histamine, muscarinic, and adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Serotonin_vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binding Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binding TCA TCA TCA->SERT Inhibition TCA->NET Inhibition Signal Signal Transduction (Antidepressant Effect) Serotonin_receptor->Signal Norepinephrine_receptor->Signal

Mechanism of Action of Tricyclic Antidepressants.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity (Ki) of a compound for a specific receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Membrane preparation (containing the target receptor).

    • A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors).

    • Varying concentrations of the unlabeled test compound (e.g., this compound, Amitriptyline).

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Membrane Preparation B Add Radioligand & Test Compound A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Workflow for a Radioligand Binding Assay.
In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol describes a general method to assess the potency of compounds in inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine into synaptosomes or transfected cells.

1. Preparation of Synaptosomes or Transfected Cells:

  • Synaptosomes: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Transfected Cells: A cell line (e.g., HEK293) is stably transfected to express the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

2. Assay Procedure:

  • The assay is conducted in a 96-well plate.

  • Synaptosomes or transfected cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, Amitriptyline).

  • A radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine) is added to initiate the uptake reaction.

  • The incubation is carried out for a short period at a controlled temperature.

3. Termination of Uptake:

  • The uptake is stopped by rapid filtration through a filter mat, which traps the synaptosomes or cells.

  • The filters are washed with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

4. Quantification:

  • The radioactivity trapped inside the synaptosomes or cells is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake (IC50) is determined. This value is indicative of the compound's potency as a reuptake inhibitor.

A Prepare Synaptosomes or Transfected Cells B Pre-incubate with Test Compound A->B C Add Radiolabeled Neurotransmitter B->C D Incubate for Uptake C->D E Terminate by Filtration D->E F Quantify Radioactivity E->F G Determine IC50 F->G

Workflow for a Neurotransmitter Reuptake Assay.

Conclusion

This comparative guide highlights the pharmacological distinctions between this compound (as inferred from Doxepin data) and other tricyclic antidepressants. The provided data indicates that while sharing the core mechanism of serotonin and norepinephrine reuptake inhibition, there are significant differences in receptor binding profiles that likely translate to variations in therapeutic efficacy and side-effect profiles. The detailed experimental protocols offer a foundational understanding for researchers aiming to conduct their own comparative studies in the field of antidepressant drug development. Further research focusing specifically on the isolated this compound isomer is warranted to fully elucidate its unique pharmacological properties.

References

A Head-to-Head Comparison of Cidoxepin and Modern Antihistamines in Allergic Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antihistamine therapeutics, the tricyclic antidepressant doxepin, and more specifically its (Z)-isomer cidoxepin, presents a compelling case for its potent antihistaminic properties, rivaling and, in some aspects, exceeding the performance of modern second-generation antihistamines. This guide provides a comprehensive, data-driven comparison of this compound and modern antihistamines such as cetirizine, loratadine, and fexofenadine, with a focus on receptor binding affinity, clinical efficacy in treating allergic urticaria and rhinitis, and the underlying experimental methodologies.

Executive Summary

This compound, the (Z)-stereoisomer of doxepin, demonstrates exceptionally high affinity for the histamine H1 receptor, a key target in the allergic cascade. Experimental data indicates that its binding affinity is significantly greater than that of many modern, second-generation antihistamines. Clinical trials further support its efficacy in the management of chronic urticaria, where it has been shown to be superior to some first-generation antihistamines and effective in patients unresponsive to other treatments. While modern antihistamines are lauded for their non-sedating profiles, the potent antihistaminic activity of this compound, particularly at low doses, warrants its consideration as a therapeutic option, especially in challenging cases of allergic diseases.

Mechanism of Action: A Tale of Two Receptors

Histamine, a key mediator of allergic reactions, exerts its effects by binding to one of four receptor subtypes (H1, H2, H3, and H4). The primary target for allergic disease therapy is the H1 receptor.

Modern Antihistamines are primarily inverse agonists of the H1 receptor.[1] They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms.[1] Second-generation antihistamines are designed to be more selective for the peripheral H1 receptors and have limited penetration across the blood-brain barrier, which accounts for their non-sedating properties.[2]

This compound , as a component of the commercially available doxepin, also acts as a potent H1 receptor antagonist.[3] Doxepin itself is a mixture of (E) and (Z) isomers, with the (Z)-isomer, this compound, exhibiting a significantly higher binding affinity for the H1 receptor.[4][5] At lower doses (3-25 mg), doxepin's primary action is as an antihistamine.[6] At higher doses, its antidepressant effects, mediated through the inhibition of serotonin and norepinephrine reuptake, become more prominent.[6]

cluster_0 Histamine Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_protein Gq/11 H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca2_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Quantitative Comparison of Receptor Binding Affinity

The affinity of a drug for its target receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the dissociation constant (KD), with lower values indicating higher affinity.

CompoundReceptorKᵢ (nM)K_D_ (nM)Reference(s)
Doxepin (mixture) H12.3 - 2.40.020 - 0.31[7][8][9]
(Z)-Doxepin (this compound) H1-Higher affinity than (E)-isomer[4][5]
Cetirizine H1~6-[10]
Desloratadine H1~0.4-[10]
Loratadine H1--[10]
Fexofenadine H1~10-[10]

The data clearly indicates that doxepin possesses a remarkably high affinity for the H1 receptor, with Ki and KD values in the sub-nanomolar to low nanomolar range.[7][8][9] Studies have shown that the (Z)-isomer, this compound, has an approximately 5.2-fold higher affinity for the H1 receptor than the (E)-isomer.[5][11] This high affinity translates to potent antihistaminic effects at low concentrations.

Head-to-Head Clinical Efficacy

Chronic Urticaria

Chronic urticaria, characterized by recurrent hives and itching, is a condition where potent antihistamines are often required.

A double-blind, crossover study comparing doxepin (10 mg three times a day) with the first-generation antihistamine diphenhydramine (25 mg three times a day) in 50 patients with chronic idiopathic urticaria found that:

  • Complete clearing of itching and hives occurred in 43% of patients on doxepin, compared to only 5% on diphenhydramine.[12]

  • Partial or total control of symptoms was observed in 74% of patients receiving doxepin, versus 10% for diphenhydramine.[12]

  • Doxepin was associated with less sedation (22%) than diphenhydramine (46%).[12]

Another study evaluating doxepin in patients with chronic idiopathic urticaria who were poorly responsive to conventional antihistamines demonstrated that 75% of patients experienced a positive response, with 44.4% achieving a complete response.[13][14]

A retrospective study also found doxepin to be an effective and well-tolerated treatment for patients with chronic urticaria who had an inadequate response to other antihistamines.[13]

Allergic Rhinitis

A randomized, double-blind clinical trial involving 84 patients with allergic rhinitis compared the therapeutic effects of doxepin and cetirizine over two weeks. The study found no significant overall difference in the clinical scores between the two groups.[15] However, doxepin was noted to be significantly more effective in reducing sneezing.[15]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki or KD) of a test compound for the histamine H1 receptor.

Methodology:

  • Receptor Source: Membrane preparations from cells genetically engineered to express the human histamine H1 receptor (e.g., HEK293 cells) are commonly used.[16]

  • Radioligand: A radiolabeled compound with known high affinity for the H1 receptor, such as [³H]mepyramine, is used as a tracer.[16]

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, cetirizine).[16]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[16]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[16]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_1 Receptor Binding Assay Workflow start Start prepare_membranes Prepare H1 Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data (IC50, Ki) measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.
Histamine-Induced Wheal and Flare Suppression Test

Objective: To assess the in vivo antihistaminic activity of a drug by measuring its ability to inhibit the cutaneous reaction to histamine.

Methodology:

  • Subjects: Healthy volunteers or patients with a history of allergies.

  • Baseline Measurement: A solution of histamine is injected intradermally or applied via a skin prick test on the forearm.[17]

  • Wheal and Flare Measurement: After a set time (e.g., 15-20 minutes), the resulting wheal (swelling) and flare (redness) are measured. The area is often traced and calculated.[17]

  • Drug Administration: Subjects are administered a single dose of the test antihistamine (e.g., this compound, fexofenadine) or a placebo.

  • Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated, and the wheal and flare responses are measured again.[18]

  • Data Analysis: The percentage of inhibition of the wheal and flare areas at each time point compared to baseline is calculated to determine the potency and duration of action of the antihistamine.[18]

Safety and Tolerability

A key advantage of modern second-generation antihistamines is their favorable safety profile, particularly the lack of significant sedative effects.[2] This is due to their limited ability to cross the blood-brain barrier.

Doxepin, being a tricyclic antidepressant, is associated with a higher incidence of sedation, especially at higher doses.[6] However, at the low doses used for its antihistaminic effects, sedation is less pronounced and often diminishes with continued use.[12][19] Other potential side effects of doxepin include dry mouth and constipation.[19]

Conclusion

This compound, the (Z)-isomer of doxepin, stands out for its exceptionally high binding affinity to the histamine H1 receptor, surpassing that of many modern second-generation antihistamines. This potent receptor antagonism translates into significant clinical efficacy, particularly in the management of chronic urticaria, where it has demonstrated superiority over older antihistamines and effectiveness in treatment-resistant cases. While modern antihistamines offer the significant advantage of a non-sedating profile, the robust antihistaminic properties of low-dose doxepin position it as a valuable therapeutic alternative, especially for patients with severe or refractory allergic conditions. Further head-to-head clinical trials directly comparing this compound with modern antihistamines are warranted to fully elucidate its place in the therapeutic armamentarium for allergic diseases.

cluster_2 Logical Relationship: this compound vs. Modern Antihistamines cluster_props Properties This compound This compound ((Z)-Doxepin) H1_Affinity High H1 Receptor Affinity This compound->H1_Affinity Exhibits very Clinical_Efficacy_Urticaria Strong Clinical Efficacy (especially Urticaria) This compound->Clinical_Efficacy_Urticaria Demonstrates Sedation Potential for Sedation This compound->Sedation Has Modern_Antihistamines Modern Antihistamines (e.g., Cetirizine, Fexofenadine) Modern_Antihistamines->H1_Affinity Have generally lower Non_Sedating Generally Non-Sedating Modern_Antihistamines->Non_Sedating Are Selectivity Peripheral H1 Selectivity Modern_Antihistamines->Selectivity Exhibit

Caption: Key comparative properties of this compound and modern antihistamines.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cidoxepin

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of Cidoxepin, the (Z)-isomer of Doxepin, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible data. This guide provides a comprehensive comparison of two widely employed analytical techniques for this compound analysis: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection and cross-validation of analytical methods for this compound, ensuring data integrity and consistency across different studies and laboratories.

Comparative Overview of Analytical Methods

The following tables summarize the key validation parameters for the two distinct analytical methods, providing a clear basis for comparison.

Table 1: Method Validation Summary

ParameterLC-MS/MS MethodHPLC Method
Linearity Range 15.0–3900 pg/mL[1][2]10 - 50 µg/ml[3]
Correlation Coefficient (r²) 0.9991[1][2]0.9974[3]
Precision (Intra- & Inter-day) ≤ 8.3% (% CV)[1][2]Within acceptable limits (as per ICH guidelines)
Accuracy (% Recovery) Not explicitly stated as % recovery, but intra- and inter-batch precision and accuracy met USFDA guidelines.[1]97.67% to 101%[3]
Lower Limit of Quantification (LLOQ) 15.0 pg/mL[1][2]0.50 µg/ml[3]
Limit of Detection (LOD) Not explicitly stated0.40 µg/ml[3]
Internal Standard (IS) Propranolol and Desipramine[1][2]Not specified

Table 2: Sample Preparation and Chromatography

ParameterLC-MS/MS MethodHPLC Method
Extraction Method Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether.[1][2]Direct injection after dissolution.
Chromatographic Column Hypurity C8 (100 mm × 4.6 mm, 5 µm)[1][2]Phenomenex C18 Luna column (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[1][2]Methanol, acetonitrile, and buffer (40:30:30, v/v/v)[3]
Flow Rate Not explicitly stated0.5 ml/min[3]
Detection Tandem Mass Spectrometry (Positive Ionization, MRM)[1][2]UV Detector at 254 nm[3]

Experimental Protocols

A detailed description of the methodologies for each analytical technique is provided below. These protocols are essential for replicating the analytical conditions and for designing a cross-validation study.

Laboratory A: High-Sensitivity LC-MS/MS Method

This method is designed for the simultaneous determination of doxepin and its active metabolite, nordoxepin, in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add internal standards (propranolol and desipramine).

  • Perform liquid-liquid extraction using methyl tert-butyl ether.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[1][2]

  • Injection Volume: 15 µL.[1]

3. Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.

  • Transitions:

    • Doxepin: m/z 280.1 → 107.0[1][4]

    • Nordoxepin: m/z 266.0 → 107.0[1][4]

    • Propranolol (IS): m/z 260.1 → 116.1[1][4]

    • Desipramine (IS): m/z 267.1 → 72.1[1][4]

Laboratory B: Stability-Indicating RP-HPLC Method

This method is suitable for the analysis of Doxepin Hydrochloride in bulk and pharmaceutical dosage forms.[3]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample (bulk drug or from dosage form) in the mobile phase to achieve a target concentration.

  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: Phenomenex C18 Luna column (250 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of methanol, acetonitrile, and buffer in a 40:30:30 (v/v/v) ratio.[3]

  • Flow Rate: 0.5 ml/min.[3]

  • Detection: UV detection at a wavelength of 254 nm.[3]

  • Retention Time: Approximately 2.92 minutes for Doxepin.[3]

Visualizing the Cross-Validation Workflow

To ensure the consistency and reliability of results when transferring an analytical method between laboratories or when comparing two different methods, a cross-validation study is essential. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow start Start: Define Acceptance Criteria methodA Method A (e.g., LC-MS/MS) start->methodA methodB Method B (e.g., HPLC) start->methodB selectSamples Select Representative Samples (Spiked QCs, Incurred Samples) methodB->selectSamples analyzeA Analyze Samples with Method A selectSamples->analyzeA analyzeB Analyze Samples with Method B selectSamples->analyzeB compareResults Compare Quantitative Results analyzeA->compareResults analyzeB->compareResults statisticalAnalysis Statistical Analysis (e.g., Bland-Altman, %Difference) compareResults->statisticalAnalysis evaluation Evaluate Against Acceptance Criteria statisticalAnalysis->evaluation pass Methods are Correlated (Cross-Validation Successful) evaluation->pass Pass fail Investigate Discrepancies (Method Optimization/Re-validation) evaluation->fail Fail

Caption: Workflow for the cross-validation of two analytical methods.

References

Comparative Efficacy of Cidoxepin and First-Line Urticaria Treatments: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Cidoxepin's performance against established first-line therapies for urticaria, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the efficacy of this compound (doxepin), a tricyclic antidepressant with potent antihistaminic properties, against first-line treatments for urticaria, primarily second-generation H1 antihistamines. While direct head-to-head clinical trials comparing this compound with modern second-generation antihistamines are limited, this document synthesizes available data from clinical studies to offer a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

Urticaria, characterized by wheals, angioedema, and pruritus, is a mast cell-driven condition. First-line therapy universally consists of second-generation H1 antihistamines. This compound, with its potent H1 and H2 receptor antagonism, presents as a viable second-line or alternative therapeutic option, particularly in cases refractory to standard antihistamine therapy. This guide delves into the quantitative efficacy data, experimental protocols of key studies, and the underlying signaling pathways to provide a thorough comparative analysis.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the efficacy of this compound and first-line antihistamines from various clinical trials. It is important to note the differing comparators and study designs when interpreting these data.

Table 1: Efficacy of this compound in Chronic Urticaria

Treatment ComparisonKey Efficacy EndpointResultsStudy DesignReference
Doxepin vs. Diphenhydramine Total clearing of pruritus and urticarial lesionsDoxepin: 43%Diphenhydramine: 5% (p < 0.001)Double-blind, crossover[1]
Partial or total control of pruritus and hivesDoxepin: 74%Diphenhydramine: 10% (p < 0.001)Double-blind, crossover[1]
Doxepin vs. Mequitazine Improvement in number of wheals, erythema, and itchingNo significant difference between doxepin and mequitazine. Both significantly better than placebo.Double-blind, crossover[2]
Doxepin in Antihistamine-Refractory Patients Response rate (≥30% reduction in UAS7)75% of patients responded to doxepin.Retrospective, cross-sectional[3]
Complete response (≥90% reduction in UAS7)44.4% of patients achieved a complete response.Retrospective, cross-sectional[3]
Doxepin vs. Placebo Reduction in number of lesions, waking hours with lesions, itch, and swellingDoxepin showed significant improvement over placebo (p < 0.001 to p < 0.01).Double-blind, placebo-controlled, crossover[4]

Table 2: Efficacy of First-Line Second-Generation H1 Antihistamines in Chronic Urticaria

TreatmentKey Efficacy EndpointResultsStudy DesignReference
Cetirizine 10 mg Mean reduction in itch scoreCetirizine: -6.7Placebo: -6.7 (p = 0.01)Double-blind, crossover[5]
Fexofenadine 180 mg Mean change in daily number of whealsFexofenadine: -0.78Placebo: -0.40 (p < 0.001)Randomized, placebo-controlled[6]
Mean change in mean pruritus severityFexofenadine: -1.04Placebo: -0.57 (p < 0.001)Randomized, placebo-controlled[6]
Loratadine, Cetirizine, Fexofenadine, etc. Superior therapeutic efficacy to placebo (Total Symptom Score)Olopatadine, fexofenadine, bilastine, rupatadine, and levocetirizine demonstrated superiority to placebo.Network meta-analysis of 22 RCTs[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key clinical trials cited in this guide.

Study 1: Doxepin vs. Diphenhydramine in Chronic Idiopathic Urticaria[1]
  • Study Design: A double-blind, crossover study.

  • Participants: Fifty patients with chronic idiopathic urticaria.

  • Intervention: Patients received either doxepin (10 mg three times a day) or diphenhydramine (25 mg three times a day) for a designated period, followed by a washout period and crossover to the other treatment.

  • Efficacy Assessment: Therapeutic response was evaluated based on the suppression of symptoms and daily diary scores for itching, and the frequency, number, size, and duration of hives.

  • Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.

Study 2: Doxepin in Antihistamine-Refractory Chronic Urticaria[3]
  • Study Design: A retrospective, cross-sectional, single-center study.

  • Participants: Thirty-six patients with chronic urticaria who had a poor response to antihistamine therapy.

  • Data Collection: Patient data from 1998 to 2017 were analyzed for disease duration, age, sex, treatment outcomes using the weekly urticaria activity score (UAS7), and adverse effects of doxepin therapy.

  • Outcome Measures:

    • Complete response: ≥90% reduction in UAS7.

    • Partial response: 30-89% reduction in UAS7.

    • No significant response: <30% reduction in UAS7.

Study 3: Cetirizine vs. Placebo in Chronic Idiopathic Urticaria[5]
  • Study Design: A double-blind, randomized, crossover trial.

  • Participants: Twenty-eight patients with chronic idiopathic urticaria.

  • Intervention: Patients received cetirizine 10 mg daily and a placebo for two-week periods, separated by a one-week washout period.

  • Efficacy Assessment: Patients recorded daily scores for itch and the number of wheals. Investigators and patients also provided an overall assessment of response using a visual analogue scale.

  • Statistical Analysis: Paired t-test was used to compare the mean scores between the two treatment periods.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of both this compound and first-line antihistamines are rooted in their interaction with key signaling pathways involved in the pathophysiology of urticaria.

Mast Cell Degranulation Pathway in Urticaria

Urticaria is primarily driven by the degranulation of mast cells, which releases histamine and other inflammatory mediators. This process can be initiated by various stimuli, including IgE-dependent and IgE-independent pathways.

MastCellDegranulation cluster_trigger Triggers cluster_receptor Mast Cell Receptors cluster_signaling Intracellular Signaling Cascade Antigen-IgE Complex Antigen-IgE Complex FcεRI FcεRI Antigen-IgE Complex->FcεRI Binds to Neuropeptides (e.g., Substance P) Neuropeptides (e.g., Substance P) MRGPRX2 MRGPRX2 Neuropeptides (e.g., Substance P)->MRGPRX2 Activates Complement fragments (C3a, C5a) Complement fragments (C3a, C5a) C3aR/C5aR C3aR/C5aR Complement fragments (C3a, C5a)->C3aR/C5aR Activates Syk Activation Syk Activation FcεRI->Syk Activation Leads to PLCγ Activation PLCγ Activation MRGPRX2->PLCγ Activation Leads to C3aR/C5aR->PLCγ Activation Leads to Syk Activation->PLCγ Activation IP3 & DAG Production IP3 & DAG Production PLCγ Activation->IP3 & DAG Production Ca2+ Mobilization Ca2+ Mobilization IP3 & DAG Production->Ca2+ Mobilization Mast Cell Degranulation Mast Cell Degranulation Ca2+ Mobilization->Mast Cell Degranulation Histamine Release Histamine Release Mast Cell Degranulation->Histamine Release Results in

Mast Cell Activation and Degranulation Pathway
Histamine H1 Receptor Signaling Pathway

Once released, histamine binds to H1 receptors on various cells, leading to the clinical manifestations of urticaria, such as vasodilation, increased vascular permeability (wheals), and sensory nerve stimulation (pruritus).

H1ReceptorSignaling Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Gq/11 Protein Gq/11 Protein H1 Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Activates Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses Protein Kinase C (PKC) Activation->Cellular Responses Vasodilation, Increased Permeability, Pruritus Vasodilation, Increased Permeability, Pruritus Cellular Responses->Vasodilation, Increased Permeability, Pruritus

Histamine H1 Receptor Downstream Signaling

This compound and first-line antihistamines act as inverse agonists at the H1 receptor, stabilizing it in an inactive conformation and thereby blocking the downstream signaling cascade that leads to urticarial symptoms.

Experimental Workflow Example

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled crossover clinical trial for chronic urticaria.

ExperimentalWorkflow cluster_groupA Group A cluster_groupB Group B Patient Recruitment Patient Recruitment Informed Consent & Screening Informed Consent & Screening Patient Recruitment->Informed Consent & Screening Randomization Randomization Informed Consent & Screening->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Treatment Period 1 (e.g., 4 weeks) Treatment Period 1 (e.g., 4 weeks) Washout Period (e.g., 1-2 weeks) Washout Period (e.g., 1-2 weeks) Treatment Period 2 (Crossover) Treatment Period 2 (Crossover) Data Analysis Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation Drug A Drug A Washout Period Washout Period Drug A->Washout Period Placebo B Placebo B Placebo B->Data Analysis Placebo A Placebo A Placebo A->Washout Period Drug B Drug B Drug B->Data Analysis Treatment Period 1->Drug A Receives Treatment Period 1->Placebo A Receives Treatment Period 2 Treatment Period 2 Washout Period->Treatment Period 2 Treatment Period 2->Placebo B Receives Treatment Period 2->Drug B Receives

Double-Blind, Crossover Trial Workflow

Conclusion

First-line treatment for chronic urticaria remains second-generation H1 antihistamines due to their favorable efficacy and safety profiles. The available evidence suggests that this compound (doxepin) is a potent antihistamine that demonstrates significant efficacy in the management of chronic urticaria, particularly in patients who have not responded to conventional antihistamine therapy.

Direct comparative efficacy data between this compound and second-generation antihistamines from robust, randomized controlled trials are needed to definitively establish its position in the treatment algorithm. However, its demonstrated effectiveness in refractory cases highlights its potential as a valuable therapeutic option in challenging clinical scenarios. Future research should focus on conducting head-to-head trials to provide a clearer understanding of the comparative efficacy and safety of this compound in the modern landscape of urticaria management.

References

In Vivo Validation of Cidoxepin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of Cidoxepin's mechanism of action against other antidepressant agents. This compound, the cis or (Z)-isomer of doxepin, is a tricyclic antidepressant (TCA) that has demonstrated a significant role in the management of depression.[1] This document synthesizes available preclinical data to offer an objective comparison, complete with experimental protocols and visual representations of signaling pathways and workflows.

Comparative Analysis of Antidepressant Activity

The following table summarizes the quantitative data from preclinical in vivo studies, comparing the effects of this compound (doxepin) and other major antidepressant classes on key predictive behaviors in animal models of depression.

Compound/Class Primary Mechanism of Action Forced Swim Test (FST) - Immobility Time Chronic Mild Stress (CMS) Model - Anhedonia Reversal Key In Vivo Observations References
This compound (Doxepin) Tricyclic Antidepressant (TCA); Inhibition of serotonin and norepinephrine reuptake, anticholinergic, and antihistaminic activity. The cis-isomer is more active.Significant reductionEffective in reversing CMS-induced anhedoniaAt higher doses, it can depress the central nervous system, causing ataxia and reduced motor activity. The cis-isomer is more potent than the trans-isomer in producing mydriasis and blocking methacholine-induced mortality in mice.[1][1][2]
Amitriptyline TCA; Similar to doxepin, inhibits serotonin and norepinephrine reuptake.Significant reductionEffective in reversing CMS-induced anhedoniaDoxepin is less potent than amitriptyline in terms of anticholinergic activity at both central and peripheral receptors.[1][1][3]
Imipramine TCA; Primarily inhibits serotonin and norepinephrine reuptake.Significant reductionEffective in reversing CMS-induced anhedoniaDoxepin has a more marked sedative effect compared to imipramine, making it more suitable for patients with sleep disturbances.[3][1][3]
Sertraline (SSRI) Selective Serotonin Reuptake InhibitorSignificant reductionEffective in reversing CMS-induced anhedoniaA study on a polyherbal formulation showed a 54.24% reduction in immobility at a 200 mg/kg dose, comparable to the effect of the SSRI sertraline (10 mg/kg).
Oxaprotiline (NRI) Selective Norepinephrine Reuptake InhibitorSignificant reductionEffective in reversing CMS-induced anhedoniaBlocks the norepinephrine transporter (NET) on the presynaptic neuron.[4][4]
Ketamine NMDA Receptor AntagonistRapid and significant reductionRapid reversal of anhedoniaRepresents a novel mechanism of action for antidepressants with rapid effects.[5][5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Cidoxepin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft_Pre Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft_Pre Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine_Vesicle->Synaptic_Cleft_Pre Release Synaptic_Cleft_Pre->SERT Reuptake Synaptic_Cleft_Pre->NET Reuptake Serotonin_Receptor 5-HT Receptor Synaptic_Cleft_Pre->Serotonin_Receptor Binds Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft_Pre->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Adrenergic_Receptor->Downstream_Signaling Therapeutic_Effect Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

Caption: Proposed mechanism of action for this compound.

In_Vivo_Validation_Workflow cluster_animal_model Animal Model Selection cluster_experimental_design Experimental Design cluster_behavioral_assays Behavioral Assays cluster_neurochemical_analysis Neurochemical Analysis cluster_data_analysis Data Analysis Rodent_Models Rodent Models (Rats, Mice) Groups Treatment Groups: - Vehicle Control - this compound (Dose-Response) - Comparator Drug(s) Rodent_Models->Groups Administration Drug Administration (e.g., i.p., p.o.) Groups->Administration Duration Acute or Chronic Dosing Administration->Duration FST Forced Swim Test (FST) Duration->FST CMS Chronic Mild Stress (CMS) Duration->CMS TST Tail Suspension Test (TST) Duration->TST Microdialysis In Vivo Microdialysis (Prefrontal Cortex, Hippocampus) Duration->Microdialysis Gene_Expression Gene Expression Analysis (e.g., BDNF, TNF-α) Duration->Gene_Expression Statistical_Analysis Statistical Analysis (e.g., ANOVA) FST->Statistical_Analysis CMS->Statistical_Analysis TST->Statistical_Analysis Microdialysis->Statistical_Analysis Gene_Expression->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for in vivo validation of antidepressants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo assessment of antidepressant compounds.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant activity.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure: The test consists of two sessions. The first is a 15-minute pre-test swim. Twenty-four hours later, the animal is placed back in the water for a 5-minute test session. The duration of immobility during the last 4 minutes of the test is scored by an observer who is blind to the treatment conditions.[4]

  • Drug Administration: The test compound or vehicle is administered prior to the test session. The timing depends on the route of administration (e.g., 30-60 minutes before for intraperitoneal injection).[4]

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

Chronic Mild Stress (CMS) Model

The CMS model has high predictive validity for antidepressant efficacy.[2]

  • Animals: Rodents are subjected to a series of mild, unpredictable stressors over a prolonged period (e.g., several weeks).

  • Procedure: Stressors can include cage tilt, wet bedding, light/dark cycle changes, and social isolation.

  • Behavioral Endpoint: The primary measure is often anhedonia, assessed by a decrease in the consumption of a palatable sucrose solution.

  • Drug Administration: The test compound is administered chronically throughout the stress period.

  • Data Analysis: Reversal of the stress-induced decrease in sucrose preference suggests antidepressant activity.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.[4]

  • Animals: Rats are commonly used.

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus). Animals are allowed to recover from surgery.[4]

  • Microdialysis: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals.[4]

  • Drug Administration: The compound is administered, and changes in neurotransmitter levels (e.g., serotonin, norepinephrine) in the dialysate are measured.

  • Data Analysis: An increase in synaptic neurotransmitter levels can confirm the mechanism of action for reuptake inhibitors.

Additional In Vivo Effects of Doxepin

Beyond its primary antidepressant mechanism, in vivo studies have suggested other biological effects of doxepin:

  • Neuroprotection: Doxepin has shown protective effects in models of focal cerebral ischemia-reperfusion injury in rats.[6]

  • Anti-inflammatory Properties: Doxepin has demonstrated anti-inflammatory effects, which may contribute to its therapeutic action, as inflammation has been linked to depression.[7]

  • Gene Expression: Studies have investigated the effect of doxepin on the expression of genes such as brain-derived neurotrophic factor (BDNF) and tumor necrosis factor-alpha (TNF-α) in the rat hippocampus, although chronic injection of 1 mg/kg doxepin did not show significant enhancements in the mRNA levels of these genes in one study.[6]

  • CYP2D6 Inhibition: In vivo studies have shown that doxepin can inhibit the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, which is important for the metabolism of many drugs.[8]

This guide provides a consolidated overview of the in vivo validation of this compound's mechanism of action based on the available scientific literature. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the field of antidepressant drug discovery and development.

References

A Comparative Guide to the Pharmacokinetics of Cidoxepin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Cidoxepin ((Z)-doxepin), its geometric isomer ((E)-doxepin), and their primary active metabolites, (Z)-N-desmethyldoxepin and (E)-N-desmethyldoxepin. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of doxepin isomers and their N-desmethyl metabolites exhibit significant stereoselectivity. The following table summarizes key pharmacokinetic parameters for these compounds. It is important to note that commercial doxepin is typically a mixture of (Z)-doxepin (this compound) and (E)-doxepin, usually in a 15:85 ratio.[1][2][3][4] While the plasma concentrations of the parent drug isomers roughly maintain this ratio, the plasma levels of their N-desmethyl metabolites are found to be closer to a 1:1 ratio, indicating stereoselective metabolism.[2][4]

Parameter(Z)-Doxepin (this compound)(E)-Doxepin(Z)-N-desmethyldoxepin(E)-N-desmethyldoxepin
Primary Metabolizing Enzyme(s) CYP2C19CYP2D6, CYP2C9CYP2D6CYP2D6
Oral Bioavailability ~29%~29%--
Elimination Half-life (t½) ~17 hours (for total doxepin)~17 hours (for total doxepin)~31 hoursData not consistently reported
Active Metabolite(s) (Z)-N-desmethyldoxepin(E)-N-desmethyldoxepinYesYes

Note: The elimination half-life for the individual isomers of doxepin and N-desmethyldoxepin are not always reported separately. The provided values for doxepin represent the total drug, while the half-life for nordoxepin is for the combined isomers. The bioavailability is also for the total drug.

Impact of Genetic Polymorphisms on Pharmacokinetics

The metabolism of doxepin is significantly influenced by genetic polymorphisms of the cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19.[5][6] This genetic variability can lead to substantial inter-individual differences in drug exposure and response.

CYP2D6 PhenotypeImpact on (E)-Doxepin PharmacokineticsImpact on N-desmethyldoxepin Pharmacokinetics
Poor Metabolizers (PM) 2-fold lower bioavailability compared to EMs, significantly lower clearance.3-fold prolonged elimination half-life and more than 4-fold elevated AUC compared to EMs.
Intermediate Metabolizers (IM) Pharmacokinetic parameters are between those of EMs and PMs.Pharmacokinetic parameters are between those of EMs and PMs.
Extensive Metabolizers (EM) "Normal" metabolism."Normal" metabolism.
Ultrarapid Metabolizers (UM) -Lower AUC compared to EMs.
CYP2C19 PhenotypeImpact on (Z)-Doxepin Pharmacokinetics
Poor Metabolizers (PM) 2.5-fold lower oral clearance compared to EMs.
Extensive Metabolizers (EM) "Normal" metabolism.

Metabolic Pathway of Doxepin

The primary metabolic pathway for both (Z)- and (E)-doxepin is N-demethylation to their respective active metabolites, (Z)- and (E)-N-desmethyldoxepin, which is primarily mediated by CYP2C19.[5] The (E)-isomer of doxepin also undergoes hydroxylation, a reaction catalyzed mainly by CYP2D6.[5]

Doxepin Metabolism Metabolic Pathway of Doxepin Isomers Doxepin (Z)-Doxepin (this compound) & (E)-Doxepin NDesmethyl (Z)-N-desmethyldoxepin & (E)-N-desmethyldoxepin (Active Metabolites) Doxepin->NDesmethyl N-demethylation (CYP2C19) Hydroxylated Hydroxylated Metabolites (Inactive) Doxepin->Hydroxylated Hydroxylation (CYP2D6, primarily E-isomer) NDesmethyl->Hydroxylated Hydroxylation (CYP2D6) Conjugates Glucuronide Conjugates (Excreted) NDesmethyl->Conjugates Glucuronidation Hydroxylated->Conjugates Glucuronidation

Caption: Metabolic pathway of doxepin isomers.

Experimental Protocols

Quantification of Doxepin and its Metabolites in Human Plasma

A common method for the simultaneous determination of doxepin and its metabolites in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Alkalinize the plasma sample.

  • Extract the analytes using an organic solvent mixture (e.g., hexane-isoamyl alcohol or methyl tert-butyl ether).

  • Vortex and centrifuge the mixture to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[7]

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C8 or C18 reversed-phase column is typically used (e.g., Phenomenex Luna C18).[8]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with formic acid or ammonium formate).

  • Flow Rate: A typical flow rate is around 0.25 mL/min.[8]

  • Injection Volume: A small volume of the reconstituted sample (e.g., 10-20 µL) is injected.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

In Vitro Metabolism Studies

1. Incubation with Human Liver Microsomes:

  • Objective: To determine the metabolic stability and identify the metabolites of this compound.

  • Procedure:

    • Incubate this compound at a specific concentration (e.g., 1 µM) with human liver microsomes in a phosphate buffer (pH 7.4).

    • The reaction mixture should also contain a cofactor, typically NADPH, to initiate the metabolic reactions.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction at each time point by adding a quenching solvent like cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent drug and identify the formed metabolites.

2. Recombinant Enzyme Phenotyping:

  • Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound.

  • Procedure:

    • Incubate this compound with a panel of individual recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Follow a similar incubation and analysis procedure as with human liver microsomes.

    • The formation of metabolites in the presence of a specific enzyme indicates its role in the metabolic pathway.

Experimental_Workflow Workflow for Pharmacokinetic Analysis cluster_0 In Vivo Analysis cluster_1 In Vitro Analysis Plasma Plasma Sample Collection Extraction Liquid-Liquid Extraction Plasma->Extraction LCMS_Vivo LC-MS/MS Analysis Extraction->LCMS_Vivo PK_Params Pharmacokinetic Parameter Calculation LCMS_Vivo->PK_Params Incubation Incubation with Liver Microsomes or Recombinant Enzymes Quenching Reaction Quenching Incubation->Quenching LCMS_Vitro LC-MS/MS Analysis Quenching->LCMS_Vitro Metabolite_ID Metabolite Identification & Stability Assessment LCMS_Vitro->Metabolite_ID

Caption: Experimental workflow for pharmacokinetic analysis.

References

A Comparative Analysis of Cidoxepin and Other Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a comparative analysis of Cidoxepin and other prominent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). It is important to note that "this compound" is the (Z)-stereoisomer of Doxepin, a tricyclic antidepressant that also exhibits SNRI properties.[1] Due to the limited availability of direct head-to-head clinical trials comparing this compound (or Doxepin) with newer-generation SNRIs for major depressive disorder, this guide relies on data from individual placebo-controlled trials and pharmacological reviews. The information presented is intended for researchers, scientists, and drug development professionals and should not be interpreted as clinical advice.

Introduction

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressant medications that function by blocking the reuptake of both serotonin and norepinephrine, thereby increasing their synaptic availability.[2] This dual mechanism of action is believed to contribute to their efficacy in treating major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[3] Doxepin, a tricyclic antidepressant (TCA), also functions as an SNRI by inhibiting the reuptake of serotonin and norepinephrine.[4][5] This guide provides a comparative overview of the pharmacological, pharmacokinetic, efficacy, and safety profiles of this compound (as represented by Doxepin) and other commonly prescribed SNRIs, including venlafaxine, duloxetine, desvenlafaxine, milnacipran, and levomilnacipran.

Mechanism of Action

The primary mechanism of action for SNRIs involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SNRI SNRI SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft_Serotonin Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Synaptic_Cleft_Norepinephrine Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_Norepinephrine Release Synaptic_Cleft_Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft_Serotonin->Serotonin_Receptor Binds Synaptic_Cleft_Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Synaptic_Cleft_Norepinephrine->Norepinephrine_Receptor Binds Neuronal_Response Neuronal Response Serotonin_Receptor->Neuronal_Response Norepinephrine_Receptor->Neuronal_Response

Caption: Simplified signaling pathway of SNRIs.

Pharmacodynamic Profile: Transporter Binding Affinities

The relative affinity of SNRIs for SERT and NET varies, which may influence their clinical profiles. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

DrugSERT Ki (nM)NET Ki (nM)SERT/NET Affinity Ratio
Doxepin 254.95.1
Venlafaxine 8224800.03
Desvenlafaxine 385580.07
Duloxetine 0.87.50.11
Milnacipran 1901111.71
Levomilnacipran 11.192.20.12

Data compiled from various preclinical studies. Ratios are calculated as (1/SERT Ki) / (1/NET Ki).

Pharmacokinetic Properties

The pharmacokinetic profiles of these agents, including their half-life and metabolism, are important considerations in clinical practice.

DrugHalf-life (hours)Protein Binding (%)Major Metabolic Pathways
Doxepin 8-24[6]~76[6]CYP2D6, CYP2C19[6]
Venlafaxine 5 (parent), 11 (metabolite)[3]~27[3]CYP2D6[3]
Desvenlafaxine 11~30Conjugation, CYP3A4
Duloxetine 12>90CYP1A2, CYP2D6
Milnacipran 6-8~13Conjugation
Levomilnacipran 12~22CYP3A4

Comparative Efficacy in Major Depressive Disorder

The efficacy of these SNRIs has been established in numerous placebo-controlled clinical trials. The following table summarizes representative data from these studies, focusing on the change in depression rating scales.

DrugStudyPrimary Efficacy MeasureMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)
Doxepin Retrospective analysisHDRS Sleep ItemsSignificant improvement at week 3 (p=0.058)N/A
Venlafaxine ER 8-week, fixed-doseHAM-D17-10.2 (75mg)-7.0
Duloxetine 8-week studyHAM-D-17-10.9 (60mg)-7.6
Desvenlafaxine 8-week, fixed-doseHAM-D17-13.2 (50mg), -13.7 (100mg)-10.7[7]
Milnacipran Meta-analysis of 3 trialsHAM-D, MADRS, CGISignificantly more efficacious than placeboN/A[8]
Levomilnacipran SR 8-week, fixed-doseMADRS-15.7 (40mg), -16.5 (80mg), -17.4 (120mg)-12.5[9]

HAM-D17: 17-item Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI: Clinical Global Impression.

Safety and Tolerability Profile

The adverse event profiles of these medications are largely related to their effects on serotonin and norepinephrine.

DrugCommon Adverse Events (>10% and >placebo)
Doxepin Drowsiness, dry mouth, constipation, blurred vision, weight gain.[5][10]
Venlafaxine Nausea, dizziness, somnolence, dry mouth, sweating, sexual dysfunction.[11]
Duloxetine Nausea, dry mouth, constipation, decreased appetite, fatigue, somnolence, sweating.[12]
Desvenlafaxine Nausea, dizziness, insomnia, constipation, fatigue, anxiety, decreased appetite.[7]
Milnacipran Nausea, headache, constipation, dizziness, insomnia, hot flush, hyperhidrosis.
Levomilnacipran Nausea, hyperhidrosis, constipation, increased heart rate, erectile dysfunction, vomiting.

Experimental Protocols

Radioligand Binding Assay for SERT and NET

Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound) for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hSERT or hNET.

  • Radioligands: [³H]Citalopram (for hSERT) and [³H]Nisoxetine (for hNET).

  • Test compounds (Doxepin, Venlafaxine, etc.) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

  • 96-well microplates.

Methodology:

cluster_workflow Radioligand Binding Assay Workflow Prepare_Cells Prepare cell membranes from HEK293 cells expressing hSERT or hNET Incubate Incubate membranes with [³H]Radioligand and varying concentrations of test compound Prepare_Cells->Incubate Separate Separate bound and free radioligand via rapid filtration Incubate->Separate Measure Measure radioactivity of bound radioligand using a scintillation counter Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze

Caption: Workflow for a radioligand binding assay.
  • Membrane Preparation: Homogenize HEK293 cells expressing either hSERT or hNET in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay: In a 96-well microplate, add the cell membranes, the appropriate radioligand ([³H]Citalopram for hSERT or [³H]Nisoxetine for hNET) at a concentration near its Kd, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of a known inhibitor (e.g., unlabeled citalopram or desipramine) is used.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Clinical Trial Design for Major Depressive Disorder

Objective: To evaluate the efficacy and safety of a new SNRI compared to placebo in adults with Major Depressive Disorder.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adult outpatients (18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria, and a minimum baseline score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale (HAM-D17) ≥ 18 or Montgomery-Åsberg Depression Rating Scale (MADRS) ≥ 22).

Methodology:

cluster_trial_flow Clinical Trial Workflow for MDD Screening Screening Period (1-2 weeks) - Informed Consent - Eligibility Assessment Randomization Randomization (1:1 ratio) Screening->Randomization Treatment_A Treatment Group A (Investigational SNRI) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo) Randomization->Treatment_B Double_Blind_Phase Double-Blind Treatment Phase (8 weeks) - Regular Efficacy and Safety Assessments Treatment_A->Double_Blind_Phase Treatment_B->Double_Blind_Phase Follow_Up Follow-up Period (e.g., 4 weeks) - Assess for discontinuation symptoms Double_Blind_Phase->Follow_Up

Caption: A typical workflow for an MDD clinical trial.
  • Screening Phase (1-2 weeks): Potential participants provide informed consent and undergo screening to assess their eligibility based on inclusion and exclusion criteria. This includes a psychiatric evaluation, medical history, physical examination, and laboratory tests.

  • Randomization: Eligible participants are randomly assigned in a 1:1 ratio to receive either the investigational SNRI or a matching placebo.

  • Double-Blind Treatment Phase (8 weeks): Participants, investigators, and study staff are blinded to the treatment assignment. The study drug is administered at a fixed or flexible dose. Efficacy is assessed at baseline and at regular intervals using standardized depression rating scales (e.g., HAM-D17 or MADRS). Safety and tolerability are monitored through the recording of adverse events, vital signs, and laboratory tests.

  • Follow-up Phase (optional): After the double-blind phase, participants may enter a follow-up period to monitor for any delayed adverse events or withdrawal symptoms upon discontinuation of the study medication.

Conclusion

This compound (Doxepin), while classified as a TCA, exhibits SNRI activity and has a long history of clinical use in treating depression. When compared to the newer generation of SNRIs, there are notable differences in receptor binding profiles, pharmacokinetics, and side-effect profiles. The newer agents generally have a more favorable side-effect profile due to their higher selectivity for SERT and NET over other receptors. However, the sedative properties of Doxepin can be advantageous in depressed patients with comorbid insomnia.[1] The choice of an SNRI for an individual patient depends on a variety of factors, including the specific symptom profile, comorbidities, and potential for drug-drug interactions. Further head-to-head comparative efficacy and effectiveness studies are warranted to better delineate the relative positioning of these agents in the management of major depressive disorder.

References

Safety Operating Guide

Proper Disposal of Cidoxepin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Cidoxepin, a tricyclic antidepressant. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental protection. This compound waste is considered hazardous and is subject to stringent regulations.

Regulatory Framework

The disposal of this compound is governed by multiple regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1][2] States may have additional, more stringent regulations.[1] A key provision under the EPA's Subpart P rule is the ban on disposing of hazardous waste pharmaceuticals down the drain (sewering).[2][3][4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to avoid contact with the skin and eyes and to prevent inhalation of dust.[5]

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection NIOSH-approved respirator for dusts
Protective Clothing Lab coat or other protective garments

Spill Management

In the event of a this compound spill, immediate action is necessary to contain and clean up the material safely.

Minor Spills:

  • Remove all sources of ignition.[5]

  • Clean up spills immediately using dry procedures to avoid generating dust.[5]

  • Wear appropriate PPE.[5]

  • Collect the spilled material into a suitable, labeled container for waste disposal.[5]

Major Spills:

  • Evacuate the area and move upwind.[5]

  • Alert emergency responders and inform them of the location and nature of the hazard.[5]

  • Wear full-body protective clothing and a breathing apparatus.[5]

  • Prevent the spillage from entering drains or water courses.[5]

  • Contain the spill with inert materials like sand, earth, or vermiculite.[5]

  • Collect the recoverable product into labeled containers for recycling or disposal.[5]

  • Neutralize and decontaminate the residue.[5]

  • Collect solid residues and seal them in labeled drums for disposal.[5]

Disposal Procedures

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[5][6][7]

Primary Disposal Methods:

  • Incineration: The recommended method of disposal is through incineration in a licensed apparatus, after admixing with a suitable combustible material.[5][7]

  • Landfill: Burial in a licensed landfill is another approved method.[5]

Steps for Disposal:

  • Collection: Collect waste this compound and contaminated materials into labeled, sealed containers.[5]

  • Storage: Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Consultation: Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to identify a suitable treatment and disposal facility.[5]

  • Transportation: Arrange for the transportation of the hazardous waste by a licensed carrier to the designated disposal facility.

Disposal of Empty Containers:

Empty containers must be decontaminated before being cleaned and destroyed.[5] All label safeguards should be observed until the containers are thoroughly cleaned.[5] Do not cut, drill, grind, or weld such containers.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated spill Spill Occurs start->spill minor_spill Minor Spill spill->minor_spill Yes major_spill Major Spill spill->major_spill Yes, Major routine_disposal Routine Disposal spill->routine_disposal No collect_waste Collect Waste in Labeled Container minor_spill->collect_waste major_spill->collect_waste routine_disposal->collect_waste consult_ehs Consult EHS/ Waste Management Authority collect_waste->consult_ehs incineration Licensed Incineration consult_ehs->incineration Preferred Method landfill Licensed Landfill consult_ehs->landfill Alternative Method end Properly Disposed incineration->end landfill->end

Caption: this compound Disposal Workflow

References

Essential Safety and Operational Protocols for Handling Cidoxepin (Doxepin Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of Cidoxepin, also known as Doxepin hydrochloride, is paramount.[1] Adherence to stringent safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe use of this compound in a research setting.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be necessary for supplementary protection.[2][3]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][4] Contact lenses can pose a special hazard as they may absorb and concentrate irritants.[1]
Hands Chemical-resistant gloves.Gloves must be inspected before use.[2][4] Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Body Laboratory coat, long-sleeved clothing, or chemical-resistant apron.[3]Protective clothing should be selected based on the potential hazards, the physical environment, and the duration of exposure.[3] Work clothes should be laundered separately.[1]
Respiratory Effective dust mask or a respirator with a dust filter.[5] For major spills or in areas with inadequate ventilation, a self-contained breathing apparatus (SCBA) is required.[1][5][6]Use in a well-ventilated area is crucial.[1] Provide appropriate exhaust ventilation where dust may be formed.[5]

Hazard Classification

This compound (Doxepin hydrochloride) is classified as a hazardous substance.[1] It is considered toxic if swallowed, in contact with skin, or if inhaled.[7][8] The compound can cause skin and serious eye irritation.[7] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[7]

Chemwarch Hazard Ratings: [1]

  • Toxicity: 3 (High)

  • Body Contact: 2 (Moderate)

  • Reactivity: 1 (Low)

  • Chronic: 0 (Low)

  • Flammability: 1 (Low)

Safe Handling and Operational Workflow

Proper handling procedures are essential to prevent exposure and contamination. Always work in a well-ventilated area, such as a laboratory fume hood.[1][4] Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke when handling the product.[1][8] Wash hands thoroughly after handling.[1][2]

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_emergency Contingency A Preparation - Review MSDS - Don appropriate PPE B Weighing and Handling - Use in a ventilated hood - Avoid dust generation A->B C Experimentation - Keep containers sealed - Avoid contact and inhalation B->C D Decontamination - Clean work surfaces - Decontaminate equipment C->D E Waste Segregation D->E F Solid Waste - Contaminated PPE - Unused compound E->F G Liquid Waste - Contaminated solvents E->G H Disposal - Label waste containers - Follow institutional procedures F->H G->H I Emergency Preparedness - Know location of eyewash/shower - Have spill kit ready

Safe handling and disposal workflow for this compound.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the skin with plenty of running water and soap.[1][2] Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[6] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[5]

Spill and Disposal Plan

Spill Management

  • Minor Spills: Remove all ignition sources.[1] Clean up spills immediately, avoiding dust generation.[1] Use dry clean-up procedures.[1] Wear appropriate PPE.[1] Collect the spilled material into a suitable, labeled container for disposal.[1]

  • Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders.[1] Wear full-body protective clothing and a self-contained breathing apparatus.[1] Contain the spill with sand, earth, or vermiculite.[1] Prevent the spillage from entering drains or waterways.[1]

Disposal

All waste materials, including unused this compound and contaminated items, must be disposed of as hazardous waste.

  • General Guidance: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[8] Consult with your institution's waste management authority for specific guidance.[1]

  • Disposal Methods: Options may include burial in a licensed landfill or incineration in a licensed facility after mixing with a suitable combustible material.[1]

  • Container Decontamination: Decontaminate empty containers before disposal.[1] Ensure all label safeguards are observed until the containers are cleaned or destroyed.[1] For household quantities, unused medicine can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed container, and then thrown in the trash.[9][10][11] Never flush down the toilet unless specifically instructed to do so.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cidoxepin
Reactant of Route 2
Reactant of Route 2
Cidoxepin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。